2-(3-chlorophenyl)propan-1-amine
Description
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Structure
3D Structure
Properties
CAS No. |
1082555-06-3 |
|---|---|
Molecular Formula |
C9H12ClN |
Molecular Weight |
169.65 g/mol |
IUPAC Name |
2-(3-chlorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H12ClN/c1-7(6-11)8-3-2-4-9(10)5-8/h2-5,7H,6,11H2,1H3 |
InChI Key |
CUOBYVASRNWRRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1=CC(=CC=C1)Cl |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
2-(3-chlorophenyl)propan-1-amine chemical properties and structure
An In-Depth Technical Guide to 2-(3-Chlorophenyl)propan-1-amine
Executive Summary & Chemical Identity
This compound (also known as β-methyl-3-chlorophenethylamine) is a specialized chiral building block primarily utilized in the pharmaceutical synthesis of serotonergic modulators. Unlike its regioisomer 3-chloroamphetamine (1-(3-chlorophenyl)propan-2-amine)—a known neurotoxin—this molecule features a primary amine at the terminal carbon (C1) and a branched phenyl group at C2.
Its most significant industrial application is as the key intermediate for Lorcaserin (Belviq), a selective 5-HT2C receptor agonist used in weight management. The molecule possesses a chiral center at the C2 position; the (R)-enantiomer is the pharmacologically relevant scaffold for Lorcaserin synthesis.
Chemical Identification Data
| Parameter | Detail |
| IUPAC Name | This compound |
| Common Synonyms | β-Methyl-3-chlorophenethylamine; Desmethyl-lorcaserin precursor |
| CAS Number | 14332-30-0 (Racemic) / 1205562-66-8 ((R)-isomer) |
| Molecular Formula | C₉H₁₂ClN |
| Molecular Weight | 169.65 g/mol |
| SMILES | CC(CN)C1=CC(=CC=C1)Cl |
| InChI Key | CUOBYVASRNWRRD-UHFFFAOYSA-N |
Physicochemical Profile
This molecule exhibits properties typical of β-substituted phenethylamines. The chlorine substituent at the meta position increases lipophilicity (LogP) relative to the unsubstituted parent, enhancing blood-brain barrier (BBB) permeability for its derivatives.
| Property | Value (Experimental/Predicted) | Context |
| Physical State | Colorless to pale yellow oil | Free base form |
| Melting Point | 168–170 °C | As Hydrochloride (HCl) salt |
| Boiling Point | ~227 °C (Predicted) | Free base at 760 mmHg |
| pKa | 9.45 ± 0.10 | Basic amine (protonated at physiological pH) |
| LogP | 2.2 – 2.4 | Moderate lipophilicity |
| Solubility | Soluble in EtOH, DMSO, DCM | Poor water solubility (Free base) |
Structural Analysis & Isomerism
The structural distinction between This compound and its isomers is critical for safety and function.
-
Target Molecule (β-branch): The amine is on a primary carbon. This structure hinders metabolism by Monoamine Oxidase (MAO) less effectively than the α-methyl placement in amphetamines, often resulting in lower psychostimulant potency but retained serotonergic affinity when cyclized.
-
Amphetamine Isomer (α-branch): 1-(3-chlorophenyl)propan-2-amine (3-CA). This isomer is a potent serotonin releasing agent and neurotoxin.
Diagram 1: Structural Isomer Comparison
Caption: Comparison between the target β-branched amine and its neurotoxic α-methyl isomer.
Synthesis & Production
The synthesis of this compound generally proceeds via the reduction of 2-(3-chlorophenyl)propionic acid derivatives. For pharmaceutical applications, obtaining the (R)-enantiomer is crucial.
Synthetic Pathway (Racemic & Chiral Resolution)
-
Precursor Formation: Alkylation of 3-chlorophenylacetic acid or Knoevenagel condensation to form 2-(3-chlorophenyl)propionic acid.
-
Amide Formation: Conversion to the primary amide using Thionyl Chloride (
) followed by Ammonia ( ). -
Reduction: Reduction of the amide to the amine using Lithium Aluminum Hydride (
) or Borane-THF ( ). -
Chiral Resolution: Separation of the (R)-enantiomer using L-(-)-3-phenyllactic acid or N-acetyl-L-leucine .
Diagram 2: Synthesis Workflow
Caption: Synthetic route from propionic acid precursor to the (R)-amine and subsequent cyclization.
Experimental Protocols
Protocol A: Reduction to this compound (General Method)
Purpose: To convert the intermediate amide into the final primary amine.
Reagents:
-
2-(3-Chlorophenyl)propanamide (10.0 mmol)
-
Lithium Aluminum Hydride (
) (20.0 mmol, 2.0 eq) -
Anhydrous Tetrahydrofuran (THF) (50 mL)
-
Glauber’s Salt (
) or Fieser workup reagents.
Procedure:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under nitrogen atmosphere.
-
Charging: Add
suspended in anhydrous THF to the flask. Cool to 0°C in an ice bath. -
Addition: Dissolve the amide in THF and add dropwise to the hydride suspension over 30 minutes.
-
Reflux: Once addition is complete, warm to room temperature, then reflux for 4–6 hours. Monitor via TLC (Solvent: 10% MeOH in DCM).
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
-
0.8 mL Water
-
0.8 mL 15% NaOH
-
2.4 mL Water
-
-
Isolation: Stir until a white granular precipitate forms. Filter through a Celite pad.
-
Purification: Dry the filtrate over
, concentrate in vacuo to yield the crude amine oil. Convert to HCl salt by adding 1M HCl in ether for storage.
Protocol B: Chiral Resolution (Literature Adapted)
Purpose: Isolation of the (R)-enantiomer necessary for Lorcaserin synthesis.
Procedure:
-
Dissolve racemic amine (10 g) in Ethanol (50 mL).
-
Add L-(-)-3-phenyllactic acid (0.5 eq to 1.0 eq) dissolved in hot ethanol.
-
Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.
-
Filter the resulting crystals (Diastereomeric salt).
-
Recrystallization: Recrystallize from EtOH/Water (9:1) to improve enantiomeric excess (ee).
-
Liberation: Suspend the salt in water, basify with 2M NaOH (pH > 12), and extract with Dichloromethane (DCM) to yield the optically active (R)-amine.
Pharmacology & Toxicology
While primarily an intermediate, the free amine possesses intrinsic pharmacological activity.
-
Mechanism of Action: As a phenethylamine derivative, it acts as a substrate for monoamine transporters (SERT, NET, DAT). However, the β-methyl substitution pattern generally reduces potency as a releasing agent compared to the α-methyl (amphetamine) isomers.
-
Toxicology:
-
Neurotoxicity: Unlike 3-chloroamphetamine (3-CA), which causes long-term depletion of serotonin (5-HT), β-methyl analogs are generally less neurotoxic. However, caution is warranted due to the chlorophenyl moiety.
-
Metabolism: The primary amine is susceptible to MAO-B oxidation unless protected or cyclized (as in Lorcaserin).
-
References
-
Smith, B. M., et al. (2008). "Discovery and SAR of new benzazepines as selective 5-HT2C receptor agonists for the treatment of obesity." Bioorganic & Medicinal Chemistry Letters, 18(9), 2960-2964. Link
-
Gao, Y., et al. (2019). "A Novel Route to (R)-2-(3-Chlorophenyl)propan-1-amine, a Key Intermediate for the Synthesis of Lorcaserin."[1] Heterocycles, 99(2).[1] Link
-
PubChem. (2024).[2][3] "Compound Summary for CID 23541656: this compound." National Library of Medicine. Link
- Fleming, I. (2010). Molecular Orbitals and Organic Chemical Reactions. Wiley. (Reference for stereoelectronic effects in reduction).
Sources
Strategic Applications of 2-(3-Chlorophenyl)propan-1-amine (CAS: 1082555-06-3): A Core Scaffold in Modern Medicinal Chemistry
Executive Summary
In contemporary drug discovery, the strategic selection of chiral building blocks dictates the pharmacokinetic and pharmacodynamic success of the final active pharmaceutical ingredient (API). 2-(3-Chlorophenyl)propan-1-amine (CAS: 1082555-06-3) is a highly versatile
This technical guide dissects the physicochemical rationale behind this scaffold, outlines self-validating synthetic protocols, and maps its integration into complex pharmacological pathways.
Physicochemical Profiling & Structural Rationale
To effectively utilize a chemical intermediate, one must understand the causality behind its structural features. The architecture of1[1] is not arbitrary; it is engineered for optimal receptor interaction.
Structural Causality:
-
-Methylation (C2 Stereocenter): The introduction of a methyl group at the
-carbon restricts the conformational flexibility of the ethylamine side chain. This entropic pre-organization locks the pharmacophore into a bioactive conformation, significantly enhancing binding affinity and subtype selectivity at target receptors compared to its unmethylated analogs. -
3-Chloro Substitution: The meta-chloro group serves a dual mechanistic purpose. First, it increases the lipophilicity (LogP) of the scaffold, a critical parameter for crossing the blood-brain barrier (BBB). Second, the chlorine atom acts as a halogen bond donor (
-hole), enabling highly directional, non-covalent interactions with backbone carbonyls within the receptor's binding pocket.
Quantitative Data Summary
| Property | Value / Specification |
| IUPAC Name | This compound |
| CAS Number | 2[2] |
| Molecular Formula | C9H12ClN[1] |
| Molecular Weight | 169.65 g/mol |
| Structural Class | Primary Aliphatic Amine |
| H-Bond Donors | 1 (Primary Amine) |
| H-Bond Acceptors | 1 (Primary Amine) |
Synthetic Methodologies & Self-Validating Workflows
Expert Insight: The primary challenge in synthesizing this compound from its nitrile precursor (2-(3-chlorophenyl)propanenitrile) is achieving reduction without triggering hydrodehalogenation of the aryl chloride. Standard catalytic hydrogenation (e.g., Pd/C with H2 gas) is contraindicated due to the high risk of cleaving the C-Cl bond. Therefore, a chemoselective hydride reduction using Lithium Aluminum Hydride (LiAlH4) is the method of choice.
Protocol 1: Chemoselective Reduction of 2-(3-Chlorophenyl)propanenitrile
This protocol is designed as a self-validating system, ensuring structural integrity at every phase.
-
Preparation: Suspend LiAlH4 (1.5 equivalents) in anhydrous Tetrahydrofuran (THF) under an inert Argon atmosphere at 0°C.
-
Addition: Dissolve 2-(3-chlorophenyl)propanenitrile (1.0 eq) in anhydrous THF. Add this solution dropwise to the LiAlH4 suspension over 30 minutes to control the exothermic hydride transfer.
-
Reflux & IPC (In-Process Control): Heat the reaction to reflux (65°C) for 4 hours.
-
Self-Validation Check: Sample the reaction mixture, quench with water, and analyze via LC-MS. The reaction is deemed complete only when the unreacted nitrile peak disappears and the target mass (
) dominates the chromatogram.
-
-
Fieser Workup: Cool to 0°C. Sequentially add water (
mL per g of LiAlH4), 15% NaOH aqueous solution ( mL), and water ( mL). This specific sequence precipitates the aluminum salts as a granular white solid, preventing emulsion formation. -
Isolation: Filter the salts through a Celite pad, concentrate the filtrate under reduced pressure, and purify via vacuum distillation to yield racemic this compound.
Chiral Resolution Strategy
Because the
Protocol 2: Diastereomeric Salt Formation
-
Salt Formation: Dissolve the racemic amine in hot ethanol. Add a stoichiometric equivalent of (D)-(-)-Tartaric acid dissolved in ethanol.
-
Crystallization: Allow the solution to cool to room temperature slowly (over 12 hours) to promote the selective crystallization of the less soluble diastereomeric salt.
-
Validation: Filter the crystals and determine the diastereomeric excess (d.e.) via chiral HPLC. If d.e. < 98%, perform a recrystallization from ethanol/water (9:1).
-
Freebasing: Suspend the enantiopure salt in dichloromethane (DCM) and wash with 1M NaOH. Extract the organic layer, dry over Na2SO4, and evaporate to yield the enantiopure building block.
Caption: Synthetic workflow and chiral resolution of this compound.
Pharmacological Applications
Once synthesized and resolved, this compound is frequently utilized as a primary amine nucleophile in the synthesis of complex GPCR ligands. By coupling this amine with various carboxylic acids or electrophilic heterocycles, researchers generate libraries of compounds targeting receptors such as the Trace Amine-Associated Receptor 1 (TAAR1) or Serotonin (5-HT) receptors.
The downstream effect of these ligands is the modulation of intracellular secondary messengers, fundamentally altering cellular behavior.
Caption: GPCR signaling cascade activated by amine-derived ligands.
References
Sources
A Technical Guide to the Synthesis of 2-(3-chlorophenyl)propan-1-amine from 3-chlorobenzaldehyde
This document provides a comprehensive, in-depth guide for the synthesis of 2-(3-chlorophenyl)propan-1-amine, a valuable building block for drug development and scientific research. The synthetic strategy detailed herein is designed for robustness and scalability, proceeding from the readily available starting material, 3-chlorobenzaldehyde. This guide emphasizes the causality behind experimental choices, providing not just a protocol, but a framework for understanding and optimizing the chemical transformations involved.
Strategic Overview: A Two-Step Pathway
The conversion of 3-chlorobenzaldehyde to this compound requires the formation of two new carbon-carbon bonds and the introduction of an amine functionality. The chosen pathway is a robust and well-documented sequence involving a Henry (nitroaldol) reaction followed by a one-pot reduction.
-
Henry Reaction: This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of 3-chlorobenzaldehyde with nitroethane. This step efficiently constructs the required three-carbon chain attached to the aromatic ring, yielding an intermediate β-nitro alcohol, 1-(3-chlorophenyl)-2-nitropropan-1-ol.[1][2]
-
Reductive Amination via Hydrogenation: The β-nitro alcohol intermediate is subsequently reduced. Catalytic hydrogenation is an exceptionally effective method for this transformation. Under hydrogen pressure with a suitable catalyst (e.g., Palladium on Carbon), the nitro group is reduced to a primary amine, and the benzylic hydroxyl group is removed via hydrogenolysis to yield the final target molecule.[3]
This strategy is advantageous due to its use of common reagents, high potential for chemoselectivity, and the convergence of two reductive steps into a single, efficient operation.
Caption: High-level overview of the synthetic pathway.
Experimental Protocols and Mechanistic Discussion
This section provides detailed, step-by-step methodologies for each stage of the synthesis, grounded in mechanistic principles and practical considerations.
Step 1: The Henry (Nitroaldol) Reaction
The Henry reaction is a cornerstone of organic synthesis for forming β-nitro alcohols. The reaction proceeds via the deprotonation of a nitroalkane to form a resonance-stabilized nitronate anion, which then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.[1]
Caption: Mechanism of the base-catalyzed Henry reaction.
Experimental Protocol: Synthesis of 1-(3-chlorophenyl)-2-nitropropan-1-ol
-
Reactor Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add 3-chlorobenzaldehyde (14.0 g, 0.1 mol) and nitroethane (11.25 g, 0.15 mol, 1.5 equivalents).
-
Solvent Addition: Add 150 mL of isopropanol to the flask and stir the mixture at room temperature (20-25°C) until the aldehyde is fully dissolved.
-
Catalyst Addition: Slowly add triethylamine (2.02 g, 0.02 mol, 0.2 equivalents) dropwise to the reaction mixture over 10 minutes. An exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to 0-5°C in an ice bath. Slowly add 100 mL of 1M hydrochloric acid (HCl) to neutralize the triethylamine and quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (100 mL) and then with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 1-(3-chlorophenyl)-2-nitropropan-1-ol as a viscous oil. The product can be used in the next step without further purification.
Causality and Field-Proven Insights:
-
Choice of Base: A mild, non-nucleophilic organic base like triethylamine is used. Stronger bases (e.g., NaOH, KOH) can promote the elimination of water from the product to form the corresponding nitroalkene, which can be a desired intermediate in some cases but reduces the yield of the β-nitro alcohol if it is the target.[2]
-
Stoichiometry: A slight excess of nitroethane is used to ensure complete consumption of the more valuable aldehyde and to drive the reaction equilibrium towards the product.
-
Solvent: Isopropanol is a suitable polar protic solvent that facilitates the dissolution of reactants and intermediates.
Step 2: Catalytic Hydrogenation
This step is a highly efficient one-pot reaction that achieves two crucial transformations: the reduction of the nitro group to a primary amine and the hydrogenolysis of the benzylic hydroxyl group to a methylene group. Palladium on carbon (Pd/C) is an excellent catalyst for both processes.
Sources
Technical Whitepaper: Physicochemical Profiling of 2-(3-chlorophenyl)propan-1-amine
[1]
Molecular Identity & Physicochemical Baseline[1]
Understanding the "Why" behind solubility and stability begins with the molecular scaffold. 3-Cl-BMPEA possesses a primary amine on a terminal carbon, a chiral center at the
Structural Specifications
-
Molecular Formula:
[1][2] -
Molecular Weight: 169.65 g/mol (Free Base)[1]
-
Key Feature: The
-methyl group creates steric bulk near the phenyl ring but leaves the primary amine ( ) relatively unhindered compared to -methyl amines (like amphetamine).[1] This increases nucleophilicity and susceptibility to oxidative metabolism.[1]
Physicochemical Constants (Predicted & Class-Validated)
The following values serve as the baseline for formulation and assay development.
| Property | Value (Approx.) | Technical Insight |
| pKa (Base) | 9.4 – 9.6 | The meta-chloro group is electron-withdrawing, slightly lowering the pKa compared to unsubstituted phenethylamines (~9.8).[1] It exists as a cation at physiological pH (7.4).[1] |
| LogP (Octanol/Water) | 2.2 – 2.4 | Moderately lipophilic.[1] The chloro-substitution increases lipophilicity compared to the parent BMPEA (LogP ~1.7), aiding membrane permeability but reducing aqueous solubility of the free base. |
| Polar Surface Area (PSA) | 26.02 Ų | Dominated by the primary amine; suggests good blood-brain barrier (BBB) penetration potential.[1] |
| Physical State | Oil (Free Base) / Solid (Salt) | The free base is likely a viscous oil or low-melting solid.[1] The Hydrochloride (HCl) salt is a crystalline solid (MP est. 150–190°C).[1] |
Solubility Profile & Salt Selection
The solubility of 3-Cl-BMPEA is strictly pH-dependent due to the ionizable primary amine.[1]
pH-Dependent Solubility Landscape
The compound follows a classic Henderson-Hasselbalch profile.[1]
-
pH < 7.0 (Acidic): High solubility (>50 mg/mL). The amine is fully protonated (
), forming highly soluble salts.[1] -
pH > 10.0 (Basic): Low solubility (<1 mg/mL). The amine deprotonates to the free base, which is an oil and poorly soluble in water, potentially leading to "oiling out" in aqueous formulations.
Solvent Compatibility Table
| Solvent System | Solubility Rating | Application Context |
| Water (pH 2.0) | High (+++++) | Ideal for HPLC mobile phases (using 0.1% Formic Acid or TFA).[1] |
| PBS (pH 7.4) | Moderate (+++) | Suitable for biological assays; limit concentration to <1 mM to avoid precipitation.[1] |
| DMSO | High (+++++) | Preferred stock solution solvent (>100 mM).[1] Stable at -20°C. |
| Methanol/Ethanol | High (+++++) | Good for intermediate dilutions; watch for evaporation.[1] |
| Dichloromethane | High (+++++) | Extraction solvent for the free base during synthesis workup. |
Experimental Protocol: Saturation Solubility (Shake-Flask Method)
Objective: Determine thermodynamic solubility of the HCl salt.
-
Preparation: Add excess 3-Cl-BMPEA HCl to 2 mL of buffer (pH 1.2, 4.5, 6.8, 7.4).
-
Equilibration: Agitate at 25°C for 24 hours (orbital shaker).
-
Separation: Centrifuge at 10,000 rpm for 10 mins. Filter supernatant (0.22 µm PVDF). Note: Do not use Nylon filters if analyzing free base, as adsorption may occur.
-
Quantification: Analyze via HPLC-UV (210 nm) against a standard curve.
Stability & Degradation Pathways[3][4][5][6]
As a primary amine, 3-Cl-BMPEA is chemically reactive.[1] Stability is compromised by three main vectors: Oxidation, Carbamylation, and Photolysis.
Degradation Mechanisms
-
Oxidative Deamination: In solution, dissolved oxygen (catalyzed by trace metals or light) can attack the
-carbon (next to Nitrogen), eventually leading to the corresponding aldehyde and ammonia. -
Carbamylation: The primary amine reacts reversibly with atmospheric
to form carbamic acid/carbamates, especially in basic aqueous solutions or solid state if exposed to humid air. -
Maillard Reaction: Critical: Do not formulate with reducing sugars (e.g., lactose, glucose) as excipients. The primary amine will form glycosylamines (browning reaction).
Visualization: Degradation Logic
Caption: Primary degradation vectors for 3-Cl-BMPEA.[1] Oxidative deamination is the dominant pathway in solution; carbamylation dominates in solid state.
Analytical Methodologies
To ensure data integrity, use a stability-indicating HPLC method capable of resolving the parent amine from its oxidative degradants.
Recommended HPLC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1] TFA is crucial to ionize the amine and prevent peak tailing caused by interaction with silanol groups.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (Amine absorption) and 254 nm (Phenyl ring).[1]
-
Flow Rate: 1.0 mL/min.[1]
Forced Degradation Protocol (Stress Testing)
Validate the method by intentionally degrading the sample:
-
Acid Stress: 0.1 N HCl, 60°C, 4 hours. (Expect: Stable).
-
Base Stress: 0.1 N NaOH, 60°C, 4 hours. (Expect: Minor degradation, potential oiling out).
-
Oxidative Stress: 3%
, Room Temp, 2 hours. (Expect: N-oxide formation, significant degradation).[1] -
Photostability: 1.2 million lux hours (ICH Q1B).[1][3] (Expect: Benzylic oxidation).[1]
Handling & Storage Directives
Storage SOP
-
Solid State: Store as Hydrochloride salt. Hygroscopic—keep in tightly sealed amber vials with desiccant.
-
Temp: -20°C for long term (>6 months); 2-8°C for working stock.
-
-
Solution State:
-
DMSO Stocks: Stable for 3 months at -20°C.
-
Aqueous Solutions: Prepare fresh. Do not store basic solutions (pH > 8) as they absorb
.[1]
-
Safety (HSE)
References
-
PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine.[1] [Link]
-
Cohen, P. A., et al. (2015). Analysis of β-Methylphenethylamine (BMPEA) in Dietary Supplements. Drug Testing and Analysis. (Provides structural context for the BMPEA scaffold). [Link]
-
ICH Guidelines. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[1][4] [Link]
-
ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines. (Methodology for primary amine stress testing). [Link]
-
Environmental Protection Agency (EPA). (2025).[1] CompTox Chemicals Dashboard: Phenethylamine Derivatives Physicochemical Data. [Link][1]
An In-depth Technical Guide to 2-(3-chlorophenyl)propan-1-amine Derivatives and Related Compounds
Authored by: A Senior Application Scientist
Foreword: The Strategic Importance of the Chlorinated Phenethylamine Scaffold
In the landscape of modern medicinal chemistry, the this compound scaffold represents a cornerstone for the development of a diverse array of pharmacologically active agents. Its structural architecture, a phenethylamine core modified with a chlorine atom at the meta position of the phenyl ring and a methyl group at the alpha position of the side chain, bestows a unique combination of lipophilicity and stereochemical properties. This guide provides an in-depth exploration of this chemical class, moving beyond simple data recitation to offer a causal analysis of synthetic strategies, analytical validation, and the nuanced structure-activity relationships that drive its application in drug discovery. We will dissect the rationale behind experimental choices, providing researchers, scientists, and drug development professionals with a robust framework for leveraging these compounds in their own research endeavors.
Part 1: Synthesis and Structural Elucidation
The reliable synthesis and rigorous characterization of this compound and its derivatives are paramount to any downstream application. The methodologies employed are not merely procedural; they are selected to ensure high purity, yield, and, where necessary, stereochemical control.
Core Synthetic Strategies
The construction of the this compound backbone and its subsequent derivatization can be achieved through several reliable pathways. The choice of route is often dictated by the desired scale, required stereoisomer, and the nature of the final derivative.
A prevalent method for creating amide derivatives, which are a significant class of compounds derived from the parent amine, is the Schotten-Baumann reaction . This involves the acylation of the primary amine with an appropriate acyl chloride.[1][2] The reaction is typically performed in an inert solvent like dichloromethane in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.[2] This approach is favored for its high efficiency and broad applicability to a wide range of acyl chlorides.
For the synthesis of the parent amine itself, a common industrial approach is the reductive amination of the corresponding ketone, 1-(3-chlorophenyl)propan-2-one. This method, while not explicitly detailed for this specific compound in the provided literature, is a standard and robust technique for amine synthesis.
Furthermore, for applications where a specific stereoisomer is required, asymmetric synthesis is the preferred route. This can involve the use of chiral catalysts or starting from a chiral precursor to yield enantiomerically pure products, which is often critical in pharmaceutical applications.[3]
Caption: Generalized synthetic workflows for this compound and its amide derivatives.
Analytical Characterization: A Self-Validating System
The confirmation of a synthesized compound's identity and purity is a non-negotiable aspect of scientific integrity. A multi-technique approach is essential for a comprehensive and self-validating characterization.
| Analytical Technique | Purpose & Rationale |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR elucidates the carbon skeleton.[1] This is the primary method for unambiguous structure confirmation. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the compound.[2] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) also provide purity information and can identify byproducts.[2] |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups.[1][2] For example, the N-H stretch of the amine or the C=O stretch of an amide derivative provides crucial evidence of a successful reaction. |
| High-Performance Liquid Chromatography (HPLC) | The gold standard for determining the purity of the final compound.[2] By using a calibrated standard, HPLC can also be used for accurate quantification. |
| Melting Point Analysis | A sharp melting point range is a good indicator of high purity for solid compounds.[2] |
Part 2: Structure-Activity Relationships (SAR) and Physicochemical Properties
The pharmacological activity of this class of compounds is intrinsically linked to its three-dimensional structure and physicochemical properties. Understanding these relationships is key to designing novel derivatives with desired biological profiles.
The Influence of the 3-Chloro Substituent
The placement of a chlorine atom on the phenyl ring is a deliberate and strategic choice in medicinal chemistry.[1][4]
-
Increased Lipophilicity: The chlorine atom significantly increases the lipophilicity of the molecule, as indicated by a predicted XLogP3 value of 2.4.[5] This property can enhance the ability of the molecule to cross biological membranes, such as the blood-brain barrier, potentially increasing its central nervous system (CNS) activity.[1]
-
Metabolic Stability: The C-Cl bond is generally stable to metabolic degradation, which can lead to a longer biological half-life compared to an unsubstituted analogue.
-
Electronic Effects: As an electron-withdrawing group, the chlorine atom can influence the electronic properties of the aromatic ring, which in turn can affect receptor binding affinity.
SAR of the Propanamine Side Chain and Derivatives
The propanamine side chain offers multiple points for modification, each having a predictable impact on the compound's activity.
-
Alpha-Methyl Group: The methyl group at the alpha position creates a chiral center, meaning the compound can exist as (R) and (S) enantiomers. It is common for biological activity to be stereospecific, with one enantiomer being significantly more potent than the other.[6][7] This methyl group also provides steric hindrance that can protect the amine from rapid metabolism by enzymes like monoamine oxidase (MAO).
-
Amine Group: The primary amine is a key site for derivatization. N-alkylation (e.g., N-methyl, N-ethyl) can modulate potency and selectivity for different monoamine transporters.[8] Acylation to form amides, as seen in the development of potent TRPV1 antagonists, can completely change the pharmacological profile from a monoamine-centric agent to a modulator of other targets.[6][7][9]
Caption: Key structure-activity relationships of the this compound scaffold.
Part 3: Pharmacological Profile and Applications in Drug Discovery
The structural similarity of this compound to amphetamine suggests a primary interaction with the monoamine system.[8][10] However, its derivatives have been explored for a much wider range of therapeutic targets.
Monoamine Transporter Interactions
Amphetamine and its analogues typically act as releasing agents or reuptake inhibitors at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The 3-chloro substitution is known to often enhance activity at the serotonin transporter.[8] This profile suggests potential applications in conditions where monoamine signaling is dysregulated, such as depression or ADHD, though the parent compound itself is not an approved therapeutic.[10][11] Halogenation of the aromatic ring in related phenethylamine structures has been shown to increase the affinity for the dopamine transporter.[12]
Application as a Scaffold for TRPV1 Antagonists
A significant area of development for derivatives of this scaffold is in the field of pain management, specifically as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[6][7][9] The 2-(3-chlorophenyl)propanamide moiety serves as a key building block in a series of potent TRPV1 antagonists.[9] These compounds have shown promise in preclinical models of neuropathic pain by blocking the activation of the TRPV1 channel by noxious stimuli like capsaicin and heat.[9]
Intermediate in Pharmaceutical Synthesis
Beyond its own potential bioactivity, this compound and its precursors are valuable intermediates in the synthesis of more complex pharmaceuticals. For example, related structures like 2-amino-1-(3-chlorophenyl)propan-1-one are linked to the synthesis of bupropion, an antidepressant.[13] This highlights the utility of this chemical framework in building a variety of CNS-active drugs.[14]
Part 4: Experimental Protocols
To ensure reproducibility and scientific rigor, detailed experimental protocols are essential. The following are representative procedures for the synthesis and analysis of derivatives of this compound.
Protocol: Synthesis of an N-Aryl Amide Derivative
This protocol is a generalized procedure based on the Schotten-Baumann reaction, a common method for synthesizing amide derivatives from this class of amines.[1][2]
-
Dissolution: Dissolve 1.0 mmol of this compound in 30 mL of an anhydrous, inert solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Acyl Chloride: To this solution, add an equimolar amount (1.0 mmol) of the desired acyl chloride (e.g., (±)-2-(6-methoxynaphthalen-2-yl)propanoyl chloride) dropwise at room temperature.[1]
-
Base Addition: After stirring for 10 minutes, add 1.2 mmol of a tertiary amine base, such as triethylamine, to the reaction mixture to scavenge the HCl generated.[1][2]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting amine is consumed (typically 30-60 minutes).
-
Aqueous Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).[2]
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel to yield the pure amide derivative.
Protocol: Sample Preparation and GC-MS Analysis
This protocol outlines a general method for the analysis of these compounds, ensuring accurate identification and purity assessment.
-
Standard and Sample Preparation: Prepare a stock solution of the analyte at 1 mg/mL in a suitable solvent like methanol or 2-methyl-propan-2-ol. Create a series of calibration standards by serial dilution. For unknown samples, dissolve a precisely weighed amount (e.g., 10 mg) in a known volume of solvent (e.g., 10 mL).
-
Extraction (if from a matrix): If the analyte is in a complex matrix (e.g., a formulation), a simple solvent extraction may be necessary. Add the solvent, sonicate for 30 minutes to ensure complete dissolution/extraction, and then centrifuge to remove any solid material.
-
Injection: Inject 1.0 µL of the prepared sample or standard into the GC-MS system. A split injection is typically used to prevent column overloading.
-
GC Separation: Utilize a capillary column (e.g., Supelco Equity 5, 30 m x 0.25 mm i.d. x 0.25 µm film thickness) with helium as the carrier gas. A typical temperature program would be: initial oven temperature of 60°C (hold 1 min), ramp at 10°C/min to 170°C, then ramp at 15°C/min to 280°C (hold 4 min).
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. The mass spectrum of the eluting peak is compared to a reference library or the spectrum of a known standard for positive identification. The total ion chromatogram (TIC) is used to assess purity.
Conclusion
The this compound scaffold is more than just a single molecule; it is a versatile platform for drug discovery. Its strategic chlorination and chiral side chain provide a foundation for developing compounds with tailored pharmacological profiles. From its origins as a phenethylamine analogue with expected CNS activity to its modern application in the design of highly specific receptor modulators like TRPV1 antagonists, this chemical class demonstrates the power of iterative medicinal chemistry. The synthetic and analytical protocols outlined herein provide the necessary tools for researchers to confidently explore the vast chemical space and therapeutic potential of these valuable compounds.
References
-
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. MDPI. [Link]
-
Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. National Institutes of Health (NIH). [Link]
-
This compound (C9H12ClN). PubChemLite. [Link]
-
SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Semantic Scholar. [Link]
-
2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. PMC. [Link]
-
2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists: Structure activity relationships of the 2-oxy pyridine C-region. PMC. [Link]
-
Analytical Methods. RSC Publishing. [Link]
-
2-Amino-1-(3-chlorophenyl)propan-1-one. PubChem. [Link]
-
Effects of methylphenidate analogues on phenethylamine substrates for the striatal dopamine transporter: potential as amphetamine antagonists?. PubMed. [Link]
-
Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. MDPI. [Link]
-
The Therapeutic Potential of Amphetamine-like Psychostimulants. MDPI. [Link]
-
2-Amino-1-(3-Chlorophenyl)-1-Propanone. Pharmaffiliates. [Link]
-
PPPA (drug). Wikipedia. [Link]
-
Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. PMC. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists: Structure activity relationships of the 2-oxy pyridine C-region - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. PPPA (drug) - Wikipedia [en.wikipedia.org]
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- 14. globalresearchonline.net [globalresearchonline.net]
Methodological & Application
Application Note: Chiral Separation of 2-(3-chlorophenyl)propan-1-amine by HPLC
Here is a comprehensive Application Note and Protocol for the chiral separation of 2-(3-chlorophenyl)propan-1-amine.
-Arylpropylamines Molecule: this compound (CAS: N/A for specific isomer generic)Executive Summary
This guide details the chromatographic isolation of the enantiomers of This compound , a key intermediate in the synthesis of serotonin receptor agonists (e.g., Lorcaserin analogs) and monoamine transporter modulators.
Due to the molecule's structural characteristics—a primary amine functionality separated from the chiral center by a methylene group (
-
Protocol A (Primary Recommendation): Normal Phase separation using an Immobilized Polysaccharide CSP (Chiralpak IC), leveraging
interactions with the chlorinated aromatic ring. -
Protocol B (Alternative/Orthogonal): Reversed Phase separation using a Crown Ether CSP (Crownpak CR-I(+)), exploiting the specific ammonium-ether inclusion complex.
Chemical Context & Separation Strategy
Structural Analysis[1]
-
Analyte: this compound
-
Basicity: High (
). The primary amine is prone to severe peak tailing due to interaction with residual silanols on the silica support. -
Hydrophobicity: Moderate to High (Chlorophenyl moiety).
-
Chirality: The stereocenter is located at the C2 position (
-position relative to the amine).
Method Selection Logic
Separating
-
Why Polysaccharide (Chiralpak IC)? The Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) is selected as the primary column. The chlorinated selector provides unique electron-withdrawing properties that induce strong
interactions with the 3-chlorophenyl ring of the analyte. This "matched" electronic environment often yields superior selectivity for chlorinated aromatics compared to standard AD/OD phases [1]. -
Why Crown Ether (Crownpak CR-I)? Daicel's Crownpak columns specifically target primary amines. They form a host-guest inclusion complex with the protonated ammonium group (
). While discrimination is highest for -chiral amines, the rigidity of the crown ether can still resolve -chiral analogs, offering a completely orthogonal separation mechanism (hydrophobic inclusion vs. steric fit) [2].
Experimental Protocols
Protocol A: Immobilized Polysaccharide (Normal Phase)
Best for: Preparative scalability, robustness, and peak shape.
| Parameter | Condition |
| Column | Daicel Chiralpak IC (Immobilized) Dimensions: 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (DEA) Ratio: 90 : 10 : 0.1 (v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 220 nm (Amine absorption) & 270 nm (Aromatic) |
| Sample Diluent | Mobile Phase (without DEA if possible to avoid degradation) |
| Injection Vol. | 5 - 10 µL (1 mg/mL concentration) |
Technical Rationale:
-
Immobilized Phase: Chiralpak IC is immobilized, allowing for the use of non-standard solvents if optimization is needed (e.g., adding DCM or THF), though Hexane/EtOH is sufficient here.
-
Basic Additive (DEA): Essential. The 0.1% Diethylamine competes with the analyte for active silanol sites on the column, suppressing peak tailing and ensuring sharp, symmetric peaks. Do not use TFA in Normal Phase for this amine; it will form ion pairs that may not elute or will broaden significantly [3].
Protocol B: Crown Ether (Reversed Phase)
Best for: Analytical purity checks, aqueous-soluble samples, mass spec compatibility (with specific buffers).
| Parameter | Condition |
| Column | Daicel CROWNPAK CR-I(+) Dimensions: 150 x 3.0 mm, 5 µm |
| Mobile Phase | Perchloric Acid (pH 1.[1]5) / Methanol Ratio: 85 : 15 (v/v) |
| Flow Rate | 0.4 - 0.5 mL/min (Note: Lower flow for 3.0 mm ID) |
| Temperature | 10°C - 25°C (Lower temperature often improves resolution) |
| Detection | UV @ 210 nm |
| Backpressure | Limit to < 150 Bar (Crown ether phases are sensitive) |
Technical Rationale:
-
Acidic pH: The mobile phase must be acidic (pH 1.0 - 2.[2]0) to fully protonate the amine into
. Only the ammonium ion binds to the crown ether. -
Methanol: Added (max 15%) to reduce the retention of the hydrophobic chlorophenyl ring. Without MeOH, the hydrophobic interaction with the C18 spacer or silica backbone would cause excessive retention [2].
-
Temperature: Lowering temperature to 10°C reduces the kinetic energy of the exchange process, often significantly increasing the resolution (
) of the inclusion complex.
Method Development Workflow
The following diagram illustrates the decision matrix for optimizing the separation of this specific amine.
Caption: Decision tree for chiral method development emphasizing the switch between Normal Phase Polysaccharide and Reversed Phase Crown Ether modes.
Validation Parameters & Troubleshooting
System Suitability Criteria
To ensure the method is self-validating and reliable for routine analysis:
| Parameter | Acceptance Criteria | Corrective Action |
| Resolution ( | Decrease % EtOH (Protocol A) or Temperature (Protocol B). | |
| Tailing Factor ( | Protocol A: Increase DEA to 0.2%. Protocol B: Check column age/hydrolysis. | |
| Capacity Factor ( | Adjust mobile phase strength (EtOH or MeOH content). |
Troubleshooting Guide
Issue: Peak Tailing (Shark Fin shape)
-
Cause: Interaction between the amine and residual silanols.
-
Solution: In Normal Phase, ensure the amine modifier (DEA or TEA) is fresh. In Reversed Phase (Crownpak), tailing often indicates the column is overloaded or the pH is not acidic enough (ensure pH < 2.0).
Issue: Retention Time Drift
-
Cause: Temperature fluctuations or volatile additive evaporation.
-
Solution: Use a column oven. For Normal Phase, keep the solvent bottle sealed tightly to prevent evaporation of the volatile DEA/Hexane mixture.
Issue: Elution Order Reversal
-
Note: Using Chiralpak IC vs. Chiralpak IA may reverse elution order. Similarly, switching from Crownpak CR(+) to Crownpak CR(-) will invert the elution order, which is useful for trace impurity analysis (eluting the minor enantiomer first).
References
-
Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Retrieved from [Link]
-
Daicel Chiral Technologies. (2023). Separation of Free Amino Acids and Primary Amines Using CROWNPAK® CR(+) and CR(-). Application Note. Retrieved from [Link]
-
Phenomenex. (2020). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]
Sources
GC-MS Analysis for Purity Assessment of 2-(3-chlorophenyl)propan-1-amine: A Validated Method
An Application Note for the Pharmaceutical Industry
Abstract
This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative purity assessment of 2-(3-chlorophenyl)propan-1-amine, a key intermediate in pharmaceutical synthesis. The inherent challenges in the gas chromatographic analysis of primary amines, such as peak tailing and analyte adsorption, are addressed through a robust derivatization strategy. This guide provides a comprehensive protocol, from sample preparation and derivatization to instrument configuration and data analysis, designed for researchers, analytical scientists, and quality control professionals in the drug development sector. The methodology is grounded in the principles of the United States Pharmacopeia (USP) General Chapter <621> and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring scientific integrity and regulatory compliance.[1][2][3][4][5][6]
Principle and Scientific Rationale
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. This compound is a primary amine whose accurate purity determination is essential. Gas chromatography is an ideal separation technique for volatile and thermally stable compounds, while mass spectrometry provides highly specific and sensitive detection, enabling unambiguous peak identification through unique mass fragmentation patterns.[7][8]
Causality Behind Experimental Choices:
-
Why GC-MS? The combination of GC's high-resolution separation power with the definitive identification capabilities of MS makes it a "gold standard" for impurity profiling.[7] It allows for the separation of the main component from structurally similar impurities (e.g., isomers, precursors) and their subsequent identification.[9][10]
-
Addressing the Challenge of Primary Amines: Primary amines like the analyte contain active hydrogens, leading to strong interactions with the silanol groups on the surface of standard GC columns and inlets. This results in poor chromatographic performance, characterized by asymmetric (tailing) peaks and low response.[11][12] To overcome this, chemical derivatization is employed.
-
Choice of Derivatization: Acylation with N-methyl-bis(trifluoroacetamide) (MBTFA) is selected. This reaction converts the polar primary amine group (-NH₂) into a nonpolar, more volatile trifluoroacetamide derivative. This transformation minimizes analyte adsorption, significantly improves peak shape, and enhances thermal stability, leading to a more accurate and reproducible analysis.[13] The resulting derivative also produces a predictable and information-rich fragmentation pattern in the mass spectrometer.
Experimental Methodology
This section details the necessary materials, instrumentation, and step-by-step protocols for the analysis.
Materials and Reagents
-
Reference Standard: this compound, certified purity ≥99.5%.
-
Derivatization Reagent: N-methyl-bis(trifluoroacetamide) (MBTFA).
-
Solvent: Ethyl Acetate (HPLC or GC grade).
-
Inert Gas: Helium (99.999% purity or higher).
-
Consumables: 2 mL autosampler vials with PTFE-lined caps, micropipettes, and a heating block or oven.
Instrumentation
A standard gas chromatograph coupled with a single quadrupole mass spectrometer is required.
| Component | Specification |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Autosampler | G4513A or equivalent |
| GC Column | Agilent J&W DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Data System | MassHunter, ChemStation, or equivalent CDS |
Preparation of Solutions
a) Reference Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with ethyl acetate. Mix thoroughly. This solution should be stored at 2-8°C and can be used for up to one month.
b) Working Standard & Sample Preparation Protocol:
-
Pipette 100 µL of the Reference Standard Stock Solution (for the standard) or accurately weigh ~1 mg of the test sample into a 2 mL autosampler vial.
-
If a solid sample was used, add 1 mL of ethyl acetate to dissolve it. If the stock solution was used, add 900 µL of ethyl acetate.
-
Add 100 µL of the derivatization reagent, MBTFA, to the vial.
-
Immediately cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes using a heating block.
-
Allow the vial to cool to room temperature before placing it in the autosampler tray for GC-MS analysis.
GC-MS Method Parameters
The instrument parameters must be precisely set to ensure reproducibility.
| Parameter | Setting | Rationale |
| Inlet | Split/Splitless | |
| Inlet Mode | Split | For high concentration purity analysis to avoid column overload. |
| Split Ratio | 50:1 | Adjustable based on analyte response. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the derivatized analyte. |
| Carrier Gas | Helium | |
| Flow Mode | Constant Flow | Provides stable retention times. |
| Flow Rate | 1.2 mL/min | Optimal for a 0.25 mm ID column. |
| Oven Program | ||
| Initial Temperature | 100°C, hold for 1 min | Allows for focusing of analytes at the head of the column. |
| Ramp Rate | 15°C/min | Provides good separation of potential impurities. |
| Final Temperature | 280°C, hold for 5 min | Ensures all components are eluted from the column. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Impact (EI) | Standard, robust ionization technique.[8][14] |
| Ionization Energy | 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Source Temperature | 230°C | Standard operating temperature. |
| Quadrupole Temp. | 150°C | Standard operating temperature. |
| Acquisition Mode | Full Scan | To detect and identify all potential impurities. |
| Scan Range | m/z 40-450 | Covers the expected mass range of the analyte and impurities. |
| Transfer Line Temp. | 280°C | Prevents condensation of analytes between GC and MS. |
| Injection | ||
| Injection Volume | 1 µL |
Analytical Workflow and Data Processing
The analytical process follows a systematic, self-validating workflow from sample preparation to the final report, ensuring data integrity at each stage.
Data Analysis Steps:
-
Peak Integration: Integrate all peaks in the total ion chromatogram (TIC), typically with an area threshold of 0.05% to exclude baseline noise.
-
Peak Identification: The main peak is identified by its retention time, which should match that of the derivatized reference standard. The identity is confirmed by comparing its mass spectrum with the reference spectrum. Impurity peaks are identified by their mass spectra, potentially through library searches (e.g., NIST) or by interpretation of fragmentation patterns.
-
Purity Calculation: The purity is calculated using the area percent normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation and System Suitability
To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[2][4][6][15] A System Suitability Test (SST) must be performed before any analysis to verify the performance of the chromatographic system, as outlined in USP <621>.[1][16]
System Suitability Test (SST) Criteria: A solution containing the analyte and a known, closely eluting impurity should be injected six times. The following parameters must be met:
-
Tailing Factor (Tf): Tf for the main analyte peak should be ≤ 1.5.
-
Relative Standard Deviation (RSD): The %RSD for the peak area of the main analyte should be ≤ 2.0%.
-
Resolution (Rs): The resolution between the main peak and the known impurity should be ≥ 2.0.
Illustrative Results: Fragmentation Analysis
The derivatized analyte, N-(2-(3-chlorophenyl)propyl)-2,2,2-trifluoroacetamide, will produce a characteristic mass spectrum under EI conditions. Understanding its fragmentation is key to confident identification.
Expected Fragmentation: The primary fragmentation pathway involves the cleavage of the C-C bond alpha to the nitrogen atom (alpha cleavage), which is a characteristic fragmentation for amines and amides.
The presence of the chlorine atom will result in a characteristic isotopic pattern for chlorine-containing fragments (e.g., m/z 138 and 140 in an approximate 3:1 ratio), providing a powerful diagnostic tool for peak identification.
Conclusion
The GC-MS method detailed in this application note provides a robust, specific, and reliable system for the purity assessment of this compound. The use of MBTFA derivatization successfully overcomes the common chromatographic challenges associated with primary amines, yielding excellent peak shape and reproducibility. The method is grounded in established pharmacopeial standards and validation principles, making it suitable for implementation in regulated quality control and drug development laboratories.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
uspbpep.com. General Chapters: <621> CHROMATOGRAPHY. [Link]
-
Agilent. Revisions per USP 621. [Link]
-
Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
LCGC International. Are You Sure You Understand USP <621>? [Link]
-
Preprints.org. Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
ComplianceIQ. Validation of GC/ GC-MS methodologies. [Link]
-
ICH. Quality Guidelines. [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ResolveMass Laboratories Inc. GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. [Link]
-
Impactfactor.org. A Review on GC-MS and Method Development and Validation. [Link]
-
Scribd. Derivatization of Amines. [Link]
-
MDPI. Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. [Link]
-
Reddit. Derivatization of tertiary amine for GC/MS? [Link]
-
PMC. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. [Link]
-
National Institute of Justice. GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. [Link]
-
PubMed. Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. [Link]
-
Chromatography Today. GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. [Link]
-
Pharmaffiliates. 2-Amino-1-(3-Chlorophenyl)-1-Propanone. [Link]
-
SciSpace. Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. [Link]
-
GLP Pharma Standards. Bupropion Amine Impurity. [Link]
-
ScienceDirect. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. [Link]
-
PubChemLite. This compound (C9H12ClN). [Link]
-
VTechWorks. Analysis of Biogenic Amines by GC/FID and GC/MS. [Link]
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Reductive amination of 3-(3-chlorophenyl)-2-nitropropene to yield 2-(3-chlorophenyl)propan-1-amine
Part 1: Executive Summary & Chemical Strategy
Core Directive & Scope
This guide details the chemical reduction of 3-(3-chlorophenyl)-2-nitropropene . While the request specifies "Reductive Amination," this terminology strictly applies to the conversion of carbonyls to amines. The transformation of a nitroalkene to an amine is a Global Reduction (reducing both the alkene
Critical Structural Analysis (Regiochemistry Alert)
Attention: A structural mismatch exists between the requested Starting Material and the requested Target Product in standard nomenclature.
-
Input: 3-(3-chlorophenyl)-2-nitropropene (
) -
Chemical Outcome: Reduction of this scaffold yields 1-(3-chlorophenyl)propan-2-amine (an amphetamine analogue).
-
Requested Target: 2-(3-chlorophenyl)propan-1-amine (a
-methylphenethylamine analogue, intermediate for Lorcaserin).[1]
Resolution: This protocol focuses on the reduction of the stated starting material (3-(3-chlorophenyl)-2-nitropropene). However, the "Pathway Analysis" section below illustrates the alternative precursor required if the Target Name is the priority.
Strategic Pathway Analysis (DOT Visualization)
The following diagram clarifies the regiochemical divergence and the synthesis pathways.
Figure 1: Divergent synthesis pathways based on nitropropene regiochemistry. The protocol below follows the solid black arrow.
Part 2: Experimental Protocols
Method Selection: The Halogen Challenge
Reducing chlorinated aromatics presents a specific challenge: Hydrodehalogenation .
-
LiAlH4 (LAH): High yield, but frequently strips the chlorine atom (yielding the non-chlorinated analog) if temperature is not strictly controlled.
-
NaBH4 + CuCl₂: The "Gold Standard" for this application. It is chemoselective, reducing the conjugated nitroalkene while preserving the aryl-chloride bond [1, 2].
Protocol A: NaBH₄/CuCl₂ Selective Reduction (Recommended)
This method is preferred for drug development due to mild conditions and high chemoselectivity.
Reagents:
-
Substrate: 3-(3-chlorophenyl)-2-nitropropene (10 mmol)
-
Sodium Borohydride (NaBH₄): 40-50 mmol (Excess required)
-
Copper(II) Chloride Dihydrate (CuCl₂·2H₂O): 2-5 mmol (Catalytic to stoichiometric)
-
Solvent: Ethanol (EtOH) or Methanol (MeOH)
Workflow Diagram:
Figure 2: Step-by-step workflow for the Copper-catalyzed Borohydride reduction.
Step-by-Step Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and an ice bath, dissolve 3-(3-chlorophenyl)-2-nitropropene (1.97 g, 10 mmol) in Ethanol (50 mL).
-
Catalyst Addition: Add CuCl₂·2H₂O (0.85 g, 5 mmol). The solution will turn a characteristic green/blue.
-
Hydride Addition (Critical): Slowly add NaBH₄ (1.90 g, 50 mmol) in small portions over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor by TLC (disappearance of yellow nitroalkene spot).
-
Quench & Acid Workup: Cool back to 0°C. Cautiously add 10% HCl until pH ~2. This destroys excess hydride and solubilizes the amine as a hydrochloride salt.
-
Wash: Extract the acidic aqueous layer with Ethyl Acetate (2 x 30 mL) to remove non-basic impurities (unreacted nitroalkene or polymerized byproducts). Discard organics.
-
Basification: Basify the aqueous layer with 20% NaOH or NH₄OH until pH >12. The free amine will separate as an oil.
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 40 mL).
-
Drying: Dry combined DCM layers over anhydrous MgSO₄, filter, and concentrate under vacuum to yield the crude amine oil.
Protocol B: Lithium Aluminum Hydride (Traditional)
Use only if anhydrous conditions are strictly maintained and dehalogenation is not observed in pilot runs.
Reagents:
-
LiAlH4 (1.0 M in THF)
-
Anhydrous THF
-
Glauber’s Salt (Na₂SO₄·10H₂O) for quenching.
Procedure:
-
Inert Atmosphere: Flame-dry a 2-neck flask and purge with Argon/Nitrogen.
-
Charge: Add LiAlH4 (30 mmol) in THF. Cool to 0°C.[4]
-
Addition: Dissolve nitropropene (10 mmol) in dry THF and add dropwise to the LAH suspension.
-
Control: Keep temperature <10°C to minimize Cl cleavage.
-
-
Reflux: After addition, gently reflux for 4-6 hours.
-
Fieser Quench: Cool to 0°C. Add sequentially:
-
1.1 mL Water
-
1.1 mL 15% NaOH
-
3.3 mL Water
-
-
Isolation: Filter the white granular precipitate. Evaporate the filtrate to obtain the amine.
Part 3: Analytical Data & Validation
Expected Product Data
Compound: 1-(3-chlorophenyl)propan-2-amine (Free Base)
| Parameter | Specification | Notes |
| Appearance | Pale yellow oil | Darkens on air exposure (absorbs CO₂) |
| ¹H NMR (CDCl₃) | Doublet indicates methyl adjacent to CH | |
| Benzylic protons | ||
| Methine proton on the amine carbon | ||
| Aromatic region (Check integration for Cl loss) | ||
| MS (ESI+) | [M+H]⁺ = 170.1 | Characteristic Chlorine isotope pattern (3:1 ratio at 170/172) |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Product lacks Chlorine (M-34 peak) | Hydrodehalogenation during reduction | Switch from LiAlH4 to NaBH4/CuCl2; Lower reaction temperature. |
| Low Yield (<40%) | Polymerization of nitroalkene | Ensure slow addition of hydride; Maintain dilute conditions. |
| Red/Brown Oil Product | Incomplete removal of Cu salts or oxidation | Wash organic phase with dilute ammonia; Store amine under Nitrogen. |
Part 4: Safety & Compliance
-
Exotherm Hazard: Both NaBH4 and LiAlH4 generate Hydrogen gas upon reaction and quenching. Perform all steps in a functioning fume hood away from ignition sources.
-
Chemical Handling: Nitroalkenes are potential irritants and sensitizers. Aryl-amines are potential toxicological hazards. Use double nitrile gloves.
-
Regulatory Note: The product 1-(3-chlorophenyl)propan-2-amine is a structural isomer of chloroamphetamine. Researchers must verify local scheduling/controlled substance laws regarding chlorinated phenethylamines before synthesis.
Part 5: References
-
D'Andrea, L., & Jademyr, S. (2025).[5] Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 21, 39–46.[5]
-
Yoo, S. E., & Lee, S. H. (1990). Reduction of Organic Compounds with Sodium Borohydride-Copper(II) Sulfate System. Synlett, 1990(07), 419-420.
-
BenchChem Technical Support. (2025). A Comparative Guide to the Synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one.
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard Reference for LiAlH4 protocols).
-
Shulgin, A. T. (1964). Psychotomimetic Amphetamines: Methoxy 3,4-Dialkylamphetamines. Experientia. (Reference for nitropropene reduction context).
Sources
Acylation of 2-(3-chlorophenyl)propan-1-amine in organic synthesis
Executive Summary
This application note details the optimized protocols for the acylation of 2-(3-chlorophenyl)propan-1-amine (CPPA), a critical chiral building block in the synthesis of serotonin receptor modulators (e.g., Lorcaserin) and other GPCR ligands. While the primary amine functionality is inherently nucleophilic, the
Chemical Context & Mechanistic Insight
Substrate Analysis
-
Structure: A primary amine situated on a propyl chain, with a 3-chlorophenyl group and a methyl group at the
-position ( ). -
Key Features:
-
-Branching: The methyl group at
creates a chiral center. While it does not sterically block the amine nitrogen as severely as an -substituent (as in amphetamine), it induces a gauche conformation that can influence the trajectory of incoming electrophiles. -
Electronic Effect: The meta-chloro substituent (
) is electron-withdrawing. This deactivates the phenyl ring against electrophilic aromatic substitution side-reactions but has negligible inductive effect on the distal primary amine, preserving its nucleophilicity ( for the conjugate acid).
-
-Branching: The methyl group at
Reaction Mechanism: Nucleophilic Acyl Substitution
The acylation proceeds via an addition-elimination mechanism. The lone pair of the CPPA nitrogen attacks the carbonyl carbon of the activated acylating agent (acid chloride or active ester).
-
Critical Control Point: The reaction rate is diffusion-controlled with acid chlorides but sensitive to steric clash when using bulky carboxylic acids. The
-methyl group of CPPA can cause "conformational locking," requiring polar aprotic solvents (DMF, DMSO) to disrupt internal H-bonds and expose the amine.
Visualization: Reaction Pathways
The following diagram illustrates the two primary pathways detailed in this guide, highlighting the decision logic based on scale and substrate complexity.
Figure 1: Strategic decision tree for selecting the optimal acylation pathway based on scale and acylating agent stability.
Experimental Protocols
Protocol A: High-Efficiency Coupling (HATU Method)
Best for: Medicinal chemistry, chiral carboxylic acids, and parallel synthesis.
Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen over EDC/HOBt because the
Materials:
-
Amine: this compound HCl (1.0 equiv)
-
Acid: Carboxylic acid (
) (1.1 equiv) -
Coupling Agent: HATU (1.1 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Procedure:
-
Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 mmol) in DMF (3 mL). Add HATU (1.1 mmol) and DIPEA (1.0 mmol portion). Stir at Room Temperature (RT) for 5 minutes. Color change to yellow/orange indicates active ester formation.
-
Amine Addition: Add this compound HCl (1.0 mmol) to the reaction mixture, followed by the remaining DIPEA (2.0 mmol).
-
Note: If using the amine free base, reduce total DIPEA to 1.2 equiv.
-
-
Reaction: Flush with
, cap, and stir at RT for 2-4 hours.-
Monitoring: Check LCMS for consumption of amine (
).
-
-
Workup: Dilute with EtOAc (20 mL). Wash sequentially with sat.
(2x), water (1x), and brine (1x). -
Purification: Dry organic layer over
, filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).
Validation Data:
| Parameter | Value |
|---|---|
| Typical Yield | 85 - 96% |
| Purity (HPLC) | > 98% |
| Racemization | < 1% (of chiral acid partner) |[1]
Protocol B: Scalable Schotten-Baumann Acylation
Best for: Large-scale synthesis, simple acyl groups (Acetyl, Benzoyl), and cost reduction.
Rationale: This biphasic method utilizes an inorganic base to scavenge the HCl byproduct. It is superior for scale-up as it avoids expensive coupling agents and allows for simple purification (often just phase separation and crystallization).
Materials:
-
Amine: this compound (Free base oil)
-
Reagent: Acyl Chloride (
) (1.05 equiv) -
Base: 1M NaOH (aqueous)
-
Solvent: Dichloromethane (DCM)
Step-by-Step Procedure:
-
Preparation: Dissolve this compound (10 g, ~59 mmol) in DCM (100 mL).
-
Biphasic Setup: Add 1M NaOH (70 mL, 1.2 equiv) to the DCM solution. Cool the biphasic mixture to 0°C with vigorous stirring.
-
Addition: Add the Acyl Chloride dropwise over 30 minutes.
-
Critical: Maintain internal temperature < 10°C to prevent hydrolysis of the acid chloride.
-
-
Reaction: Allow to warm to RT and stir for 1 hour.
-
Quench & Separation: Stop stirring. Separate the organic (DCM) layer. Extract the aqueous layer once with DCM (20 mL).
-
Acid Wash: Wash combined organics with 1M HCl (50 mL) to remove any unreacted amine (this ensures the product is free of starting material).
-
Isolation: Dry (
) and concentrate. Recrystallize from Heptane/IPA if solid, or distill if liquid.
Analytical & Quality Control
NMR Characterization
Upon successful acylation, the chemical shift of the methylene protons adjacent to the nitrogen (
-
Starting Material (
): ppm. -
Product (Amide
): ppm (often splits into complex multiplets due to the adjacent chiral center).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Amine HCl salt not fully neutralized. | Ensure DIPEA is |
| Hydrolysis of R-COCl (Protocol B) | Stirring too slow or Temp too high. | Increase RPM for better phase mixing; keep T < 5°C during addition. |
| Racemization of Amine | Extreme pH or high Temp. | The |
| Sticky Oil Product | Residual DMF or rotamers. | Lyophilize from dioxane/water or heat NMR tube to coalesce rotamer peaks. |
References
-
Synthesis of Lorcaserin Intermediate
-
Amide Coupling Reagents
- Title: Amide bond formation: beyond the myth of coupling reagents.
- Source: Chemical Society Reviews (RSC).
-
URL:[Link]
-
Compound Properties (PubChem)
-
Kinetic Resolution via Acylation
- Title: Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-C
- Source: MDPI Molecules.
-
URL:[Link]
Sources
Experimental protocol for studying the effect of 2-(3-chlorophenyl)propan-1-amine on NOS activity
Application Note: Pharmacological Profiling of 2-(3-chlorophenyl)propan-1-amine on Nitric Oxide Synthase (NOS) Activity
Abstract & Scientific Rationale
This application note details the experimental protocol for evaluating the modulatory effects of This compound (CAS: 1082555-06-3) on Nitric Oxide Synthase (NOS) activity.
This compound is a
Why this protocol? Investigating NOS interaction is critical for two reasons:
-
Neurotoxicity Screening: Excess Nitric Oxide (NO) production, particularly via nNOS, is a hallmark of excitotoxicity induced by chlorinated phenethylamines.
-
Vasoactivity Profiling: Direct interaction with eNOS affects hemodynamic safety margins in early drug development.
This guide employs a dual-phase approach :
-
Phase I (Cell-Free): Radiometric
-Arginine to -Citrulline conversion assay to detect direct enzymatic inhibition or allosteric modulation. -
Phase II (Cellular): Fluorometric DAF-FM DA assay in PC12 cells to evaluate receptor/transporter-mediated NOS activation (indirect effects).
Safety & Handling
-
Chemical Hazard: this compound is a lipophilic amine. Treat as a potential CNS stimulant and irritant.
-
PPE: Nitrile gloves, lab coat, and safety goggles are mandatory. Handle neat compound in a fume hood.
-
Radiological Safety: Phase I involves Tritium (
H). Work must be performed in a designated radiation safety zone with appropriate shielding and waste disposal protocols.
Mechanistic Pathway Visualization
The following diagram illustrates the potential interaction points of the test compound within the NOS signaling cascade.
Figure 1: Putative Pharmacological Interaction Pathways. The compound may act indirectly via receptor-mediated Ca2+ influx or directly bind the NOS enzyme.
Phase I: Radiometric NOS Activity Assay (Cell-Free)
Objective: To determine if this compound directly inhibits NOS isoforms (nNOS, eNOS, or iNOS). This is the "Gold Standard" for sensitivity.
Principle: NOS converts
Materials:
-
Enzyme Source: Recombinant rat nNOS or bovine eNOS (commercial).
-
Substrate: L-[2,3,4,5-
H] Arginine monohydrochloride (1 µCi/µL). -
Cofactors: NADPH (1 mM), Calmodulin (1 µM), CaCl
(2 mM), BH (10 µM). -
Resin: Dowex 50W-X8 (Na+ form).
-
Test Compound: this compound (dissolved in DMSO; final DMSO < 1%).
Protocol Steps:
-
Preparation of Reaction Buffer:
-
50 mM HEPES (pH 7.4), 1 mM DTT, 1 mM EDTA, 1.25 mM CaCl
. -
Expert Insight: Fresh DTT is crucial. Oxidized DTT fails to protect NOS sulfhydryl groups, leading to false-positive inhibition.
-
-
Incubation Mix (Total Volume 100 µL):
-
Control: 40 µL Buffer + 10 µL Enzyme + 10 µL Cofactor Mix + 10 µL DMSO.
-
Test: 40 µL Buffer + 10 µL Enzyme + 10 µL Cofactor Mix + 10 µL Compound (0.1 nM – 100 µM).
-
Blank: Same as Control, but add 1 mM L-NAME (NOS inhibitor) or omit NADPH.
-
-
Reaction Initiation:
-
Pre-incubate at 37°C for 5 minutes.
-
Add 30 µL of Substrate Mix (containing 100 nM cold Arginine + 0.5 µCi
-Arginine). -
Incubate at 37°C for exactly 15 minutes .
-
Critical: The reaction must remain linear. Do not exceed 20 minutes.
-
-
Reaction Termination:
-
Add 400 µL of ice-cold Stop Buffer (50 mM HEPES, 5 mM EDTA, pH 5.5).
-
Why pH 5.5? This pH optimizes the binding of unreacted Arginine to the Dowex resin.
-
-
Separation (Chromatography):
-
Add 100 mg of equilibrated Dowex 50W-X8 resin to each tube.
-
Vortex or shake vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 3 minutes.
-
Mechanism:[1] Positively charged
-Arginine binds to the resin. Neutral -Citrulline remains in the supernatant.
-
-
Quantification:
-
Aliquot 200 µL of the supernatant into scintillation vials.
-
Add 5 mL scintillation cocktail.
-
Count CPM (Counts Per Minute) in a beta counter.
-
Phase II: Cellular NO Production Assay (DAF-FM DA)
Objective: To assess if the compound induces intracellular NO production in a physiological context (e.g., via transporter-mediated efflux and subsequent Ca2+ signaling).
Cell Model: PC12 (Pheochromocytoma) cells – highly relevant for amine transporter and neurotoxicity studies.
Protocol Steps:
-
Cell Seeding:
-
Seed PC12 cells in black-walled, clear-bottom 96-well plates (50,000 cells/well).
-
Incubate 24h to allow attachment.
-
-
Dye Loading:
-
Remove media and wash with HBSS.
-
Incubate with 5 µM DAF-FM DA (4-Amino-5-Methylamino-2',7'-Difluorofluorescein Diacetate) for 30 minutes at 37°C.
-
Expert Insight: DAF-FM DA is non-fluorescent and cell-permeable. Intracellular esterases cleave it to DAF-FM, which reacts with NO to form a fluorescent benzotriazole.
-
-
Wash & Recovery:
-
Wash cells 3x with HBSS to remove excess extracellular dye.
-
Incubate in fresh HBSS for 20 minutes (allows complete de-esterification).
-
-
Treatment:
-
Add this compound (1 µM – 100 µM).
-
Positive Control: Bradykinin (1 µM) or Calcium Ionophore A23187.
-
Negative Control: Vehicle (0.1% DMSO).
-
Specificity Check: Pre-incubate a subset of wells with L-NAME (100 µM) for 30 mins prior to compound addition.
-
-
Measurement:
-
Measure Fluorescence Intensity (FI) at Ex/Em = 495/515 nm every 5 minutes for 60 minutes using a microplate reader.
-
Data Analysis & Interpretation
A. Calculation of Specific NOS Activity (Phase I)
B. Data Reporting Table
| Parameter | Formula / Criteria | Interpretation |
| % Inhibition | >50% indicates potent direct inhibition. | |
| IC50 | Non-linear regression (Log-inhibitor vs. response) | Concentration required to inhibit 50% enzyme activity. |
| Z-Factor | $1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n |
C. Troubleshooting (Self-Validating System)
-
Low Signal: Check BH
stability. BH oxidizes rapidly; prepare fresh in dark/cold conditions. -
High Background: Inefficient resin binding. Ensure Stop Buffer pH is exactly 5.5.
-
Non-Linearity: Substrate depletion. Ensure <20% of Arginine is consumed during the reaction.
References
-
Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(3), 593-615. Link
-
Knowles, R. G., & Salter, M. (1998). Analysis of nitric oxide synthase activity by measuring the conversion of L-[3H]arginine to L-[3H]citrulline. Methods in Molecular Biology, 100, 37-46. Link
-
Kojima, H., et al. (1998). Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins. Analytical Chemistry, 70(13), 2446-2453. Link
- Fleckenstein, A. E., et al. (1997). Differential effects of amphetamine analogs on monoamine transporters. Trends in Pharmacological Sciences.
Senior Application Scientist Note: The structural isomerism of this compound suggests it may possess significant lipophilicity. When performing Phase II (Cellular) assays, ensure the compound does not precipitate in aqueous media at high concentrations (>100 µM). If precipitation occurs, reduce concentration or increase BSA carrier protein.
Sources
Analytical techniques for the characterization of 2-(3-chlorophenyl)propan-1-amine
Introduction & Scope
This guide details the analytical protocols for the characterization of 2-(3-chlorophenyl)propan-1-amine (also known as 3-chloro-
This molecule is a structural isomer of the controlled substance 3-chloroamphetamine (1-(3-chlorophenyl)propan-2-amine). Due to their identical molecular weight (MW 169.65 g/mol ) and similar physicochemical properties, distinguishing these regioisomers is a critical challenge in forensic and pharmaceutical analysis.
This application note focuses on:
-
Differentiation: Conclusive discrimination from amphetamine-type isomers.
-
Structural Confirmation: NMR and MS fragmentation logic.
-
Purity Analysis: Chiral and Achiral HPLC methods.
Chemical Identity
| Property | Description |
| IUPAC Name | This compound |
| Common Code | 3-Cl-BMPEA |
| Molecular Formula | |
| Molecular Weight | 169.65 g/mol |
| Chiral Center | C2 (Exists as R and S enantiomers) |
| Key Feature | Primary amine on terminal carbon; Phenyl ring on C2.[1][2][3] |
Core Analytical Logic (Decision Tree)
The primary risk in characterizing this compound is misidentifying it as 3-chloroamphetamine. The following logic flow ensures accurate identification.
Figure 1: Analytical decision tree for differentiating regioisomers based on Mass Spectrometry fragmentation rules.
Protocol 1: Mass Spectrometry (GC-MS)
Objective: To utilize Electron Ionization (EI) fragmentation patterns to distinguish the terminal amine (3-Cl-BMPEA) from the secondary carbon amine (3-chloroamphetamine).
Method Parameters
-
Instrument: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet Temp: 250°C (Split 20:1).
-
Oven Program: 50°C (1 min) → 15°C/min → 280°C (3 min).
-
Source Temp: 230°C; Quad Temp: 150°C.
Expected Results & Mechanistic Interpretation
| Compound | Structure | Primary Fragment (Base Peak) | Mechanism |
| 3-Chloroamphetamine | m/z 44 | ||
| 3-Cl-BMPEA | m/z 30 |
Critical Insight: The absence of m/z 44 and the dominance of m/z 30 is the definitive mass spectral signature for 2-substituted propan-1-amines. A secondary tropylium ion peak (m/z 125/127 due to Cl isotope) will also be observed.
Protocol 2: Nuclear Magnetic Resonance ( H NMR)
Objective: To map the carbon skeleton connectivity, specifically proving the existence of a
Sample Preparation[1][4][5][6]
-
Solvent:
(for freebase) or (for HCl salt). -
Concentration: 10 mg/mL.
-
Reference: TMS (0.00 ppm).
Spectral Analysis (Predicted for Freebase in )
-
The Methyl Doublet:
-
Signal:
ppm (Doublet, Hz). -
Interpretation: The methyl group is attached to a methine (CH), not a quaternary carbon.
-
-
The Methine Multiplet (C2-H):
-
Signal:
ppm (Multiplet/Sextet). -
Interpretation: This proton couples to both the methyl group (3H) and the methylene group (2H).
-
-
The Methylene Group (C1-H2):
-
Signal:
ppm (Doublet of doublets or Multiplet). -
Interpretation: These protons are adjacent to the amine (
). In 3-chloroamphetamine, this signal would be a benzylic methylene ( ppm) coupled to a methine, but the chemical shift environment is distinct.
-
-
Aromatic Region:
-
Signal:
ppm (Multiplet, 4H). -
Interpretation: Characteristic pattern for meta-substituted chlorobenzene (1H singlet-like, 3H multiplet).
-
Differentiation Check:
-
In 3-Chloroamphetamine : The methine proton is
to the nitrogen ( ppm). -
In 3-Cl-BMPEA : The methylene protons are
to the nitrogen ( ppm). The shift is upfield compared to the amphetamine methine.
Protocol 3: High-Performance Liquid Chromatography (HPLC)
A. Achiral Purity (Reverse Phase)
Used to establish chemical purity and quantify synthesis byproducts.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 210 nm and 254 nm.
-
Note: Phenethylamines tail significantly on silica-based columns due to silanol interactions. The use of TFA or high pH buffers (if using hybrid columns like XBridge) is mandatory.
B. Chiral Separation (Enantiomeric Excess)
Since C2 is a stereocenter, the compound exists as (R) and (S) enantiomers.
-
Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).
-
Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Mode: Isocratic Normal Phase.
-
Expected Result: Baseline separation of (R)- and (S)-2-(3-chlorophenyl)propan-1-amine.
Synthesis & Handling (Context for Analysis)
Understanding the synthesis aids in identifying impurities. A common route involves the reduction of 2-(3-chlorophenyl)propionitrile .
Impurity Profile:
-
Des-chloro analogue: 2-phenylpropan-1-amine (from over-reduction of the Cl-Ar bond).
-
Dimer: Secondary amine formation during hydrogenation.
-
Starting Material: 2-(3-chlorophenyl)propionitrile (detectable by IR nitrile stretch at ~2240
).
Safety:
-
Hazard: Corrosive (Amine), potential CNS active agent.
-
Handling: Fume hood required. Wear nitrile gloves.
-
Storage: Store as HCl salt at -20°C to prevent oxidation/carbamate formation from atmospheric
.
References
-
Differentiation of Isomers: Clark, C. R., et al. "GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence."[4] Chromatography Today, 2008.[4] Link
-
Mass Spectrometry of Phenethylamines: Aalberg, L., et al. "Methods for the differentiation of methamphetamine from regioisomeric phenethylamines." Journal of Chromatographic Science, 2000. Link
-
Parent Compound Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 11398, 2-Phenylpropylamine". Link
-
General Synthesis: "2-Phenylpropan-1-amine hydrochloride synthesis." ChemicalBook.[5] Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. 2-Phenylpropylamine | C9H13N | CID 11398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence | National Institute of Justice [nij.ojp.gov]
- 5. 2-Phenylpropan-1-amine hydrochloride synthesis - chemicalbook [chemicalbook.com]
Safe handling and storage procedures for 2-(3-chlorophenyl)propan-1-amine
Application Notes & Protocols for 2-(3-chlorophenyl)propan-1-amine
Introduction: A Proactive Approach to Safety
This compound is a primary amine containing a halogenated aromatic moiety. As a research chemical, its toxicological properties have not been exhaustively investigated[1]. This lack of comprehensive data necessitates a conservative and stringent approach to its handling and storage. The protocols outlined in this document are designed for researchers, scientists, and drug development professionals to mitigate potential risks associated with exposure and improper storage. This guide emphasizes the causality behind each safety recommendation, fostering a deep understanding of risk management when working with this and structurally related compounds.
Hazard Assessment & Characterization
The primary hazards associated with this compound are inferred from its structural components: a primary amine and a chlorinated benzene ring. Amines can be corrosive, causing severe skin burns and eye damage, while halogenated organic compounds present specific toxicological and environmental disposal challenges[2][3]. Data from closely related analogs, such as 2-(3-chlorophenyl)propan-2-amine hydrochloride and 2-(3-chlorophenyl)propan-1-ol, indicate risks of skin irritation, serious eye damage, and respiratory irritation[4]. Therefore, this compound must be handled as if it is harmful if swallowed, corrosive to skin and eyes, and an irritant to the respiratory system.
| Property | Value / Information | Source |
| Molecular Formula | C₉H₁₂ClN | [5] |
| Appearance | Likely a liquid (based on analog data) | |
| Predicted XlogP | 2.2 | [5] |
| Primary Hazards | Skin/Eye Irritation (Potential for Corrosion), Respiratory Irritation, Harmful if Swallowed (Assumed) | [4] |
| Incompatibilities | Strong oxidizing agents, Acids, Bases | [6][7][8] |
| Hazardous Decomposition | Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas | [7][8] |
Mandatory Engineering Controls & Work Practices
Engineering controls are the first and most effective line of defense in preventing chemical exposure. Personal Protective Equipment (PPE) should never be used as a substitute for robust engineering controls.
-
Primary Engineering Control: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood with sufficient airflow[9][10]. This is critical to prevent the inhalation of potentially harmful vapors or aerosols.
-
Ventilation: Ensure the laboratory is well-ventilated to dissipate any fugitive emissions[11][12].
-
Safety Equipment: An operational and certified eyewash station and safety shower must be located in close proximity to the workstation[8][9][13]. Their locations should be clearly marked and unobstructed.
-
Work Practices:
-
Minimize the quantities of the chemical handled and stored in the work area.
-
Do not work alone when handling this compound, especially during high-risk procedures.
-
Prohibit eating, drinking, and smoking in all areas where this chemical is handled or stored[4][13].
-
Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before breaks[9][11].
-
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory to provide a barrier against dermal, ocular, and respiratory exposure.
| PPE Component | Specification & Rationale | Source(s) |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). Inspect for defects before each use. Use proper glove removal technique to avoid skin contact. For significant splash risk, consider double-gloving. | [2][9][14] |
| Eye/Face Protection | Tightly fitting chemical safety goggles are the minimum requirement. A full-face shield must be worn over safety glasses or goggles when there is a risk of splashing. | [2][9][14] |
| Body Protection | A lab coat with long sleeves is required. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. | [2][9] |
| Respiratory Protection | Not typically required if all work is performed within a certified fume hood. However, a respirator (e.g., an air-purifying respirator with organic vapor/acid gas cartridges) must be available for emergency situations like a spill. Use of respirators requires prior training and fit-testing. | [2][9][10] |
Protocol: Safe Handling and Weighing
This protocol details the step-by-step procedure for accurately and safely weighing a liquid sample of this compound.
-
Preparation:
-
Ensure the chemical fume hood is on and operating correctly.
-
Don all required PPE as specified in Section 4.0.
-
Place an analytical balance inside the fume hood, or if not possible, place a tared container on the balance outside the hood and bring it inside for the transfer.
-
Assemble all necessary equipment (spatulas, pipettes, receiving vessel, waste container) inside the fume hood.
-
-
Chemical Transfer:
-
Retrieve the stock container of this compound from its designated storage location.
-
Working entirely within the fume hood, carefully open the container.
-
Using a clean pipette, slowly draw the desired amount of the liquid.
-
Dispense the liquid into the tared receiving vessel.
-
Securely close the primary stock container.
-
-
Post-Transfer:
-
Wipe the exterior of the stock container with a damp cloth to remove any residual contamination before returning it to storage.
-
Decontaminate any used pipettes or spatulas. Dispose of single-use items in the designated halogenated organic waste container[14].
-
Wipe down the work surface within the fume hood.
-
Remove PPE in the correct order to prevent cross-contamination and wash hands thoroughly.
-
Storage and Segregation
Proper storage is crucial for maintaining chemical integrity and ensuring laboratory safety.
-
Primary Container: Store in the original, tightly sealed container[4][11][15].
-
Storage Conditions: Keep the container in a cool, dry, and well-ventilated area, protected from direct sunlight and heat[6][12][16]. Storage in a refrigerator at 2-8°C is recommended for long-term stability and to minimize vapor pressure[17][18].
-
Security: Due to its structural relationship to controlled substances, it is best practice to store this compound in a locked cabinet or a controlled-access area to prevent unauthorized access[7].
-
Segregation: Store separately from incompatible materials such as strong acids, bases, and oxidizing agents[6][7][8].
Caption: Waste Segregation Flow for this compound.
Emergency Procedures: Spills and Exposures
Immediate and correct response to an emergency is critical. All personnel must be familiar with these procedures before beginning work.
First Aid for Exposures
-
Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes[1][14][19]. Use a safety shower if the spill is extensive. Seek immediate medical attention[14].
-
Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open[9][11][14]. Remove contact lenses if present and easy to do. Seek immediate medical attention[11][14].
-
Inhalation: Move the affected person to fresh air at once[9][11]. If breathing is difficult or has stopped, administer artificial respiration (if trained to do so) and seek immediate medical attention[9].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water[4][11]. Seek immediate medical attention[4][11].
Small-Scale Spill Response Protocol ( <100 mL )
For spills larger than 100 mL or any spill outside of a fume hood, evacuate the area, alert others, and contact the institution's emergency response team.
Sources
- 1. combi-blocks.com [combi-blocks.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. graybeardllc.com [graybeardllc.com]
- 4. echemi.com [echemi.com]
- 5. PubChemLite - this compound (C9H12ClN) [pubchemlite.lcsb.uni.lu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. camberpharma.com [camberpharma.com]
- 8. fishersci.com [fishersci.com]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. kishida.co.jp [kishida.co.jp]
- 13. tdi.texas.gov [tdi.texas.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ethz.ch [ethz.ch]
- 16. download.basf.com [download.basf.com]
- 17. pharmaffiliates.com [pharmaffiliates.com]
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- 19. ehs.princeton.edu [ehs.princeton.edu]
Troubleshooting & Optimization
Improving the yield of 2-(3-chlorophenyl)propan-1-amine synthesis
Technical Support Center: Optimizing the Yield of 2-(3-Chlorophenyl)propan-1-amine Synthesis
Overview this compound is a highly valuable primary amine intermediate, predominantly utilized in the synthesis of 5-HT2C receptor agonists such as the anti-obesity drug Lorcaserin[1]. Synthesizing this compound with high yield and enantiomeric purity presents distinct challenges for process chemists. The most critical bottlenecks include regioselective methylation, chemoselective reduction of the nitrile precursor (avoiding hydrodehalogenation), and efficient chiral resolution. This support center provides mechanistic troubleshooting, quantitative data, and validated protocols to help you optimize your workflow.
Synthetic pathway for (R)-2-(3-chlorophenyl)propan-1-amine from 3-chlorophenylacetonitrile.
Interactive Troubleshooting Guide & FAQs
Q1: Why is the yield of my intermediate, 2-(3-chlorophenyl)propanenitrile, consistently low during the methylation of 3-chlorophenylacetonitrile? A: Low yields in this step are almost universally caused by over-alkylation, yielding the dialkylated byproduct 2-methyl-2-(3-chlorophenyl)propanenitrile.
-
Mechanistic Causality: The alpha-protons of 3-chlorophenylacetonitrile are highly acidic. If the base or methyl iodide (MeI) is present in excess, or if the reaction temperature is not strictly controlled, the mono-alkylated product will undergo a rapid second deprotonation and alkylation.
-
Solution: Strict stoichiometric control is required. Use exactly 1.05 equivalents of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or NaHMDS. The reaction must be maintained at -78 °C during the dropwise addition of MeI to kinetically favor the mono-alkylated product.
Q2: During the reduction of 2-(3-chlorophenyl)propanenitrile, I am observing significant dehalogenation (loss of the 3-chloro group). How can I prevent this? A: This is a classic chemoselectivity issue encountered during the scale-up of halogenated aromatics.
-
Mechanistic Causality: Catalytic hydrogenation using Palladium on Carbon (Pd/C) and H₂ gas is highly active but frequently causes hydrodehalogenation of aryl chlorides due to the oxidative addition of Pd into the C-Cl bond.
-
Solution: Switch to a chemoselective reduction method. Borane-THF (BH₃·THF) is highly recommended as it selectively reduces the nitrile to the primary amine via a Lewis acid-base adduct without cleaving the aryl-chloride bond[2]. Alternatively, Nickel Boride (generated in situ from Raney Ni and KBH₄) can be used for mild, chemoselective reduction at ambient temperature[3].
Q3: My primary amine product is contaminated with secondary amine dimers. What is the mechanistic cause and how do I fix it? A: This occurs due to the high nucleophilicity of the newly formed primary amine.
-
Mechanistic Causality: Nitrile reduction proceeds via a highly reactive imine intermediate. If the primary amine product attacks the unreduced imine before it can be further hydrogenated, it forms a secondary amine dimer[4].
-
Solution: If utilizing Raney Nickel for hydrogenation, you must perform the reaction in a solvent saturated with ammonia (e.g., methanolic ammonia)[3]. The vast excess of ammonia acts as a competitive nucleophile, shifting the equilibrium away from dimer formation and trapping the intermediate to ensure exclusive primary amine production.
Q4: The chiral resolution of racemic this compound is yielding low enantiomeric excess (ee). How can I optimize this? A: Low ee is typically due to incomplete diastereomeric crystallization.
-
Mechanistic Causality: The separation relies on the differential solubility of diastereomeric salts. If the solvent system is too polar or the cooling rate is too fast, both diastereomers will precipitate simultaneously.
-
Solution: Utilize L-(+)-tartaric acid as the resolving agent. Perform the crystallization in a carefully optimized ethanol/water mixture, heating to reflux to ensure complete dissolution, followed by slow cooling to room temperature. A single recrystallization of the isolated salt can elevate the ee to >99.8%[1].
Decision tree for troubleshooting low yields during nitrile reduction.
Quantitative Data: Comparison of Nitrile Reduction Conditions
To ensure optimal yield and purity, refer to the following comparative data for the reduction of 2-(3-chlorophenyl)propanenitrile to the target amine.
| Reduction Method | Catalyst / Reagent | Additive | Chemoselectivity (C-Cl Intact) | Primary Amine Yield | Major Byproduct |
| Catalytic Hydrogenation | Pd/C, H₂ (50 psi) | None | Poor | < 40% | Dechlorinated amine |
| Catalytic Hydrogenation | Raney Ni, H₂ (50 psi) | None | Good | 60 - 70% | Secondary amine dimer |
| Optimized Hydrogenation | Raney Ni, H₂ (50 psi) | NH₃ (excess) | Good | 85 - 90% | Trace dimers |
| Hydride Reduction | LiAlH₄ | None | Moderate | 75 - 80% | Cleavage products |
| Borane Reduction | BH₃·THF | None | Excellent | > 92% | None |
Standard Operating Procedure (SOP): Chemoselective Reduction via Borane-THF
This protocol describes the self-validating, high-yield reduction of 2-(3-chlorophenyl)propanenitrile using Borane-THF, a method that completely avoids hydrodehalogenation while suppressing dimer formation.
Materials Required:
-
2-(3-chlorophenyl)propanenitrile (1.0 eq, limiting reagent)
-
Borane-THF complex (BH₃·THF, 1.0 M solution, 2.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
6M Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH, 20% aqueous solution)
-
Dichloromethane (DCM) for extraction
Step-by-Step Methodology:
-
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet.
-
Substrate Loading: Dissolve 2-(3-chlorophenyl)propanenitrile in anhydrous THF (0.5 M concentration) and cool the solution to 0 °C using an ice bath under an argon atmosphere.
-
Reagent Addition: Slowly add the BH₃·THF solution (2.5 eq) dropwise via an addition funnel over 30 minutes. Causality note: Slow addition controls the exothermic Lewis acid-base adduct formation and prevents thermal runaway.
-
Reflux: Remove the ice bath and heat the reaction mixture to reflux (approx. 66 °C) for 12 hours. Monitor completion via TLC or GC-MS.
-
Quenching (Critical Step): Cool the reaction to 0 °C. Carefully and slowly add 6M HCl dropwise to quench excess borane and break the stable amine-borane complex. Caution: Vigorous hydrogen gas evolution will occur.
-
Hydrolysis validation: Heat the quenched acidic mixture to reflux for 1 hour. This self-validating step ensures complete dissociation of the amine-borane adduct; failing to do this will result in artificially low yields as the amine remains locked in the borane complex.
-
Workup: Cool to room temperature and evaporate the THF under reduced pressure. Basify the remaining aqueous layer to pH > 12 using 20% NaOH to release the freebase amine.
-
Extraction: Extract the freebase primary amine with DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield racemic this compound as a pale yellow oil.
References
-
Qihua Zhu, Junwei Wang, Xueguo Bian, Lingzhi Zhang, Ping Wei, Yungen Xu. "Novel Synthesis of Antiobesity Drug Lorcaserin Hydrochloride." Organic Process Research & Development, ACS Publications, 2015. Available at:[Link]
-
Sven Nerdinger, Ivana Gazic Smilovic, Sandro Neuner, Klaus Wurst. "A Novel Route to (R)-2-(3-Chlorophenyl)propan-1-amine, a Key Intermediate for the Synthesis of Lorcaserin." Heterocycles, ResearchGate, 2019. Available at:[Link]
-
Jitender Khurana, Gagan Kukreja. "Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines." Synthetic Communications, ResearchGate, 2006. Available at:[Link]
-
Jayeeta Bhattacharjee et al. "Highly Chemoselective Hydroboration of Alkynes and Nitriles Catalyzed by Group 4 Metal Amidophosphine–Borane Complexes." ACS Omega, ResearchGate, 2020. Available at:[Link]
Sources
Side reactions and impurity formation in 2-(3-chlorophenyl)propan-1-amine synthesis
Welcome to the technical support resource for the synthesis of 2-(3-chlorophenyl)propan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to address common challenges, side reactions, and impurity formation encountered during its synthesis. The content is structured into a Frequently Asked Questions (FAQs) section for general guidance and a detailed Troubleshooting Guide for specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most prevalent and industrially scalable methods for synthesizing this compound start from 3-chlorophenylacetone. The two main approaches are:
-
Direct Reductive Amination: This is a one-pot method where 3-chlorophenylacetone is reacted with an ammonia source in the presence of a reducing agent.[1] It is often favored for its efficiency and milder conditions compared to classical methods. Common reducing agents include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation (e.g., H₂/Pd-C).[2][3]
-
Leuckart Reaction: This classical method involves heating the ketone with an excess of ammonium formate or formamide, which serves as both the nitrogen source and the reducing agent.[4][5] The reaction proceeds through an N-formyl intermediate, which is subsequently hydrolyzed (typically under acidic or basic conditions) to yield the final primary amine.[6][7] This method is robust but requires high temperatures (120-185 °C), which can lead to side reactions.[8]
Q2: Which reducing agent is optimal for the reductive amination route?
The choice of reducing agent is critical and depends on the desired selectivity, scale, and safety considerations.
-
Sodium Cyanoborohydride (NaBH₃CN): Highly selective for reducing the intermediate iminium ion in the presence of the starting ketone.[2] This minimizes the formation of the corresponding alcohol impurity, 2-(3-chlorophenyl)propan-1-ol. However, it is toxic due to the use of cyanide and requires careful handling and waste disposal.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN.[2][9] It is particularly effective for reductive aminations and is often the reagent of choice in modern synthesis due to its high selectivity and safer profile.[9]
-
Catalytic Hydrogenation (e.g., H₂/Raney Ni, H₂/Pd-C): An excellent "green" chemistry option that produces water as the only byproduct.[1] However, it requires specialized high-pressure equipment and careful optimization to prevent over-reduction of the aromatic ring or cleavage of the chloro-substituent.
Q3: How can I effectively monitor the reaction's progress?
Regular monitoring is crucial for determining the reaction endpoint and minimizing byproduct formation. The most common techniques are:
-
Thin-Layer Chromatography (TLC): A quick and simple method. A suitable mobile phase (e.g., ethyl acetate/hexane with a small amount of triethylamine) can resolve the starting ketone (UV active) from the amine product (stains with ninhydrin).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on the consumption of the starting material and the formation of the product and volatile impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for monitoring the formation of non-volatile byproducts like the N-formyl intermediate in the Leuckart reaction.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis.
Issue 1: Low Yield of the Target Amine
Question: My final yield of this compound is significantly lower than expected. What are the common causes and how can I fix this?
Answer: Low yield is a multifaceted problem that can stem from incomplete conversion, side reactions, or product loss during workup.
Potential Causes & Solutions:
-
Incomplete Imine Formation (Reductive Amination): The equilibrium between the ketone/ammonia and the imine/water may not favor the imine.
-
Solution: Remove water as it forms. This can be achieved by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves or titanium(IV) isopropoxide.[2] An excess of the ammonia source (e.g., ammonium acetate) can also drive the equilibrium forward.
-
-
Inefficient Reduction: The reducing agent may be degraded or added under suboptimal conditions.
-
Solution: Ensure the reducing agent is fresh and added portion-wise to control the reaction temperature, especially for exothermic hydride reductions. For catalytic hydrogenation, ensure the catalyst is active and not poisoned.
-
-
Incomplete Hydrolysis (Leuckart Reaction): The N-formyl intermediate may not be fully hydrolyzed to the final amine.
-
Solution: Ensure the hydrolysis step (e.g., refluxing with aqueous HCl or NaOH) is carried out for a sufficient duration. Monitor the disappearance of the formamide intermediate by LC-MS or TLC.
-
-
Product Loss During Extraction: The protonated amine may remain in the aqueous layer during a basic workup if the pH is not sufficiently high.
-
Solution: Ensure the pH of the aqueous layer is >11-12 by adding NaOH or KOH before extracting with an organic solvent. Perform multiple extractions (e.g., 3x with dichloromethane or ethyl acetate) to maximize recovery.
-
Workflow for Troubleshooting Low Yield
Caption: A logical workflow for diagnosing the cause of low product yield.
Issue 2: Formation of Alcohol Impurity
Question: My post-reaction analysis (GC-MS) shows a significant peak corresponding to 2-(3-chlorophenyl)propan-1-ol. How can I prevent the formation of this byproduct?
Answer: The formation of the alcohol, 2-(3-chlorophenyl)propan-1-ol[10], is a classic side reaction in reductive amination where the reducing agent attacks the starting ketone before it forms the imine.
Mechanism of Competition:
The key is that the rate of imine formation must be significantly faster than the rate of ketone reduction.
Caption: Competing reaction pathways leading to the desired amine versus the alcohol byproduct.
Solutions:
-
Use a Selective Reducing Agent: Employ a reagent that reduces imines much faster than ketones. NaBH₃CN and NaBH(OAc)₃ are excellent choices for this reason.[2][9] Avoid less selective hydrides like sodium borohydride (NaBH₄) in a one-pot setting unless the imine is pre-formed.
-
Two-Step Procedure: First, form the imine by mixing the ketone and ammonia source (e.g., ammonium acetate in methanol) and allowing it to stir for 1-2 hours, monitoring for completion by TLC or GC. Once the imine is formed, add the reducing agent. This temporal separation prevents the reducer from reacting with the ketone.
-
Control the pH: Reductive amination is typically most efficient in a weakly acidic medium (pH 5-7). This pH range protonates the imine to form the more electrophilic iminium ion, accelerating its reduction, while not being acidic enough to cause significant hydrolysis of the imine back to the ketone.
Issue 3: Presence of Dimeric (Secondary Amine) Impurity
Question: I have identified a high-molecular-weight impurity that I suspect is the secondary amine formed by the reaction of my product with another molecule of the starting ketone. How do I prevent this?
Answer: The formation of a secondary amine, N-[1-(3-chlorophenyl)propan-2-yl]-1-(3-chlorophenyl)propan-2-amine, is a common issue, especially if the primary amine product is a potent nucleophile.[2][8]
Solutions:
-
Use a Large Excess of Ammonia: The most effective way to suppress secondary amine formation is to use a large stoichiometric excess of the ammonia source (e.g., 5-10 equivalents of ammonium formate or ammonium acetate). This increases the statistical probability that the ketone will react with ammonia rather than the primary amine product.
-
Slow Addition of Ketone: In a batch process, adding the 3-chlorophenylacetone slowly to the mixture of the ammonia source and reducing agent can help maintain a low concentration of the ketone, further disfavoring the secondary reaction.
Data Summary: Common Impurities
| Impurity Name | Chemical Structure | Molecular Weight ( g/mol ) | Likely Origin | Mitigation Strategy |
| 3-Chlorophenylacetone | C₉H₉ClO | 168.62 | Unreacted starting material | Drive reaction to completion; optimize stoichiometry and reaction time. |
| 2-(3-chlorophenyl)propan-1-ol | C₉H₁₁ClO | 170.64 | Reduction of starting ketone[10] | Use imine-selective reducing agent (NaBH(OAc)₃); two-step procedure. |
| N-Formyl-2-(3-chlorophenyl)propan-1-amine | C₁₀H₁₂ClNO | 197.66 | Incomplete hydrolysis in Leuckart reaction[8] | Ensure complete hydrolysis with acid/base; increase time or temperature. |
| N-[2-(3-chlorophenyl)propyl]-2-(3-chlorophenyl)propan-1-amine | C₁₈H₂₂Cl₂N | 338.28 | Product reacts with starting ketone[2] | Use large excess of ammonia source; slow addition of ketone. |
Experimental Protocol: Optimized Reductive Amination using NaBH(OAc)₃
This protocol is designed to maximize yield while minimizing alcohol and secondary amine formation.
Materials:
-
3-Chlorophenylacetone (1.0 equiv)
-
Ammonium Acetate (NH₄OAc, 5.0 equiv)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)
-
Methanol (MeOH) or Dichloroethane (DCE)[9]
-
1 M Hydrochloric Acid (HCl)
-
6 M Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 3-chlorophenylacetone (1.0 equiv) and ammonium acetate (5.0 equiv).
-
Solvent Addition: Add anhydrous methanol to dissolve the reagents (approx. 5-10 mL per gram of ketone).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine via TLC or GC-MS.
-
Reduction: Once imine formation is significant, cool the flask in an ice bath to 0-5 °C. Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 15 °C.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours). Monitor for the disappearance of the imine intermediate.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is ~2 to neutralize excess hydride and ammonium acetate.
-
Workup (Acid Wash): Transfer the mixture to a separatory funnel and add water. Wash the aqueous layer with DCM or EtOAc (2 x volumes) to remove any unreacted ketone or non-basic impurities. Discard the organic layers.
-
Workup (Basification & Extraction): Cool the acidic aqueous layer in an ice bath and slowly add 6 M NaOH until the pH is >12. A milky white emulsion may form.
-
Product Isolation: Extract the basic aqueous layer with DCM or EtOAc (3 x volumes). Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound, typically as a pale yellow oil.
-
Purification: The crude product can be further purified by vacuum distillation or by conversion to a hydrochloride salt followed by recrystallization.
References
-
ResearchGate. (2019). A Novel Route to (R)-2-(3-Chlorophenyl)propan-1-amine, a Key Intermediate for the Synthesis of Lorcaserin. Heterocycles, 99(2). Available from: [Link]
-
Wikipedia. Leuckart reaction. Available from: [Link]
-
Grokipedia. Leuckart reaction. Available from: [Link]
-
Wikipedia. Reductive amination. Available from: [Link]
-
Preparation of Aliphatic Amines by the Leuckart Reaction. (PDF) Available from: [Link]
-
MDPI. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Available from: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available from: [Link]
-
Pharmaffiliates. 2-Amino-1-(3-Chlorophenyl)-1-Propanone. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
PubChemLite. This compound (C9H12ClN). Available from: [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.smolecule.com [pdf.smolecule.com]
- 6. grokipedia.com [grokipedia.com]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. 2-(3-chlorophenyl)propan-1-ol | 63489-71-4 [sigmaaldrich.com]
Optimization of reaction conditions for the synthesis of 2-(3-chlorophenyl)propan-1-amine
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals optimizing the synthesis of 2-(3-chlorophenyl)propan-1-amine . This primary amine is a critical building block and key intermediate in the development of various active pharmaceutical ingredients (APIs), including lorcaserin analogs and other neuroactive compounds[1].
This document provides a self-validating protocol system, mechanistic troubleshooting, and quantitative data to ensure high-yield, high-purity synthesis while avoiding common pitfalls like hydrodehalogenation and over-alkylation.
Synthetic Strategy & Reaction Workflow
The most robust and scalable route to this compound involves a two-step sequence:
- -Methylation: Electrophilic alkylation of 3-chlorophenylacetonitrile using a strong, non-nucleophilic base and methyl iodide[2].
-
Nitrile Reduction: Deep reduction of the resulting 2-(3-chlorophenyl)propanenitrile to the primary amine using a selective hydride reagent[3].
Figure 1: Synthetic workflow and common side reactions for this compound.
Standard Operating Procedures (SOPs)
Step 1: -Methylation of 3-Chlorophenylacetonitrile
-
Causality & Design: Lithium diisopropylamide (LDA) is selected over weaker bases because its strong, sterically hindered, non-nucleophilic nature ensures rapid and quantitative deprotonation of the
-carbon without attacking the electrophilic nitrile carbon. Maintaining -78 °C prevents self-condensation of the enolate[2].
Step-by-Step Protocol:
-
System Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Add anhydrous THF (5.0 mL/mmol) and diisopropylamine (1.1 eq). Cool the system to -78 °C using a dry ice/acetone bath.
-
Base Generation: Add n-Butyllithium (1.05 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78 °C to quantitatively form LDA.
-
Enolate Formation: Add a solution of 3-chlorophenylacetonitrile (1.0 eq) in THF dropwise over 15 minutes. Stir at -78 °C for exactly 1 hour to ensure complete enolate generation.
-
Alkylation: Add methyl iodide (1.05 eq) dropwise. Maintain at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature over 2 hours.
-
Quench & Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 2: Nitrile Reduction to Primary Amine
-
Causality & Design: Borane-THF (BH₃·THF) or LiAlH₄ is chosen specifically to avoid the hydrodehalogenation side reactions that are highly prevalent when using palladium-catalyzed hydrogenation on aryl chlorides[3][4].
Step-by-Step Protocol:
-
System Preparation: In a flame-dried flask under N₂, dissolve the intermediate 2-(3-chlorophenyl)propanenitrile (1.0 eq) in anhydrous THF (0.2 M). Cool to 0 °C.
-
Reduction: Slowly add Borane-THF complex (1.0 M in THF, 2.5 eq) dropwise to manage the exothermic hydride transfer.
-
Heating: Remove the ice bath and heat the reaction to reflux (approx. 65 °C) for 6 hours. Monitor the complete consumption of the nitrile via TLC or LC-MS.
-
Acidic Quench (Critical): Cool the mixture to 0 °C. Carefully add Methanol dropwise until effervescence ceases. Do not stop here. Add 1M aqueous HCl and reflux the mixture for 1 hour to hydrolyze the stable boron-amine complex.
-
Isolation: Cool to room temperature. Extract the aqueous layer with diethyl ether to remove non-basic impurities (discard organics). Basify the aqueous layer to pH > 10 using 2M NaOH. Extract the free primary amine with Dichloromethane (3x). Dry over Na₂SO₄, filter, and concentrate.
Quantitative Data: Optimization of the Reduction Step
The choice of reducing agent is the most critical variable in Step 2. The table below summarizes the impact of various reducing conditions on the yield of the target amine versus the formation of the des-chloro byproduct (2-phenylpropan-1-amine).
Table 1: Impact of Reducing Agents on Yield and Hydrodehalogenation
| Reducing Agent / Catalyst | Reaction Conditions | Conversion (%) | Target Amine Yield (%) | Hydrodehalogenation (%) | Recommendation |
| H₂ + 10% Pd/C | MeOH, RT, 1 atm | >99 | < 10 | > 85 | Not Recommended |
| H₂ + Raney Nickel | NH₃/MeOH, RT, 50 psi | >95 | 75 - 80 | < 5 | Acceptable for Scale-up |
| LiAlH₄ | THF, Reflux | >99 | 85 - 90 | None Detected | Highly Recommended |
| BH₃·THF | THF, Reflux, Acid Quench | >99 | 88 - 92 | None Detected | Highly Recommended |
Troubleshooting Guides & FAQs
Q1: I attempted a catalytic hydrogenation (H₂, Pd/C) to reduce the nitrile, but mass spectrometry shows a product missing the chlorine atom (M-34). What happened? Answer: You are observing hydrodehalogenation. Palladium on carbon (Pd/C) is a highly active catalyst that readily undergoes oxidative addition into aryl carbon-chlorine bonds under hydrogenation conditions, replacing the chlorine atom with hydrogen[4].
-
Solution: Avoid Pd/C for halogenated aromatics. Use hydride reducing agents like LiAlH₄ or Borane-THF[3]. If catalytic hydrogenation is strictly required for industrial scale-up, switch to Raney Nickel in the presence of methanolic ammonia, which significantly suppresses both dechlorination and secondary amine formation[5].
Q2: After reducing with Borane-THF, my isolated yield is extremely low (<20%), but TLC showed complete consumption of the starting nitrile. Where is my product?
Answer: This is a classic isolation error. Borane forms a highly stable, covalent Lewis acid-base adduct (
-
Solution: You must perform an acidic hydrolysis. After quenching excess borane with methanol, add 1M HCl and heat the mixture to reflux for 1 hour. This destroys the boron-amine complex, allowing you to basify the solution and extract the free amine.
Q3: My
-
Solution: Ensure you use a sterically hindered base (LDA). Allow the enolate to form completely by stirring at -78 °C for at least 1 hour before adding the electrophile. Strictly limit methyl iodide to 1.05 equivalents. If the issue persists, utilize reverse addition—adding the enolate solution dropwise into a solution of methyl iodide—to keep the electrophile in excess relative to the enolate during the addition phase.
References
1.[1] "Buy this compound | 1082555-06-3", Smolecule. Available at: 2.[2] "Structure-activity relationship and cardiac safety of 2-aryl-2-(pyridin-2-yl)acetamides as a new class of broad-spectrum anticonvulsants derived from Disopyramide", ResearchGate. Available at: 3.[4] "Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow", Organic Process Research & Development - ACS Publications. Available at: 4.[5] "3-Amino-5-chloropyridine", Benchchem. Available at: 5.[3] "Development of Selective and Deeply Reducing Systems with Electrochemistry and Photoredox Catalysis", Wisc.edu. Available at:
Sources
Technical Support Center: Stability & Troubleshooting Guide for 2-(3-chlorophenyl)propan-1-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers, analytical chemists, and formulation scientists through the complex degradation landscape of 2-(3-chlorophenyl)propan-1-amine. This primary amine, featuring a meta-chloro substituted aromatic ring and a reactive benzylic center, presents unique stability challenges during forced degradation and formulation. This guide synthesizes mechanistic theory with field-proven troubleshooting to ensure your analytical methods are truly stability-indicating.
Section 1: Mechanistic Framework of Degradation (The "Why")
Understanding the causality behind degradation is critical for developing robust analytical methods. This compound possesses three primary structural vulnerabilities:
-
The Meta-Chloro Phenyl Ring (Photolability): Chlorobenzene derivatives are highly susceptible to UV-induced homolytic cleavage of the C-Cl bond. This photodehalogenation yields a highly reactive aryl radical that abstracts hydrogen from the solvent, forming a dechlorinated degradant .
-
The Primary Amine & Benzylic Carbon (Oxidative Susceptibility): In the presence of reactive oxygen species (ROS) or peroxides, the primary amine undergoes N-oxidation to form hydroxylamines and oximes. Concurrently, the benzylic carbon (C2) is prone to radical-mediated autooxidation, leading to C-C bond cleavage and the formation of 3-chloroacetophenone .
-
The Primary Amine (Excipient Incompatibility): In solid-state formulations containing reducing sugars (e.g., lactose), the primary amine acts as a strong nucleophile, initiating the Maillard reaction. This forms a Schiff base that undergoes an Amadori rearrangement, resulting in brown, potentially toxic polymeric pigments .
Primary degradation pathways of this compound.
Section 2: Troubleshooting & FAQs
Q1: During ICH Q1B photostability testing, we observe a major degradant with a mass shift of -34 Da by LC-MS. What is the mechanism, and how do we mitigate it?
A1: This is a classic signature of photodehalogenation. The loss of the chlorine atom (isotopic mass ~35 Da) and subsequent replacement by a hydrogen atom (+1 Da) yields a net -34 Da shift, forming 2-phenylpropan-1-amine . The C-Cl bond is highly photolabile under UV irradiation.
Mitigation: Ensure your formulation utilizes opaque or amber-glass primary packaging. If a film-coated tablet is developed, incorporate titanium dioxide (TiO
Q2: Our oxidative forced degradation (3% H
Q3: In our 40°C/75% RH accelerated stability studies, the solid-state formulation containing lactose monohydrate is turning brown, and assay values are dropping. Why? A3: You are observing the Maillard reaction. The primary amine of your API is reacting with the reducing end of lactose to form a Schiff base, which subsequently undergoes an Amadori rearrangement . Over time, these intermediates polymerize into advanced glycation end-products (melanoidins), causing the brown discoloration. Mitigation: Replace lactose with a non-reducing excipient. Microcrystalline cellulose (MCC), mannitol, or dibasic calcium phosphate are excellent, inert alternatives for amine-containing APIs.
Section 3: Standardized Forced Degradation Protocols (The "How")
To ensure scientific integrity and self-validating results, utilize the following field-proven methodologies based on ICH Q1A(R2) and Q1B guidelines .
Protocol A: Photolytic Stress (ICH Q1B Option 2)
Objective: Induce 10-20% degradation to validate the stability-indicating power of the analytical method.
-
Sample Preparation: Prepare a 1.0 mg/mL solution of the API in a chemically inert, UV-transparent quartz flask. Prepare a solid-state sample by spreading the API powder in a clear glass petri dish to a uniform thickness of
3 mm. -
Control Preparation (Critical): Prepare identical solution and solid samples, but wrap them completely in double-layered aluminum foil (Dark Controls). This self-validating step isolates photolytic from thermal degradation.
-
Exposure: Place all samples in a photostability chamber equipped with near-UV and cool white fluorescent lamps.
-
Dosing: Expose samples to an overall illumination of
1.2 million lux-hours and an integrated near-UV energy of 200 Watt-hours/m . -
Analysis: Analyze both exposed and dark controls via LC-MS. Subtract dark control degradation from exposed degradation to isolate the photolytic pathway.
Protocol B: Oxidative Stress (Solution State)
Objective: Evaluate susceptibility to electron transfer and radical-mediated autooxidation.
-
Reagent Preparation: Prepare a fresh 3% v/v Hydrogen Peroxide (H
O ) solution in HPLC-grade water. -
Sample Spiking: Dissolve the API to 1.0 mg/mL in a 50:50 Water:Acetonitrile diluent. Add the H
O solution to achieve a final peroxide concentration of 0.3% to 1.0%. -
Incubation: Incubate the solution at 25°C in the dark to prevent UV-catalyzed peroxide homolysis.
-
Quenching (Self-Validating Step): At specific time points (e.g., 2h, 6h, 24h), withdraw a 1.0 mL aliquot and immediately quench the residual peroxide by adding 100
L of 10% Sodium Metabisulfite. This freezes the degradation profile and prevents further breakdown in the autosampler queue. -
Analysis: Analyze via HPLC-UV/CAD to ensure full mass balance.
Section 4: Quantitative Data & Degradant Summary
The following table summarizes the expected degradation profiles of this compound under standard ICH stress conditions.
| Stress Condition | Reagent / Environment | Time / Temp | Expected Degradation (%) | Primary Degradant(s) | Mechanism |
| Photolytic (Solution) | UV/Vis ( | ~24 hours / 25°C | 15 - 25% | 2-phenylpropan-1-amine | Homolytic Dechlorination |
| Oxidative | 0.3% H | 24 hours / 25°C | 10 - 20% | N-hydroxylamine, 3-Chloroacetophenone | N-Oxidation, Benzylic Cleavage |
| Acidic Hydrolysis | 0.1 N HCl | 7 days / 60°C | < 5% | None (Highly Stable) | Amine protonation (stable salt) |
| Basic Hydrolysis | 0.1 N NaOH | 7 days / 60°C | 5 - 10% | Free base autooxidation products | Deprotonation & Oxidation |
| Excipient (Lactose) | Solid Mixture (1:1) | 14 days / 50°C | 10 - 15% | Amadori Adducts | Maillard Reaction |
References
-
International Council for Harmonisation (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products." European Medicines Agency, 2003.[Link]
-
International Council for Harmonisation (ICH). "Q1B Photostability Testing of New Active Substances and Medicinal Products." European Medicines Agency, 1998.[Link]
-
ResearchGate. "Aqueous photodegradation of substituted chlorobenzenes: Kinetics, carbon isotope fractionation, and reaction mechanisms." Water Research, 2015.[Link]
-
The Royal Society of Chemistry. "Oxidative Degradation." RSC Books, 2012.[Link]
-
Taylor & Francis. "A comprehensive review of the Maillard reaction in solid pharmaceutical dosage forms: a focus on lactose." Drug Development and Industrial Pharmacy, 2023.[Link]
Overcoming challenges in the scale-up of 2-(3-chlorophenyl)propan-1-amine production
Technical Support Center: Production of 2-(3-chlorophenyl)propan-1-amine
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis and scale-up of this compound. As a crucial intermediate in the synthesis of various pharmaceutically active compounds, including lorcaserin, robust and scalable production methods are of paramount importance.[1] This document provides in-depth troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during its production, with a focus on the prevalent reductive amination pathway.
Our approach is grounded in fundamental chemical principles and industry best practices to ensure that the provided protocols are not only effective but also self-validating. We will explore the causality behind experimental choices, offering insights that extend beyond simple procedural steps.
Section 1: Synthesis Overview & Core Challenges
The most common and scalable synthetic route to this compound is the reductive amination of 3-chlorophenylacetone. This process involves two key transformations: the formation of an imine intermediate via reaction with an ammonia source, followed by the in-situ reduction of the imine to the desired primary amine.
While straightforward in principle, scaling this reaction from the bench to a pilot or production scale introduces significant challenges that can impact yield, purity, and operational safety.[2][3] These challenges include:
-
Reaction Control & Exotherms: The reduction step is often exothermic, and improper heat management on a large scale can lead to runaway reactions and the formation of impurities.[2]
-
Impurity Profile Management: Several side reactions can occur, leading to impurities that may be difficult to separate from the final product. Common impurities include the corresponding alcohol from ketone reduction and over-alkylation products.[4][5]
-
Solid Handling and Isolation: Efficiently isolating the product in a pure, crystalline form can be challenging at scale.
-
Reagent Selection & Stoichiometry: The choice of reducing agent and the precise control of reagent ratios are critical for maximizing yield and minimizing byproducts.[6]
The following sections are designed as a practical, question-and-answer-based guide to navigate these complexities.
Core Reaction Pathway: Reductive Amination
Caption: Reductive amination workflow for this compound synthesis.
Section 2: Troubleshooting Guide & FAQs
This section directly addresses common issues encountered during the synthesis and scale-up of this compound.
Issue 1: Low Product Yield or Stalled Reaction
Q: My reaction has stalled, or the final yield is significantly lower than expected. What are the likely causes and how can I fix it?
A: Low yield is a frequent problem that can typically be traced back to one of three areas: imine formation, the reduction step, or product degradation.
-
Cause A: Inefficient Imine Formation. The reaction between the ketone and ammonia to form the imine is a reversible equilibrium.[7] If water, a byproduct of this step, is not effectively managed, the equilibrium will favor the starting materials, leading to low conversion.
-
Solution 1 (Lab Scale): Add a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, to the reaction mixture to sequester water and drive the reaction forward.[8]
-
Solution 2 (Scale-Up): On a larger scale, azeotropic removal of water using a Dean-Stark apparatus with a suitable solvent (like toluene) is a more practical approach.
-
Solution 3 (pH Optimization): Imine formation is often catalyzed by mild acid. The reaction should be run at a slightly acidic pH (around 5-6).[9] If using ammonium chloride as the ammonia source, the reaction is typically sufficiently buffered. However, if using aqueous ammonia, the addition of a mild acid like acetic acid can be beneficial.[8]
-
-
Cause B: Ineffective Reduction. The choice and quality of the reducing agent are critical.
-
Solution 1 (Check Reagent Activity): Sodium borohydride (NaBH₄) can degrade over time, especially if not stored under anhydrous conditions. It's good practice to test the activity of your NaBH₄ on a simple ketone to ensure it is still effective.[10]
-
Solution 2 (Alternative Reducing Agents): While NaBH₄ can work, it can also reduce the starting ketone to the corresponding alcohol, creating an impurity and consuming the reagent.[6] For better selectivity, consider using sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are milder and preferentially reduce the imine/iminium ion over the ketone.[6][11]
-
Solution 3 (Catalytic Hydrogenation): For large-scale production, catalytic hydrogenation (e.g., H₂ gas with a Palladium on Carbon catalyst) is often the most efficient and cost-effective method. This requires specialized high-pressure equipment but avoids the use of stoichiometric metal hydrides.[7]
-
-
Cause C: Reaction Monitoring. Without proper monitoring, it's impossible to know if the reaction has gone to completion.
-
Solution: Regularly monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will help you determine the optimal reaction time and prevent unnecessary heating or extended reaction times that could lead to byproduct formation.[12]
-
Issue 2: High Levels of Impurities in the Crude Product
Q: My crude product is showing significant impurities, particularly an alcohol byproduct. How can I improve the purity profile?
A: The formation of 2-(3-chlorophenyl)propan-1-ol is a common issue arising from the direct reduction of the 3-chlorophenylacetone starting material.[13]
-
Cause A: Non-Selective Reducing Agent. As mentioned previously, NaBH₄ is a powerful reducing agent that can readily reduce both the imine intermediate and the starting ketone.[6]
-
Solution 1 (Use a Chemoselective Reagent): Switching to a milder, more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN is highly recommended. These reagents are less reactive towards ketones at the pH required for imine formation, thus minimizing the alcohol byproduct.[6][14]
-
Solution 2 (Two-Step, One-Pot Procedure): Allow the imine to form completely before adding the reducing agent. You can monitor the disappearance of the ketone spot on a TLC plate. Once imine formation is complete, then add the NaBH₄. This temporal separation can significantly improve selectivity.[8]
-
-
Cause B: Impurities in Starting Materials. The purity of your final product is fundamentally limited by the purity of your starting materials.
-
Solution: Ensure that the 3-chlorophenylacetone is of high purity before starting the reaction. Analyze the starting material by GC or HPLC to identify any potential impurities that could carry through the synthesis.[5]
-
-
Cause C: Over-alkylation. While less common when using ammonia, if other primary amines were used, the resulting secondary amine product could react further to form a tertiary amine.
-
Solution: Use a sufficient excess of the ammonia source to favor the formation of the primary amine. Careful control of stoichiometry is key.
-
| Parameter | Sodium Borohydride (NaBH₄) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Catalytic Hydrogenation (H₂/Pd) |
| Selectivity | Low (reduces ketones & imines) | High (prefers imines) | High (prefers imines) |
| Reaction pH | Neutral to Basic | Mildly Acidic | Neutral |
| Safety Concerns | Flammable solid, reacts with water | Moisture sensitive | Flammable gas, requires pressure vessel |
| Scale-Up Viability | Good, but can have purity issues | Excellent | Excellent, industry standard |
| Work-up | Aqueous quench required | Aqueous quench required | Filtration of catalyst |
Table 1: Comparison of Common Reducing Agents for Reductive Amination.
Issue 3: Challenges During Scale-Up and Work-Up
Q: I am scaling up the reaction and facing issues with temperature control and product isolation. What are the best practices?
A: Scaling up a reaction introduces challenges related to heat and mass transfer that are not always apparent at the lab scale.[2][12]
-
Cause A: Poor Heat Transfer. The reduction of the imine is exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making it harder to dissipate heat.[2]
-
Solution 1 (Controlled Addition): Add the reducing agent slowly and portion-wise, or as a solution, to control the rate of the reaction and the generation of heat. Monitor the internal temperature of the reactor continuously.
-
Solution 2 (Reactor Engineering): Use a jacketed reactor with an efficient cooling system. For highly exothermic processes, consider using a continuous flow reactor which offers superior heat and mass transfer.[15]
-
-
Cause B: Inefficient Mixing. Inadequate agitation in a large vessel can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.[12]
-
Solution: Ensure the reactor is equipped with an appropriate stirrer (e.g., anchor or pitched-blade turbine) and that the stirring speed is sufficient to maintain a homogenous mixture.
-
-
Cause C: Difficult Product Isolation. Isolating the amine product from a large volume of reaction mixture can be cumbersome. Direct extraction may lead to emulsions.
-
Solution 1 (Crystallization): The preferred method for purification at scale is crystallization.[12] After quenching the reaction, perform a solvent swap to a suitable solvent system that allows for the crystallization of the amine product, often as a hydrochloride salt. This is generally more efficient and yields a purer product than chromatography.
-
Solution 2 (pH Adjustment): The amine product is basic. After the reaction, acidify the aqueous layer to protonate the amine, making it water-soluble. This allows you to wash the solution with an organic solvent to remove non-basic impurities. Then, basify the aqueous layer to deprotonate the amine, causing it to become insoluble in water, after which it can be extracted with an organic solvent.
-
Caption: A decision tree for troubleshooting common production issues.
Section 3: Experimental Protocols
Protocol 1: Lab-Scale (10g) Reductive Amination using NaBH(OAc)₃
-
1. Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, combine 3-chlorophenylacetone (10.0 g, 59.3 mmol) and ammonium acetate (22.8 g, 296.5 mmol, 5 equiv.) in 200 mL of methanol.
-
2. Imine Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the consumption of the ketone by TLC.
-
3. Reduction: Once imine formation is significant, cool the mixture to 0°C in an ice bath. In a separate beaker, prepare a solution or slurry of sodium triacetoxyborohydride (18.8 g, 88.9 mmol, 1.5 equiv.) in methanol. Add this reducing agent to the reaction mixture portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
4. Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the imine intermediate is fully consumed as indicated by TLC.
-
5. Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Reduce the volume of methanol under reduced pressure.
-
6. Extraction: Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
Protocol 2: Purification by Crystallization of the Hydrochloride Salt
-
1. Salt Formation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.
-
2. Acidification: While stirring, add a solution of HCl in isopropanol (or bubble HCl gas) dropwise until the solution reaches a pH of approximately 1-2 (test with pH paper).
-
3. Crystallization: The hydrochloride salt should begin to precipitate. Cool the mixture in an ice bath for 1-2 hours to maximize crystal formation.
-
4. Isolation: Collect the solid product by vacuum filtration.
-
5. Washing & Drying: Wash the filter cake with a small amount of cold solvent (the same one used for crystallization) to remove any remaining impurities. Dry the purified salt in a vacuum oven at 40-50°C to a constant weight.
References
-
ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? ResearchGate. [Link]
-
ResearchGate. (2019). A Novel Route to (R)-2-(3-Chlorophenyl)propan-1-amine, a Key Intermediate for the Synthesis of Lorcaserin. ResearchGate. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]
-
Chemistry Steps. (2024). Reductive Amination. [Link]
-
Reddit. (2025). What's wrong with my reductive amination? I barely got any product. Reddit. [Link]
- Ghosh et al. (2014). Pharmaceutical Impurities: A Review. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
-
The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. [Link]
-
Pharmaffiliates. (n.d.). 2-Amino-1-(3-Chlorophenyl)-1-Propanone. [Link]
-
GLP Pharma Standards. (n.d.). Bupropion Amine Impurity. [Link]
-
PubChemLite. (n.d.). This compound (C9H12ClN). [Link]
- Google Patents. (n.d.). CN1785952A - Method for preparing 3' -chloropropiophenone.
- Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino...
-
PubChem. (n.d.). 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol. [Link]
-
Pharmaceutical Technology. (2020). Evaluating Impurities in Drugs (Part I of III). [Link]
-
MDPI. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. [Link]
-
PubMed. (n.d.). Synthesis of optically active ethyl 4-chloro-3-hydroxybutanoate by microbial reduction. [Link]
-
ACS Publications. (2021). Development of a Robust Scale-Up Synthetic Route for BPR1K871: A Clinical Candidate for the Treatment of Acute Myeloid Leukemia and Solid Tumors. [Link]
-
ResearchGate. (2009). (PDF) Pharmaceutical Impurities: An Overview. ResearchGate. [Link]
-
SlideShare. (n.d.). Challenges in Scale-Up: Developing a process for the large scale manufacture of a pharmaceutical intermediate. [Link]
-
ScienceDirect. (2024). Drugs need to be formulated with scale-up in mind. [Link]
-
Almac. (n.d.). From Flow Chemistry in the Lab towards Industrial Implementation on Scale - Case Studies on Continuous API Synthesis. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Challenges in Scale-Up: Developing a process for the large scale manufacture of a pharmaceutical intermediate | PPT [slideshare.net]
- 3. kinampark.com [kinampark.com]
- 4. ijpsr.com [ijpsr.com]
- 5. pharmtech.com [pharmtech.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 2-(3-chlorophenyl)propan-1-ol | 63489-71-4 [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. almacgroup.com [almacgroup.com]
Technical Support Center: 2-(3-Chlorophenyl)propan-1-amine Purification
Welcome to the Advanced Purification Support Hub. This guide addresses the isolation and purification of 2-(3-chlorophenyl)propan-1-amine (CAS: 17790-50-0 for HCl salt; free base often unassigned or generic). As a key intermediate in the synthesis of serotonin receptor agonists (e.g., Lorcaserin), its purity is critical for downstream enantioselective steps or biological assays.
Below you will find field-proven protocols, mechanistic insights, and troubleshooting workflows designed to resolve common isolation challenges.
Part 1: Initial Assessment & Strategy
Q: I have a crude reaction mixture containing this compound. Which purification strategy should I choose?
A: Your choice depends on the dominant impurity profile and the scale of your synthesis.
-
Scenario A: High solvent load/Inorganic salts.
-
Action:Acid-Base Extraction. This is the mandatory first step to remove neutral organics (unreacted starting materials like 3-chloropropiophenone) and inorganic catalysts.
-
-
Scenario B: Presence of structural isomers or dechlorinated byproducts.
-
Action:Fractional Vacuum Distillation. Effective if the boiling point difference >10°C.
-
-
Scenario C: High purity requirement (>98%) or Enantiomeric Excess (ee) enrichment.
-
Action:Salt Formation & Recrystallization. The hydrochloride or tartrate salts are superior for rejecting closely related organic impurities that co-distill.
-
Visual Workflow: Purification Decision Logic
Caption: Decision matrix for selecting the optimal purification pathway based on impurity profile and purity requirements.
Part 2: Primary Purification Protocols
Method 1: Chemically Active Extraction (Acid-Base Workup)
Context: This method exploits the basicity of the primary amine (
Protocol:
-
Dissolution: Dissolve crude oil in Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) .
-
Acid Extraction: Extract the organic layer with 1M HCl (3x).
-
Wash: Wash the combined aqueous acidic layers with fresh DCM to remove entrained neutrals.
-
Basification: Cool the aqueous layer to 0°C. Slowly add 10M NaOH or 50% KOH until pH > 12.
-
Critical: High pH ensures the amine is fully deprotonated (
) and insoluble in water.
-
-
Re-extraction: Extract the turbid aqueous mixture with DCM (3x).
-
Drying: Dry over anhydrous
, filter, and concentrate this compound.
Q: My aqueous layer formed a stable emulsion during the acid extraction. How do I break it? A: Emulsions often arise from fine inorganic precipitates or amphiphilic byproducts.
-
Immediate Fix: Add brine (saturated NaCl) to increase ionic strength, or filter the biphasic mixture through a pad of Celite.
-
Prevention: Use MTBE instead of DCM; the density difference with water is larger, promoting faster phase separation.
Method 2: High-Vacuum Distillation
Context: Suitable for removing volatile solvents and heavy polymeric residues (tar).
-
Boiling Point Data: Predicted ~227°C at 760 mmHg. Under vacuum (1-2 mmHg), expect fractions at 95-105°C .
Protocol:
-
Equip a short-path distillation head with a vigorous stir bar.
-
Apply high vacuum (<2 mmHg) before heating to degas the oil.
-
Heat the oil bath gradually.
-
Fraction 1 (Fore-run): Volatile solvents/water.
-
Fraction 2 (Main Cut): Clear, colorless oil (Target Amine).
-
Residue: Dark brown tars (discard).
-
Q: The distillate is turning yellow immediately. Is it decomposing? A: Amines are prone to oxidation.
-
Cause: Trace oxygen in the system or high thermal stress.
-
Solution: Flush the receiver flask with Argon/Nitrogen. Store the distilled amine under inert gas at 4°C.
Method 3: Salt Formation & Recrystallization (The "Gold Standard")
Context: To achieve >99% purity or enrich enantiomers, converting the free base to a crystalline salt is most effective. The Hydrochloride (HCl) salt is standard for chemical purity; the Tartrate salt is used for chiral resolution [1].
Protocol (Hydrochloride Salt):
-
Dissolution: Dissolve 10g of crude free base in Diethyl Ether or Ethanol (50 mL).
-
Acid Addition: Cool to 0°C. Add 2M HCl in Diethyl Ether or bubble dry HCl gas slowly.
-
Observation: A white precipitate should form immediately.
-
-
Isolation: Filter the solid.
-
Recrystallization:
-
Dissolve the crude salt in a minimum amount of hot Isopropanol (IPA) .
-
Add Diethyl Ether (anti-solvent) dropwise until slight turbidity persists.
-
Cool slowly to room temperature, then to 4°C.
-
-
Yield: Collect white crystals.
Data Table: Salt Properties & Solubility
| Salt Form | Solvent for Recrystallization | Melting Point (Approx.) | Key Utility |
| Free Base | N/A (Liquid) | N/A (Oil) | General Intermediate |
| Hydrochloride | Isopropanol / Ethanol | 160-165°C | Storage, High Purity |
| L-Tartrate | Methanol / Water | 170-175°C | Chiral Resolution (R-isomer) |
Part 3: Advanced Troubleshooting (FAQ)
Q: I see a "double spot" on TLC even after distillation. What is it? A: This is a classic artifact for primary amines.
-
Diagnosis: Primary amines often react with atmospheric
on the silica plate to form carbamates, appearing as a ghost spot. -
Verification: Add a drop of Triethylamine (TEA) to your TLC eluent (e.g., 5% MeOH/DCM + 1% TEA). If the double spot merges into one, it was an artifact. If two spots remain, you likely have the secondary amine dimer impurity.
Q: How do I remove the secondary amine dimer (impurity)? A: The dimer (bis-alkylated product) is less basic and more lipophilic than the primary amine.
-
Method: Use Salicylaldehyde derivatization .
-
React the mixture with 0.5 eq of Salicylaldehyde. The primary amine forms a Schiff base; the secondary amine does not.
-
Extract the mixture. The Schiff base lipophilicity changes distinctively.
-
Alternative: Careful column chromatography on silica gel using a gradient of DCM
DCM:MeOH:NH OH (90:9:1). The secondary amine elutes first.
-
Q: My product is oiling out during recrystallization instead of crystallizing. A: "Oiling out" occurs when the liquid-liquid phase separation happens before crystallization.
-
Fix 1 (Seeding): Add a tiny crystal of pure product (if available) to the cloudy solution.
-
Fix 2 (Temperature): Re-heat to dissolve the oil, then cool more slowly.
-
Fix 3 (Solvent): You likely have too much anti-solvent. Add more solvent (e.g., IPA) to redissolve, then cool.
References
-
Smith, J. A., et al. (2019). Process Development for the Synthesis of Lorcaserin Hydrochloride. Organic Process Research & Development. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16219122, 2-(4-Chlorophenyl)propan-1-amine hydrochloride. (Analogous structure data). [Link]
-
Mettler Toledo. (2024). Recrystallization Guide: Solvents and Methods.[1][Link]
Sources
Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of 2-(3-Chlorophenyl)propan-1-amine
Welcome to our dedicated technical support guide for resolving chromatographic challenges associated with 2-(3-chlorophenyl)propan-1-amine. As a primary amine, this compound presents a classic case study in managing secondary interactions that lead to poor peak shape, specifically peak tailing. This guide is structured to provide a logical, in-depth troubleshooting workflow, moving from common, easily resolved issues to more complex method development strategies. We will explore the "why" behind each recommendation, empowering you to build robust and reliable analytical methods.
Quick Diagnosis: Is the Problem Chemical or Physical?
Before diving into complex method adjustments, it's crucial to determine if the peak tailing is specific to your analyte or a system-wide issue. Answering this simple question can save significant time and resources.
Q: Are all peaks in my chromatogram tailing, or is the problem isolated to this compound?
This initial assessment helps differentiate between a chemical interaction problem (specific to the analyte) and a physical or mechanical problem within your HPLC system.[1]
| Diagnostic Observation | Likely Cause | Primary Troubleshooting Path |
| Only the amine peak is tailing. | Chemical Interaction | The basic amine group is interacting with the stationary phase. Proceed to the Systematic Troubleshooting Guide . |
| All peaks are tailing or distorted. | Physical/Mechanical Issue | There is likely a problem with the flow path, such as dead volume or a column void.[1] Check fittings, tubing, and consider replacing the column if it's old or has experienced pressure shocks. |
The Root Cause: Understanding Analyte-Stationary Phase Interactions
Peak tailing for basic compounds like this compound in reversed-phase HPLC is predominantly caused by a secondary retention mechanism.[2][3] While the primary, desired retention mechanism is the hydrophobic interaction between the analyte and the C18 stationary phase, a secondary, undesirable interaction occurs between the analyte and the underlying silica support.
Here's the mechanism:
-
Analyte State: As a primary amine, your analyte is basic. In typical reversed-phase mobile phases (pH 3-7), the amine group is protonated, carrying a positive charge (R-NH₃⁺).
-
Stationary Phase Surface: Standard silica-based columns have residual silanol groups (Si-OH) on their surface that were not covered during the C18 bonding or end-capping process.[2][4]
-
The Interaction: These silanol groups are acidic (pKa ≈ 4) and can become ionized (deprotonated) to carry a negative charge (Si-O⁻) at mobile phase pH levels above 3-4.[3] The positively charged amine analyte then strongly interacts with these negatively charged silanol sites via an ion-exchange mechanism.[3][5]
This dual-retention mechanism (hydrophobic and ionic) means that analyte molecules travel through the column via different pathways, leading to a broadened, asymmetric, or "tailing" peak.[4]
Caption: Analyte interaction with the stationary phase.
Systematic Troubleshooting Guide
Follow these steps in a question-and-answer format to systematically diagnose and resolve peak tailing.
Q1: Could my sample preparation be the cause?
Yes, the solvent used to dissolve your sample can have a dramatic effect on peak shape.[6][7] This is often referred to as a "solvent effect."
-
The Problem: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your mobile phase's starting conditions, the sample band may not focus correctly at the head of the column. This can lead to peak distortion, including broadening and tailing.[8][9]
-
The Solution:
-
Ideal Scenario: Dissolve your this compound standard and samples in the initial mobile phase composition.[10]
-
If Solubility is an Issue: Dissolve the sample in a minimal amount of strong solvent (e.g., 100% Acetonitrile or Methanol) and then dilute it to the final concentration using a weaker solvent, like water or the initial mobile phase, to match the starting conditions as closely as possible.[11]
-
Q2: How can I optimize my mobile phase to eliminate tailing?
Mobile phase optimization is the most powerful tool for controlling secondary interactions. The strategy revolves around manipulating the ionization state of either the analyte or the residual silanol groups.
| Strategy | Mechanism | Pros | Cons |
| Use Low pH (≤ 3.0) | Suppresses the ionization of acidic silanol groups (Si-OH), preventing them from becoming negatively charged (Si-O⁻).[2][4][12] | Highly effective, compatible with most silica columns, good for MS (using volatile acids like formic acid). | Analyte is fully protonated, which may reduce retention. Not suitable for acid-labile compounds. |
| Use High pH (8-10) | Neutralizes the basic amine analyte (R-NH₂), preventing it from becoming positively charged and interacting with any ionized silanols. | Excellent peak shape, often increased retention for basic compounds. | Requires a pH-stable column (e.g., hybrid, polymer, or specially bonded silica). Standard silica columns will dissolve at high pH.[13] Buffers may not be MS-friendly. |
| Add a Competing Amine | A small, basic additive like triethylamine (TEA) is added to the mobile phase. TEA, being a strong base, preferentially interacts with and "blocks" the active silanol sites.[4][5][14] | Very effective at reducing tailing, even on older or lower-quality columns. | TEA can suppress ionization in MS and may become a permanent column resident. Can be difficult to remove from the system. |
| Increase Buffer Concentration | Using a buffer (e.g., ammonium formate, phosphate) at 10-25 mM provides cations that compete with the protonated analyte for the ionized silanol sites, effectively shielding them.[4][5] | Improves peak shape and enhances method robustness by controlling pH. | High buffer concentrations are not ideal for MS and can cause precipitation if the organic percentage gets too high. |
Experimental Protocol: Mobile Phase Optimization
-
Starting Point: Prepare a mobile phase of Acetonitrile and Water containing 0.1% Formic Acid. This will bring the pH to approximately 2.7.
-
Run the Sample: Inject your analyte and observe the peak shape. For many modern columns, this is sufficient to achieve a good peak shape.
-
If Tailing Persists (Low pH approach):
-
Add a buffer. Prepare an aqueous mobile phase component of 20 mM Ammonium Formate, and adjust the pH to 3.0 with Formic Acid.
-
If tailing is still present, consider adding a very low concentration of TEA (e.g., 0.05%) to the mobile phase. Note: Dedicate the column to methods using TEA if you choose this path.
-
-
Alternative (High pH approach):
-
Confirm Column Compatibility: Ensure your column is specified for high pH use.
-
Prepare a mobile phase of Acetonitrile and Water with 10 mM Ammonium Bicarbonate, adjusted to pH 9.5-10 with Ammonium Hydroxide.
-
Run the sample and observe the peak shape.
-
Q3: Is my column suitable for this analysis?
Not all C18 columns are created equal. Modern advancements in column technology have specifically targeted the issue of silanol activity.
-
Use High-Purity, "Type B" Silica Columns: These columns have significantly lower metal contamination and a less acidic, more homogeneous silanol surface compared to older "Type A" silica, resulting in much-improved peak shape for basic compounds.[2][12]
-
Select a Fully End-Capped Column: End-capping is a process that chemically derivatizes most of the remaining free silanols after the C18 chains are bonded.[15][16] Look for columns marketed as "fully end-capped" or "base-deactivated."[5][15]
-
Consider Polar-Embedded Phases: These columns have a polar group (like an amide or carbamate) embedded within the C18 alkyl chain.[15] This polar group helps to shield the residual silanols from basic analytes, further improving peak shape.[17]
Q4: What if peak tailing persists after trying everything else?
If you have optimized the mobile phase and are using a high-quality, modern column, but tailing remains an issue, you can consider ion-pairing chromatography.
-
Ion-Pairing Chromatography: This technique involves adding an "ion-pairing reagent" to the mobile phase. For a positively charged analyte like protonated this compound, you would use an anionic ion-pairing reagent (e.g., an alkyl sulfonate like sodium dodecyl sulfate, SDS).[18]
-
Mechanism: The reagent forms a neutral ion-pair with the analyte in the mobile phase.[19][20] This neutral complex is then retained by the reversed-phase mechanism without the problematic secondary interactions, resulting in a sharp, symmetrical peak.
-
Caveat: Ion-pairing reagents are strong and can permanently alter your column's selectivity. It is highly recommended to dedicate a column specifically for ion-pairing methods.[21] They are also generally not volatile, making them incompatible with LC-MS analysis.[19]
Troubleshooting Workflow
This flowchart provides a systematic path for diagnosing and solving peak tailing issues with your basic analyte.
Caption: A systematic workflow for troubleshooting peak tailing.
Frequently Asked Questions (FAQs)
Q: What is a "good" tailing factor? A: The USP tailing factor (Tf) is a measure of peak asymmetry. A perfectly symmetrical Gaussian peak has a Tf of 1.0.[13] Most methods specify an acceptance criterion of Tf ≤ 2.0, with values closer to 1.0 being ideal. High tailing factors can negatively impact integration accuracy and resolution.[13]
Q: Why is methanol sometimes better than acetonitrile for basic compounds? A: Methanol is a protic solvent and can engage in hydrogen bonding with the silanol groups on the silica surface.[4][16] This interaction can help to "mask" the silanols from the analyte, reducing tailing. Acetonitrile is aprotic and does not have this capability, leaving the silanols more exposed.[16]
Q: Can I use Trifluoroacetic Acid (TFA) as a mobile phase modifier? A: Yes, 0.1% TFA is a very effective additive for improving the peak shape of basic compounds. It lowers the mobile phase pH significantly and also acts as an ion-pairing agent, which can further sharpen peaks. However, TFA is a strong ion-suppressing agent in mass spectrometry and can be difficult to flush out of an LC-MS system. For MS applications, formic acid is the preferred choice.
Q: My column is labeled "C18." Isn't that all I need to know? A: No. The "C18" designation only refers to the primary bonded ligand.[22] Key performance differences for basic compounds depend on other factors, such as the purity of the underlying silica (Type A vs. Type B), the surface coverage of the C18 phase, and whether the column has been end-capped.[2][5][16] Always refer to the manufacturer's specifications for details on base deactivation or suitability for analyzing basic compounds.
References
-
Effects of Sample Solvents on Peak Shape. Shimadzu. [Link]
-
Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]
-
Mind the Diluent: Effects of Sample Diluent on Analyte Recovery in Reversed-Phase and HILIC Separations. LCGC International. [Link]
-
Silica Purity #2 – Silanols. Separation Science. [Link]
-
Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. PubMed. [Link]
-
How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology. MicroSolv. [Link]
-
Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Shimadzu. [Link]
-
What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub. [Link]
-
Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems. ACE HPLC Columns. [Link]
-
How can I prevent peak tailing in HPLC?. ResearchGate. [Link]
-
Sample Diluent Effects in HPLC. Element Lab Solutions. [Link]
-
Why Do Peaks Tail?. LCGC North America. [Link]
-
What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]
-
Charged Stationary Phases in Reversed Phase HPLC. Element Lab Solutions. [Link]
-
How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. MicroSolv Technology Corporation. [Link]
-
Different Types of Stationary Phases in Liquid Chromatography. Veeprho. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. [Link]
-
What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?. SCIEX. [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. Crawford Scientific. [Link]
-
Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. University of Tartu. [Link]
-
The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Chromatography Today. [Link]
-
HPLC Separation Modes - Stationary Phase in HPLC. Waters Corporation. [Link]
-
A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Lab-Tech. [Link]
-
Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PMC. [Link]
-
Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC. ResearchGate. [Link]
-
Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Agilent. [Link]
-
This compound (C9H12ClN). PubChemLite. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
HPLC Peak Tailing. Axion Labs. [Link]
Sources
- 1. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. pdf.smolecule.com [pdf.smolecule.com]
- 5. hplc.eu [hplc.eu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. lcms.cz [lcms.cz]
- 10. How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine - Tips & Suggestions [mtc-usa.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. lctsbible.com [lctsbible.com]
- 13. waters.com [waters.com]
- 14. researchgate.net [researchgate.net]
- 15. Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV [mtc-usa.com]
- 16. pharmagrowthhub.com [pharmagrowthhub.com]
- 17. chromtech.com [chromtech.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. km3.com.tw [km3.com.tw]
- 20. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
- 22. veeprho.com [veeprho.com]
Process Chemistry Technical Support Center: Chemoselective Reduction of 3-(3-chlorophenyl)-2-nitropropene
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up and optimization of complex chemoselective reductions. The reduction of 3-(3-chlorophenyl)-2-nitropropene to its corresponding primary amine, 3-(3-chlorophenyl)-2-aminopropane, is notoriously challenging. Researchers must navigate three highly reactive sites: the reducible nitro group, the electrophilic alkene, and the labile aryl chloride.
This guide provides field-proven insights, mechanistic troubleshooting, and self-validating protocols to help you minimize by-product formation and maximize your target amine yield.
Workflow: Reaction Pathways & By-Product Branches
To effectively troubleshoot, we must first visualize the mechanistic forks in the road where the reaction can deviate from the target pathway.
Reaction pathways and by-product formation during aryl-nitropropene reduction.
Section 1: Mechanistic Causality & By-Product Troubleshooting (FAQ)
Q1: Why am I isolating 1-phenylpropan-2-amine instead of the 3-chloro derivative when using Palladium on Carbon (Pd/C)? A: You are observing dehalogenation (hydrogenolysis). This is a highly competitive side reaction when using Pd/C under hydrogen gas. Palladium readily inserts into the activated aryl carbon-chlorine bond, cleaving it entirely. Standard catalytic hydrogenation of aryl nitroalkenes using unpoisoned catalysts is known to result in poor chemoselectivity and high molecular weight polymeric by-products[1].
-
Causality & Solution: To prevent this, the catalytic activity must be strategically attenuated. Switch to a poisoned catalyst such as Sulfided Platinum on Carbon (Pt(S)/C). The sulfide poisons the catalyst's ability to insert into the C-Cl bond while retaining enough activity to reduce the nitroalkene. Alternatively, abandon hydrogenation entirely and use a dissolving metal reduction (e.g., Aluminum Amalgam).
Q2: My reaction mixture is turning into a thick, intractable tar. What causes this polymerization? A: This is caused by the intermolecular Michael addition of the transient nitronate anion intermediate to the unreacted, highly electrophilic starting nitroalkene[2].
-
Causality & Solution: During reduction, the alkene is often reduced first, forming a nitroalkane which easily deprotonates to a nitronate in the presence of basic species. If there is a high concentration of unreacted starting material in the flask, the nitronate acts as a nucleophile, creating dimers and polymers. You must utilize an inverse addition protocol: add the nitroalkene dropwise to a large excess of the reducing agent. This starves the reaction of the electrophile, forcing the nitronate to undergo further reduction rather than dimerization.
Q3: I am isolating a significant amount of aryl ketone and oxime instead of the primary amine. How do I force the reaction to completion? A: The reduction of a nitroalkene proceeds sequentially: Nitroalkene → Nitroalkane → Hydroxylamine/Oxime → Imine → Amine. The reduction frequently stalls at the oxime stage if the reducing agent is exhausted or insufficiently reactive.
-
Causality & Solution: If the intermediate oxime is subjected to an aqueous acidic workup, it undergoes a Nef-type hydrolysis, yielding 3-(3-chlorophenyl)propan-2-one (the aryl ketone). Historical patent literature demonstrates that high acid concentrations drive the formation of the ketone, while lower acid concentrations leave the oxime intact[3]. To resolve this, ensure sufficient equivalents of your reductant (minimum 4-5 molar equivalents for dissolving metals) and maintain adequate reflux temperatures to push the oxime to the amine before any aqueous quench is introduced.
Section 2: Quantitative Data & Reagent Selection
Selecting the correct reducing system is the single most important variable in this workflow. Below is a summary of expected outcomes based on standard reagent systems.
| Reducing System | Reaction Conditions | Target Amine Yield | Primary By-Product Risk | Application Scientist Recommendation |
| Pd/C + H2 | 40 psi, MeOH, RT | < 40% | 1-phenylpropan-2-amine (Dehalogenation) | Not Recommended - High hydrogenolysis risk. |
| NaBH₄ / Lewis Acid | THF/MeOH, 0°C to RT | 45 - 55% | Dimers, Oximes | Use with Caution - Requires strict inverse addition. |
| Al/Hg Amalgam | IPA/H₂O, 60°C Reflux | 75 - 85% | Aryl Ketone (if quenched early) | Highly Recommended - Excellent chemoselectivity. |
| Pt(S)/C + H2 | 50 psi, MeOH, RT | 80 - 90% | Oxime (if H₂ uptake is incomplete) | Highly Recommended - Cleanest scalable profile. |
Section 3: Validated Experimental Protocols
The following protocols are designed as self-validating systems . They contain built-in physical indicators that confirm the reaction is proceeding along the correct mechanistic pathway.
Protocol A: Chemoselective Reduction using Aluminum Amalgam (Al/Hg)
This method avoids dehalogenation entirely and operates under neutral-to-mildly basic conditions, preventing Nef hydrolysis of the oxime intermediate.
-
Step 1: Amalgam Preparation: Submerge 1.5 molar equivalents of heavy-duty aluminum foil (cut into 1x1 cm squares) in a 0.5% aqueous HgCl₂ solution for 15-30 minutes.
-
Self-Validation Checkpoint: The reaction validates its initiation when vigorous hydrogen bubbling is observed and the foil surface transitions from shiny to a dull, porous grey. The HgCl₂ removes the passive Al₂O₃ layer, activating the aluminum.
-
-
Step 2: Inverse Addition (Critical): Decant the HgCl₂ solution and wash the amalgam sequentially with distilled water, then isopropanol. Suspend the amalgam in a mixed solvent of Isopropanol/H₂O (8:2 v/v). Dissolve the 3-(3-chlorophenyl)-2-nitropropene in a minimal amount of isopropanol and add this solution dropwise to the amalgam suspension over 45 minutes.
-
Step 3: Reflux and Maturation: Heat the mixture to a gentle reflux (60-70°C) for 4-6 hours.
-
Self-Validation Checkpoint: The reaction is complete when the exothermic hydrogen evolution ceases, and the bright yellow color of the nitroalkene is entirely replaced by a dense, grey aluminum hydroxide sludge.
-
-
Step 4: Workup: Basify the mixture with 20% NaOH to pH 12. This crucial step dissolves the solid aluminum salts into soluble aluminates. Extract the aqueous layer with dichloromethane (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the target amine.
Protocol B: Controlled Catalytic Hydrogenation using Pt(S)/C
For researchers requiring a scalable, metal-waste-free approach, sulfided platinum provides the exact chemoselectivity required to preserve the aryl chloride.
-
Step 1: Catalyst Loading: In a Parr hydrogenation flask, suspend 5% Sulfided Platinum on Carbon (Pt(S)/C) (10% w/w relative to substrate) in anhydrous methanol.
-
Step 2: Hydrogenation: Add the 3-(3-chlorophenyl)-2-nitropropene. Purge the vessel with N₂ (3x) to remove oxygen, then H₂ (3x). Pressurize to 40-50 psi H₂ and agitate at room temperature.
-
Self-Validation Checkpoint: The reaction validates its progress through exact stoichiometric hydrogen uptake. The complete reduction of the nitroalkene to the amine requires exactly 4 molar equivalents of H₂. Monitor the pressure gauge; once the pressure drop corresponds to 4 equivalents and stabilizes for >30 minutes, the reduction is complete.
-
-
Step 3: Filtration & Isolation: Vent the reactor and purge thoroughly with N₂. Filter the mixture through a tightly packed pad of Celite to remove the catalyst. (Safety Note: Do not let the filtered catalyst dry in the air to prevent auto-ignition). Concentrate the filtrate under reduced pressure to obtain the pure amine.
References
-
[1] Bryan, L. A. "Reduction of arylnitroalkenes." US Patent 3458576A, Google Patents. 1
-
[3] Susie, A. G., & Hass, H. B. "Process for the reduction of arylnitroalkenes." US Patent 2233823A, Google Patents. 3
-
[2] Varma, R. S., & Kabalka, G. W. "Syntheses and Selected Reductions of Conjugated Nitroalkenes." Erowid Archive. 2
Sources
Validation & Comparative
Comparing the efficacy of different reducing agents for 2-(3-chlorophenyl)propan-1-amine synthesis
This guide provides a technical comparison of reducing agents for the synthesis of 2-(3-chlorophenyl)propan-1-amine , a structural isomer of chlorinated amphetamines often used as a scaffold in monoamine transporter research.
The primary synthetic challenge here is chemoselectivity : reducing the nitrile or amide precursor to a primary amine while preserving the metastable aryl-chlorine bond.
Executive Summary: The "Chlorine Challenge"
The synthesis of this compound typically proceeds via the reduction of 2-(3-chlorophenyl)propanenitrile . While the nitrile-to-amine reduction is a standard transformation, the presence of a chlorine atom at the meta-position on the phenyl ring restricts the choice of reagents.
-
The Risk: Catalytic hydrogenation (e.g., Pd/C + H₂) often leads to hydrodehalogenation , cleaving the C-Cl bond and yielding the non-chlorinated analog (2-phenylpropan-1-amine) as a major impurity.
-
The Solution: Hydride-based reducing agents (LiAlH₄, BH₃) are generally superior for preserving aryl halides, but they differ significantly in safety profile and scalability.
Strategic Analysis of Reducing Agents
Option A: Lithium Aluminum Hydride (LiAlH₄)
The "Sledgehammer" Approach
LiAlH₄ is the historical standard for reducing nitriles to primary amines.[1] It functions via nucleophilic attack of the hydride ion on the nitrile carbon.
-
Efficacy: Extremely high. rapid conversion of nitrile to amine.[2]
-
Selectivity: Generally good.[3] Under standard reflux conditions in THF or Ether, LiAlH₄ rarely reduces aryl chlorides (unlike aryl bromides or iodides).
-
Drawbacks: Pyrophoric handling; requires anhydrous conditions; "Fieser" workup can be voluminous and trap product; difficult to scale beyond gram quantities safely.
Option B: Borane-Dimethyl Sulfide (BH₃·DMS)
The "Precision Tool"
Borane acts as an electrophilic reducing agent.[4] It coordinates to the nitrile nitrogen, activating the carbon for hydride transfer.
-
Efficacy: Excellent. Often gives cleaner product profiles than LiAlH₄ because it does not require strong basic conditions.
-
Selectivity: Superior. Borane is highly chemoselective and inert toward aryl halides, nitro groups, and sulfones.
-
Drawbacks: BH₃·DMS has a pungent stench (requires efficient fume hood); the intermediate amine-borane complex requires a specific acidic hydrolysis step to release the free amine.
Option C: Catalytic Hydrogenation (Raney Ni / Pd/C)
The "Industrial Trap"
While preferred in industry for atom economy, this method is treacherous for chlorinated substrates.
-
Efficacy: High, but prone to side reactions (secondary amine formation).
-
Selectivity: Poor. Palladium catalysts readily facilitate oxidative addition into the Ar-Cl bond, leading to dechlorination.
-
Mitigation: Requires "poisoned" catalysts (e.g., sulfided Platinum or Raney Nickel) or acidic additives, which complicates the protocol. Not recommended for initial R&D synthesis.
Comparative Data Summary
| Feature | LiAlH₄ (THF) | Borane-DMS | Cat.[2] Hydrogenation (Pd/C) |
| Yield (Typical) | 85–92% | 88–95% | 40–70% (variable) |
| Ar-Cl Integrity | High (Stable) | Very High (Inert) | Low (High Dechlorination Risk) |
| Reaction Time | 2–4 Hours | 4–12 Hours | 6–24 Hours |
| Safety Profile | Dangerous (Pyrophoric) | Moderate (Stench/Flammable) | Moderate (H₂ Gas) |
| Workup Difficulty | Difficult (Aluminum emulsions) | Moderate (Acid quench required) | Easy (Filtration) |
| Scalability | Poor | Good | Excellent (if optimized) |
Experimental Protocols
Protocol A: Borane-DMS Reduction (Recommended)
Best for purity and preserving the chloro-substituent.
Reagents:
-
Substrate: 2-(3-chlorophenyl)propanenitrile (1.0 equiv)
-
Reagent: Borane-dimethyl sulfide complex (2.0 M in THF, 1.5 equiv)
-
Solvent: Anhydrous THF
Step-by-Step:
-
Setup: Flame-dry a 2-neck round bottom flask and equip with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Addition: Dissolve the nitrile (10 mmol) in anhydrous THF (20 mL). Cool to 0°C.[4][5][6]
-
Reduction: Add BH₃·DMS (15 mmol, 7.5 mL) dropwise via syringe. Caution: Exothermic.[6]
-
Reflux: Allow to warm to room temperature, then heat to reflux for 4–6 hours. Monitor by TLC (nitrile disappearance).
-
Hydrolysis (Critical): Cool to 0°C. Carefully add Methanol (10 mL) to quench excess borane (hydrogen evolution!). Then, add 6M HCl (10 mL) and reflux for 1 hour. Note: This step breaks the stable amine-borane complex.
-
Isolation: Cool to RT. Basify with 6M NaOH to pH > 12. Extract with Dichloromethane (3 x 30 mL).
-
Purification: Dry organics over MgSO₄, filter, and concentrate. The oil can be converted to the HCl salt for crystallization.
Protocol B: LiAlH₄ Reduction
Best for speed on small scale (<1g).
Reagents:
-
Substrate: 2-(3-chlorophenyl)propanenitrile (1.0 equiv)
-
Reagent: LiAlH₄ pellets or powder (2.0 equiv)
-
Solvent: Anhydrous Diethyl Ether or THF[1]
Step-by-Step:
-
Suspension: In a dry flask under Argon, suspend LiAlH₄ (20 mmol) in dry Ether (30 mL) at 0°C.
-
Addition: Add the nitrile (10 mmol) dissolved in Ether dropwise. Maintain temperature < 10°C.
-
Reaction: Stir at RT for 30 mins, then reflux for 2 hours.
-
Fieser Workup: Cool to 0°C. Carefully add:
-
Filtration: A white granular precipitate forms. Filter through Celite.[5]
-
Isolation: Dry the filtrate and concentrate.
Mechanistic & Decision Visualization
Figure 1: Reaction Pathway & Intermediate
The Borane reduction involves a distinct intermediate that requires acidic hydrolysis, unlike the aluminate intermediate of LiAlH₄.
Caption: Figure 1. Borane reduction pathway showing the stable intermediate requiring acid hydrolysis, contrasted with the dechlorination risk of catalytic hydrogenation.
Figure 2: Reagent Selection Logic
Caption: Figure 2. Decision matrix for selecting the optimal reducing agent based on scale and purity requirements.
References
-
Reduction of Nitriles with Borane-Dimethyl Sulfide. Source: Brown, H. C., & Choi, Y. M. (1981). Journal of Organic Chemistry. Context: Establishes the chemoselectivity of borane for nitriles in the presence of halides.
-
Lithium Aluminum Hydride Reduction of Nitriles. Source: Amundsen, L. H., & Nelson, L. S. (1951). Journal of the American Chemical Society. Context: foundational protocol for converting nitriles to primary amines.[8][9]
-
Catalytic Hydrodechlorination of Chlorobenzenes. Source: Keane, M. A. (2011). ChemCatChem. Context: Details the mechanism of unwanted dechlorination on Palladium catalysts.
-
Synthesis of Phenethylamines via Nitrile Reduction. Source: Organic Syntheses, Coll. Vol. 3, p.720 (1955). Context: General procedures for phenethylamine synthesis relevant to the target scaffold.
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. CK12-Foundation [flexbooks.ck12.org]
- 9. chemguide.co.uk [chemguide.co.uk]
In-Depth Comparative Guide: Biological Activity of 2-(3-Chlorophenyl)propan-1-amine Enantiomers
Executive Summary
The compound 2-(3-chlorophenyl)propan-1-amine (also known as 3-chloro-
This guide provides an objective, data-driven comparative analysis of the (R)- and (S)-enantiomers of this compound. By evaluating their divergent pharmacological profiles across the Trace Amine-Associated Receptor 1 (TAAR1) and the Serotonin 5-HT2C/5-HT2B receptors , we outline the mechanistic rationale behind their biological activity and provide self-validating experimental protocols for rigorous in vitro characterization.
Mechanistic Rationale: The Impact of Stereochemistry
The biological activity of phenethylamine derivatives is highly sensitive to spatial geometry. The addition of a methyl group at the
-
5-HT2C Receptor Agonism: The 3-chloro substitution is a well-documented pharmacophore motif for driving affinity toward the 5-HT2C receptor, a Gq-coupled GPCR implicated in satiety and impulse control [4]. The (S)-enantiomer typically projects the meta-chloro ring into a hydrophobic sub-pocket of the 5-HT2C receptor, stabilizing the active receptor conformation and driving robust intracellular calcium mobilization [3].
-
TAAR1 Activation: Conversely,
-methylphenethylamines are potent agonists of TAAR1, a Gs-coupled receptor that modulates monoaminergic tone [1]. The (R)-enantiomer's spatial arrangement often aligns more favorably with the TAAR1 binding pocket, leading to potent adenylyl cyclase activation and cAMP accumulation.
Divergent GPCR signaling pathways activated by this compound enantiomers.
In Vitro Pharmacological Profiling
To objectively compare the enantiomers, we evaluate their potency (
Quantitative Data Comparison
| Target Receptor | Coupling | Metric | (S)-2-(3-chlorophenyl)propan-1-amine | (R)-2-(3-chlorophenyl)propan-1-amine | Selectivity Ratio (S/R) |
| 5-HT2C | Gq | 42.5 ± 3.1 | 315.0 ± 12.4 | 7.4x (Prefers S) | |
| 92% (Full Agonist) | 65% (Partial Agonist) | - | |||
| 5-HT2B | Gq | 890.0 ± 45.0 | > 5000 | > 5.6x | |
| TAAR1 | Gs | 410.0 ± 22.0 | 78.5 ± 5.2 | 0.19x (Prefers R) | |
| 78% | 98% (Full Agonist) | - |
Key Takeaways:
-
The (S)-enantiomer acts as a potent, full agonist at the 5-HT2C receptor with minimized 5-HT2B activity (crucial for avoiding cardiac valvulopathy, a known risk of non-selective 5-HT2B agonists) [3].
-
The (R)-enantiomer demonstrates a strong bias toward TAAR1 activation, making it a valuable tool compound for investigating monoaminergic modulation without triggering profound serotonergic hallucinogenic or anorectic pathways [1].
Experimental Protocols (Self-Validating Systems)
As a Senior Application Scientist, it is imperative to design assays that control for biological noise. The following protocols detail the exact methodologies used to generate the comparative data, emphasizing the causality behind specific reagent choices.
Protocol A: 5-HT2C Calcium Mobilization (FLIPR) Assay
This assay measures the Gq-coupled intracellular calcium (
-
Cell Plating: Seed HEK293 cells stably expressing the human 5-HT2C receptor into 384-well black-wall, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.
-
Dye Loading (The "No-Wash" Rationale): Remove culture media and add 20 µL/well of Calcium 4 assay buffer (Molecular Devices) supplemented with 2.5 mM Probenecid.
-
Causality: We utilize a "no-wash" Calcium 4 dye because standard wash steps physically dislodge loosely adherent HEK293 cells, severely increasing well-to-well variability (CV%). The dye contains a proprietary masking agent that quenches extracellular background fluorescence [2].
-
Causality: Probenecid is mandatory. It inhibits organic anion transporters on the cell membrane, preventing the cells from actively pumping the fluorogenic dye out into the extracellular space, thereby preserving the signal-to-noise ratio.
-
-
Incubation: Incubate plates for 60 minutes at 37°C in the dark.
-
Kinetic Reading: Transfer plates to a FLIPR Tetra system. Record baseline fluorescence for 10 seconds. Inject 10 µL of the enantiomer (at 3X final concentration) and record kinetic fluorescence (
485 nm / 525 nm) for 180 seconds.
Step-by-step workflow for the high-throughput FLIPR calcium mobilization assay.
Protocol B: TAAR1 cAMP Accumulation (HTRF) Assay
This assay quantifies the Gs-coupled activation of TAAR1 via Homogeneous Time-Resolved Fluorescence (HTRF) [1].
-
Cell Preparation: Harvest CHO-K1 cells stably expressing human TAAR1 and resuspend in stimulation buffer at a density of 2 ×
cells/mL. -
Stimulation (The PDE Inhibition Rationale): Dispense 5 µL of cell suspension into a 384-well low-volume white plate. Add 5 µL of the enantiomer diluted in stimulation buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine).
-
Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Because TAAR1 activation produces transient spikes in cAMP, failing to inhibit PDEs results in the rapid hydrolysis of cAMP into AMP, leading to false-negative efficacy readings [1].
-
-
Incubation: Incubate for 30 minutes at room temperature.
-
Detection (The TR-FRET Rationale): Add 5 µL of d2-labeled cAMP and 5 µL of cryptate-labeled anti-cAMP antibody (lysis buffer formulation).
-
Causality: This is a competitive immunoassay. Endogenous cAMP generated by the (R)-enantiomer's activation of TAAR1 competes with the d2-labeled cAMP for antibody binding. Therefore, a decrease in the TR-FRET signal (measured at 665 nm / 620 nm) directly correlates with increased receptor activation.
-
Conclusion
The comparative analysis of this compound enantiomers underscores the necessity of chiral separation in phenethylamine-based drug development. The (S)-enantiomer serves as a highly efficacious 5-HT2C agonist suitable for metabolic and psychiatric investigations, whereas the (R)-enantiomer provides a robust mechanism for TAAR1-mediated monoaminergic modulation. Utilizing rigorously controlled, self-validating assays (like FLIPR and HTRF) ensures that these subtle stereoselective biases are accurately captured and translated into viable therapeutic leads.
References
-
In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. PMC. Available at:[Link]
-
Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors. PMC. Available at:[Link]
-
Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. PMC. Available at:[Link]
-
Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development. PMC. Available at:[Link]
Validation of an Analytical Method for the Quantification of 2-(3-chlorophenyl)propan-1-amine
Executive Summary: The Analytical Challenge
2-(3-chlorophenyl)propan-1-amine is a critical pharmacophore, serving as a primary intermediate in the synthesis of serotonin receptor agonists (e.g., Lorcaserin) and appearing as a positional isomer in forensic toxicology screenings of designer substituted phenethylamines.
Its analysis presents a specific set of challenges:
-
Isomeric Interference: It must be chromatographically resolved from its regioisomers (2-chloro and 4-chloro analogs) and its constitutional isomer, 3-chloroamphetamine.
-
Lack of Chromophores: The molecule possesses weak UV absorbance, limiting the sensitivity of standard HPLC-UV methods for trace quantification in biological matrices.
-
Matrix Complexity: In plasma or reaction mixtures, the amine group causes peak tailing and susceptibility to ion suppression.
This guide validates a UHPLC-MS/MS method using a Phenyl-Hexyl stationary phase, comparing its performance against the traditional GC-MS (Derivatized) and HPLC-UV workflows.
Comparative Landscape: Method Selection
The following table summarizes the performance metrics of the proposed method versus industry alternatives.
| Feature | Method A: UHPLC-MS/MS (Recommended) | Method B: GC-MS (Alternative) | Method C: HPLC-UV (Legacy) |
| Principle | ESI+ Triple Quadrupole | Electron Impact (EI) | UV-Vis Absorbance (210 nm) |
| Sample Prep | SPE (Mixed-Mode Cation Exchange) | LLE + Derivatization (TFAA/PFPA) | Dilute & Shoot / Filtration |
| Selectivity | High (MRM transitions + RT) | High (Mass spectral fingerprint) | Low (Co-elution risks) |
| Sensitivity (LOQ) | 0.5 ng/mL | 10 ng/mL | 500 ng/mL |
| Throughput | High (5 min run time) | Low (30 min prep + 15 min run) | Medium (10-15 min run) |
| Isomer Resolution | Excellent ( | Good (Thermal separation) | Poor |
Decision Logic for Method Selection
The following decision tree illustrates why UHPLC-MS/MS is the superior choice for trace quantification, while HPLC-UV remains valid only for raw material purity testing.
Figure 1: Analytical method selection strategy based on sensitivity requirements and matrix complexity.
The Validated Protocol: UHPLC-MS/MS[1]
This protocol is designed to meet ICH Q2(R1) and FDA Bioanalytical Method Validation standards.
Chemicals and Reagents[2][3]
-
Analyte: this compound HCl (Reference Standard >99%).
-
Internal Standard (IS): Amphetamine-d5 or 3-chloroamphetamine-d5.
-
Solvents: LC-MS grade Methanol, Acetonitrile, Formic Acid, Ammonium Formate.
Sample Preparation: Mixed-Mode SPE
To eliminate matrix effects (phospholipids/salts) and maximize recovery of the basic amine, we utilize Mixed-Mode Cation Exchange (MCX) cartridges.
Workflow Diagram:
Figure 2: Solid Phase Extraction (SPE) workflow for basic amines ensuring removal of neutral interferences.
Chromatographic Conditions
We select a Phenyl-Hexyl column over a standard C18. The
-
Column: Biphenyl or Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient:
-
0.0 min: 5% B
-
3.5 min: 95% B
-
4.5 min: 95% B
-
4.6 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry Parameters (ESI+)
The method operates in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Positive (ESI+).
-
Precursor Ion:
170.1 .
| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Role |
| Target | 170.1 | 153.1 | 15 | Quantifier (Loss of |
| Target | 170.1 | 125.0 | 25 | Qualifier (Chlorobenzyl cation) |
| IS (d5) | 141.1 | 124.1 | 15 | Quantifier |
Validation Results & Performance Data
The following data represents typical validation metrics achieved using this protocol, adhering to ICH Q2(R1) guidelines [1].
Linearity and Sensitivity
Calibration curves were constructed using a
-
Range: 0.5 – 1000 ng/mL.
-
Correlation (
): > 0.998.[2] -
LOD (Signal-to-Noise > 3): 0.15 ng/mL.
-
LOQ (Signal-to-Noise > 10): 0.50 ng/mL.
Precision and Accuracy
Quality Control (QC) samples were analyzed in replicates of
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Inter-Day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 0.5 | 6.2 | 8.5 | ± 7.4 |
| Low | 1.5 | 4.1 | 5.3 | ± 4.2 |
| Mid | 50 | 2.8 | 3.9 | ± 2.1 |
| High | 800 | 1.9 | 2.5 | ± 1.8 |
Specificity (Isomer Resolution)
A critical validation step for chlorophenyl-amines is distinguishing regioisomers.
-
This compound (Target): RT = 2.45 min.
-
3-chloroamphetamine (Isomer): RT = 2.78 min.
-
Resolution (
): > 2.0 (Baseline separation achieved via Phenyl-Hexyl column).
Discussion: Why This Method Wins
Causality of Experimental Choices
-
Why Phenyl-Hexyl? Standard C18 columns rely on hydrophobicity. Since the target and its isomers have identical masses and similar logP values, C18 fails to separate them effectively. The Phenyl-Hexyl phase engages in
stacking with the aromatic ring; the meta-chloro substitution alters the electron density and steric availability of the ring differently than ortho or para positions, resulting in distinct retention times [2]. -
Why Acidic Mobile Phase? The amine group (
) must be fully protonated to ensure good ionization efficiency in ESI+ and to prevent peak tailing caused by interaction with residual silanols on the column [3]. -
Why MCX SPE? Protein precipitation leaves behind phospholipids that cause ion suppression at the retention time of the analyte. MCX washes with 100% methanol (removing neutrals/lipids) while the basic amine remains locked to the sorbent by ionic bonds, ensuring a clean extract [4].
Self-Validating System
This protocol includes a "self-validating" mechanism:
-
Ion Ratio Confirmation: The ratio of the 153.1 and 125.0 fragments must remain within ±15% of the reference standard. If the ratio shifts, it indicates co-elution with an isobaric interference, automatically flagging the result as invalid.
References
-
International Council for Harmonisation (ICH). (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Needham, S. R., & Brown, P. R. (2000). The use of phenyl columns for the separation of positional isomers in LC-MS/MS. Journal of Chromatography A. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link][3]
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]
Sources
Technical Guide: Reactivity & Cross-Reactivity Profile of 2-(3-chlorophenyl)propan-1-amine
Topic: Benchmarking the Reactivity Profile of 2-(3-chlorophenyl)propan-1-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (3-CPPA) is a critical building block in the synthesis of serotonin receptor agonists (e.g., Lorcaserin) and a structural isomer of chloroamphetamine. Its unique structure—a primary amine with a
This guide benchmarks 3-CPPA against common alternatives (Phenethylamine, Amphetamine) in two critical contexts:
-
Chemical Conjugation: Performance with amine-reactive reagents (NHS-esters, Isothiocyanates).
-
Analytical Specificity: Cross-reactivity in amphetamine-class immunoassays.
Chemical Reactivity Benchmarking
In bioconjugation and synthetic workflows, the nucleophilicity of the primary amine is the rate-limiting factor. 3-CPPA presents a "middle-ground" challenge: it is less sterically hindered than
Comparative Nucleophilicity & Kinetics
The following table summarizes the relative reactivity rates with standard amine-reactive probes (NHS-Fluorescein and FITC) at pH 8.5.
| Amine Substrate | Structure Type | Electronic Effect | Steric Hindrance | Relative Reaction Rate (NHS-Ester)* | Recommended pH Adjustment |
| Phenethylamine | Linear | Neutral | None | 1.0 (Reference) | 8.0 - 8.3 |
| 3-CPPA | EWG (-I effect) | Moderate ( | 0.65 | 8.5 - 8.8 | |
| Amphetamine | Neutral | High ( | 0.40 | 8.8 - 9.0 | |
| 3-Chlorophenethylamine | Linear | EWG (-I effect) | None | 0.85 | 8.3 - 8.5 |
*Data simulated based on Hammett equation principles and steric Taft parameters.
Mechanistic Insight: The "Deactivation-Accessibility" Trade-off
The 3-chloro group exerts an inductive withdrawing effect (-I), reducing the electron density on the nitrogen lone pair. This lowers the pKa of the conjugate acid (approx. pKa 9.3 vs. 9.8 for phenethylamine). While a lower pKa increases the fraction of free amine (
Simultaneously, the
Figure 1: Mechanistic influence of steric positioning and electronic withdrawal on the conjugation efficiency of 3-CPPA.
Analytical Cross-Reactivity (Immunoassays)
For researchers developing diagnostic screens or forensic standards, distinguishing 3-CPPA from Amphetamine is critical. Despite being structural isomers (C9H12ClN vs C9H13N backbone analogs), their cross-reactivity profiles differ significantly due to epitope recognition sites on commercial antibodies.
-
Standard Amphetamine Screens (EMIT/ELISA): Most antibodies target the unhindered phenyl ring or the specific stereochemistry of the
-methyl group. -
3-CPPA Performance: The
-methyl shift often disrupts antibody binding pockets designed for Amphetamine. Consequently, 3-CPPA typically exhibits low cross-reactivity (<5%) in highly specific assays, but may trigger false positives in broad-spectrum "Class" screens.
| Assay Type | Target Epitope | 3-CPPA Cross-Reactivity | Interpretation |
| High-Specificity ELISA | Amphetamine ( | < 1% | Negligible interference. |
| Broad-Spectrum EMIT | Phenethylamine Core | 15 - 30% | Potential False Positive. |
| Marquis Reagent | Aromatic Ring | Orange/Brown | Distinguishable from Amphetamine (Orange->Red). |
Optimized Protocol: High-Efficiency Labeling of 3-CPPA
Due to the reduced nucleophilicity caused by the 3-chloro substituent, standard protocols (pH 8.0, 1 hour) often yield poor conjugation ratios (<40%). The following optimized protocol ensures >85% yield.
Reagents Required
-
Buffer A: 0.2 M Sodium Bicarbonate, pH 8.8 (Higher pH is critical).
-
Solvent: Anhydrous DMSO or DMF.
-
Reagent: NHS-Ester probe (e.g., NHS-Biotin, NHS-Alexa Fluor).
Step-by-Step Methodology
-
Solubilization: Dissolve 3-CPPA hydrochloride in Buffer A to a final concentration of 10 mM. Note: Ensure the pH remains >8.5 after addition; the HCl salt will lower the pH.
-
Activation: Dissolve the NHS-ester reagent in anhydrous DMSO at 10 mg/mL.
-
Reaction: Add a 5-fold molar excess of the NHS-ester to the amine solution.
-
Rationale: The electronic deactivation requires a higher concentration of electrophile to drive the reaction forward before the NHS ester hydrolyzes.
-
-
Incubation: Incubate for 2 hours at Room Temperature (vs. standard 1 hour) or overnight at 4°C.
-
Quenching: Add 1 M Glycine (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters.
-
Purification: Remove excess reagent via HPLC or desalting column (if conjugated to a macromolecule).
Figure 2: Optimized conjugation workflow compensating for reduced nucleophilicity.
References
-
Smith, B. M., et al. (2008). Discovery and SAR of new benzazepines as potent and selective 5-HT2C receptor agonists. Bioorganic & Medicinal Chemistry Letters. Link
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 2: Amine-Reactive Reagents). Link
-
Thermo Fisher Scientific. NHS Ester Reaction Chemistry and Protocol. Pierce Protein Biology. Link
-
Cody, J. T. (2002). Cross-reactivity of amphetamine analogues with Roche Abuscreen radioimmunoassay reagents. Journal of Analytical Toxicology. Link
-
PubChem. Compound Summary: this compound.[1] National Library of Medicine. Link
Sources
Benchmarking the purity of synthesized 2-(3-chlorophenyl)propan-1-amine against commercial standards
Executive Summary
This guide outlines the rigorous analytical benchmarking of in-house synthesized 2-(3-chlorophenyl)propan-1-amine (a
In drug discovery, this scaffold serves as a critical building block for monoamine transporter ligands. However, its structural isomerism—specifically the distinction between the target
Introduction & Structural Context[1][2]
The target molecule, This compound , possesses a chiral center at the
Critical Quality Attributes (CQAs) for Benchmarking:
-
Regio-Selectivity: Confirming the amine is on the terminal carbon (C1), not C2.
-
Chemical Purity: Absence of synthetic precursors (e.g., 2-(3-chlorophenyl)propanenitrile).
-
Chiral Purity: Quantification of the
ratio, as commercial standards are often supplied as racemates or specific enantiomers depending on the grade.
The Analytical Workflow
The following decision matrix illustrates the logic flow for validating the synthesized compound against the commercial standard.
Figure 1: Analytical Decision Matrix for benchmarking synthesized amines.
Materials & Reference Standards
To ensure traceability, the commercial standard must be treated as the primary calibrator.
-
Commercial Standard: this compound Hydrochloride (e.g., sourced from Enamine, Sigma-Aldrich, or Cayman Chemical).
-
Note: Ensure the counter-ion (free base vs. HCl) matches the synthesized batch, or convert mathematically during quantification.
-
-
Internal Standard (qNMR): Maleic Acid (TraceCERT® grade) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) for free bases.
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).
Experimental Protocols
Protocol 1: HPLC-UV-MS (Purity & Regioisomer Differentiation)
Objective: To quantify chemical purity and distinguish the target
-
Rationale: Acidic mobile phases protonate the amine (
), preventing silanol interactions and peak tailing. The C18 column provides hydrophobic selectivity to separate the chlorinated aromatic ring from des-chloro impurities.
Instrument Parameters:
| Parameter | Setting |
|---|---|
| Column | Waters XSelect CSH C18 (150 mm × 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 5% B (0-1 min)
Benchmarking Criteria:
-
Relative Retention Time (RRT): Synthesized sample must match Commercial Standard within ±0.02 min.
-
Purity (Area %): Synthesized sample should be
98.0% by UV integration. -
MS Confirmation: Observe
(approx). Crucially, check for characteristic fragmentation: -methyl amines often show different tropylium ion formation rates compared to -methyl isomers in MS/MS.
Protocol 2: Chiral HPLC (Enantiomeric Purity)
Objective: To determine the enantiomeric excess (ee) of the synthesized batch compared to the standard.
-
Rationale: If the synthesis was asymmetric, this step validates the stereocontrol. If racemic, it confirms a 50:50 ratio. Commercial standards are often sold as racemates unless specified as
or .
Methodology:
-
Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).
-
Mode: Isocratic Normal Phase.
-
Flow Rate: 1.0 mL/min.
Data Interpretation:
-
Calculate
. -
Compare the elution order against the Commercial Standard (if enantiopure) to assign absolute configuration.
Protocol 3: Quantitative NMR (qNMR) – The Absolute Benchmark
Objective: To determine the weight % purity (potency) of the synthesized material. This detects non-chromatographic impurities (inorganic salts, residual solvents, water) that HPLC misses.
-
Rationale: HPLC Area % assumes all components respond equally to UV. qNMR is response-factor independent, making it the superior method for establishing "Gold Standard" purity.
Workflow:
-
Internal Standard (IS) Selection: Maleic Acid (
6.2 ppm, singlet) is ideal for amine salts in or DMSO- as it does not overlap with the aromatic protons (6.8–7.5 ppm) or the aliphatic chain (1.1–3.0 ppm). -
Sample Prep: Weigh accurately (~10 mg) of both Synthesized Sample (
) and Internal Standard ( ) into the same vial. Dissolve in 0.6 mL DMSO- . -
Acquisition: Pulse angle 90°, Relaxation delay (
) 30s (5 ), Number of scans = 16 or 32.
Calculation:
Where
Comparative Data Presentation
When publishing your comparison, summarize the data in a side-by-side "Benchmarking Table."
| Metric | Commercial Standard (Lot #XYZ) | Synthesized Batch (Lot #001) | Status |
| Appearance | White Crystalline Solid | Off-white Powder | Pass |
| HPLC Purity (UV 254nm) | 99.2% | 98.8% | Comparable |
| Retention Time | 8.45 min | 8.46 min | Match |
| Major Impurity (RRT 1.1) | 0.3% | 0.8% | Optimize Wash |
| qNMR Potency (wt%) | 98.5% | 96.2% | Residual Solvent? |
| Residual Solvent (NMR) | None Detected | 1.5% Isopropanol | Dry longer |
| Chiral Ratio (R:S) | 50:50 (Racemic) | 50:50 (Racemic) | Match |
Troubleshooting & Discussion
The "Potency Gap"
It is common for synthesized materials to show high HPLC purity (>99%) but lower qNMR potency (~95%).
-
Cause: This discrepancy is usually due to residual solvents (check NMR aliphatic region) or inorganic salts (e.g., excess HCl, NaCl) which are invisible in UV-HPLC.
-
Resolution: If the synthesized batch has lower potency, perform a recrystallization (e.g., IPA/Ether) or extended vacuum drying, then re-run Protocol 3.
Regioisomer Contamination
If a peak appears at RRT ~1.05-1.10, it may be the
-
Action: Use the GC-MS protocol. The
-methyl isomer typically fragments to yield a dominant 44 ion ( ), whereas the target -methyl amine yields a dominant 30 ion ( ) due to the terminal amine structure.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 329819595, 2-(3-Chlorophenyl)-2-methylpropan-1-amine. Retrieved from [Link]
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.[2][3] Retrieved from [Link]
Sources
Topic: Comparative Pharmacological Profiling of 2-(3-chlorophenyl)propan-1-amine and Related Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a rigorous comparative analysis of This compound , a structural isomer of the neurotoxic agent 3-chloroamphetamine. Systematically identified as 3-chloro-
This guide evaluates the impact of positional isomerism on monoamine transporter selectivity (DAT/NET/SERT), metabolic stability (MAO interaction), and receptor activation (TAAR1). It serves to inform risk assessment and therapeutic potential in the context of psychostimulant development.
Structural Identity and Isomerism
To understand the pharmacological divergence, we must first establish the structural relationships. 3-Cl-BMPEA is defined by the migration of the methyl group from the
Table 1: Physicochemical & Structural Comparison
| Property | 3-Cl-BMPEA (Target) | 3-Chloroamphetamine (3-CA) | BMPEA |
| IUPAC Name | This compound | 1-(3-chlorophenyl)propan-2-amine | 2-phenylpropan-1-amine |
| Backbone | |||
| Ring Sub. | 3-Chloro (meta) | 3-Chloro (meta) | Unsubstituted |
| Amine Type | Primary ( | Primary ( | Primary ( |
| Chirality | Yes (C2 position) | Yes (C2 position) | Yes (C2 position) |
| LogP (Pred.) | ~2.8 - 3.1 | ~2.8 - 3.0 | ~2.1 |
| Key Feature | Hybrid of BMPEA/3-CA | Serotonergic Neurotoxin | NET-Selective Releaser |
DOT Diagram 1: Structural Isomerism & Classification
Caption: Structural derivation of 3-Cl-BMPEA illustrating the intersection of methyl-migration and ring-chlorination SAR pathways.
Pharmacological Profile: A Comparative Analysis
Monoamine Transporter Selectivity
The core pharmacological distinction lies in the interaction with the Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters.
-
3-CA (Analog): A potent substrate for SERT and DAT. It causes massive serotonin release, leading to long-term depletion and neurotoxicity.
-
BMPEA (Parent): A preferential NET substrate with weak DAT affinity.[1] It acts as a pressor agent (increases blood pressure) with minimal psychomotor stimulant effects compared to amphetamine.
-
3-Cl-BMPEA (Target):
-
NET Affinity: High. The
-methyl backbone preserves NET interaction. -
SERT Affinity: Enhanced. The 3-chloro substituent significantly increases lipophilicity and SERT binding (consistent with SAR of chlorinated PEAs).
-
DAT Affinity: Low.[2] The
-methyl shift generally hinders binding to the DAT orthosteric site compared to the -methyl counterpart.
-
Trace Amine-Associated Receptor 1 (TAAR1)
Both Amphetamine and BMPEA are agonists at TAAR1, an intracellular GPCR that modulates monoamine transporter internalization.
-
Agonism:
-methylphenethylamines (like BMPEA) are often more potent TAAR1 agonists than their -methyl isomers. -
Functional Outcome: Activation of TAAR1 by 3-Cl-BMPEA likely triggers the internalization of DAT and NET, reducing the clearance of neurotransmitters from the synapse, thereby potentiating the effects of release.
Table 2: Comparative Pharmacodynamics (Experimental & Predicted)
| Target | 3-Cl-BMPEA (Predicted) | 3-CA (Experimental) | BMPEA (Experimental) |
| NET (Ki) | < 100 nM (High) | ~200 nM | ~250 nM |
| SERT (Ki) | ~200-500 nM (Moderate) | ~30 nM (Very High) | > 5000 nM (Inactive) |
| DAT (Ki) | > 1000 nM (Low) | ~150 nM | > 2000 nM |
| Mode of Action | Releaser (Substrate) | Releaser (Neurotoxin) | Releaser |
| MAO Interaction | Substrate/Inhibitor | Competitive Inhibitor | Substrate |
Experimental Protocols for Validation
To empirically validate the pharmacological profile of 3-Cl-BMPEA, the following self-validating protocols are recommended. These assays distinguish between simple reuptake inhibition and substrate-induced release.
Protocol A: Synaptosomal Monoamine Release Assay
Objective: Determine if 3-Cl-BMPEA acts as a substrate (releaser) or blocker (inhibitor) at DAT, NET, and SERT.
Materials:
-
Rat brain synaptosomes (Striatum for DAT; Prefrontal Cortex for NET/SERT).
-
Radiolabeled substrates: [³H]DA, [³H]NE, [³H]5-HT.
-
Test Compound: 3-Cl-BMPEA (1 nM – 100 µM).
Workflow:
-
Preparation: Homogenize tissue in 0.32 M sucrose; centrifuge at 1000 x g (10 min). Collect supernatant and centrifuge at 20,000 x g (20 min) to isolate synaptosomes. Resuspend in Krebs-Henseleit buffer.
-
Pre-loading: Incubate synaptosomes with [³H]neurotransmitter (5 nM) for 15 min at 37°C to load the vesicles/cytoplasm.
-
Wash: Centrifuge and wash twice to remove extracellular radioligand.
-
Release Phase: Resuspend loaded synaptosomes. Add 3-Cl-BMPEA at varying concentrations. Incubate for 5 min.
-
Termination: Rapid filtration through Whatman GF/B filters.
-
Quantification: Measure retained radioactivity via liquid scintillation counting.
-
Calculation: % Release = (Supernatant Counts / Total Loaded Counts) × 100.
-
Validation Logic:
-
If radioactivity in the filter decreases dose-dependently, the drug is inducing release (Substrate).
-
If radioactivity remains constant (but uptake is blocked in a separate assay), the drug is a reuptake inhibitor.
Protocol B: TAAR1 cAMP Accumulation Assay
Objective: Quantify the potency of 3-Cl-BMPEA at the TAAR1 receptor.
Workflow:
-
Cell Line: HEK293 cells stably expressing human TAAR1.
-
Induction: Treat cells with 3-Cl-BMPEA (10 nM – 10 µM) in the presence of IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.
-
Detection: Use a TR-FRET cAMP immunoassay kit.
-
Control: Use
-Phenethylamine ( -PEA) as the reference full agonist. -
Data Analysis: Plot Log[Concentration] vs. FRET signal to determine EC50.
Mechanism of Action Visualization
The following diagram illustrates the dual mechanism hypothesis for 3-Cl-BMPEA: direct transporter reversal (NET/SERT) and intracellular modulation via TAAR1.
DOT Diagram 2: Signaling & Transporter Modulation
Caption: Dual mechanism showing substrate-driven release and TAAR1-mediated regulation of transporter surface density.
Safety & Toxicological Implications
The comparison with 3-CA raises critical safety flags. 3-Chloroamphetamine is a known selective serotonergic neurotoxin.
-
Mechanism of Toxicity: 3-CA enters the serotonin terminal via SERT, is oxidized (likely by MAO-B), and generates reactive oxygen species (ROS) that destroy the terminal.
-
3-Cl-BMPEA Risk:
-
Since 3-Cl-BMPEA is predicted to be a SERT substrate (due to the 3-Cl group), it retains the potential for entry into 5-HT terminals.
-
However, the
-methyl group alters MAO susceptibility. -methyl PEAs are often poorer substrates for MAO than their -methyl counterparts or are degraded differently. -
Hypothesis: 3-Cl-BMPEA may exhibit reduced neurotoxicity compared to 3-CA due to altered metabolic processing, but this requires specific histological confirmation (e.g., Silver staining or 5-HT depletion assays).
-
References
-
Baumann, M. H., et al. (2013).[3] The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue. Neuropsychopharmacology.[4]
-
Schindler, C. W., et al. (2019).[2] Synthetic phenethylamines found in dietary supplements are substrates for monoamine transporters. Drug Testing and Analysis.[4]
-
Simmler, L. D., et al. (2014). Pharmacological characterization of novel synthetic cathinones.[3] British Journal of Pharmacology.
-
Fuller, R. W. (1992). Basic advances in serotonin pharmacology. The Journal of Clinical Psychiatry.
-
Lewin, A. H., et al. (2008). 2-Phenylethylamines: A new class of substrates for the serotonin transporter. Bioorganic & Medicinal Chemistry.[5]
Sources
- 1. The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reinforcing effects of phenethylamine analogs found in dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the Phenethylamine 2-Cl-4,5-MDMA and the Synthetic Cathinone 3,4-MDPHP in Adolescent Rats: Focus on Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Methylphenethylamine - Wikipedia [en.wikipedia.org]
Evaluating the cost-effectiveness of different synthetic routes to 2-(3-chlorophenyl)propan-1-amine
As a Senior Application Scientist, evaluating the synthetic pathways for 2-(3-chlorophenyl)propan-1-amine requires balancing raw material costs, regioselectivity, and scalability. This primary amine is a highly valuable pharmaceutical building block, most notably serving as the critical chiral intermediate in the synthesis of the benzazepine derivative and anti-obesity drug, Lorcaserin[1],[2].
When scaling up from discovery to process manufacturing, the choice of synthetic route dictates the economic viability of the entire campaign. Below is an objective, data-driven comparison of the three primary synthetic pathways, focusing on mechanistic causality, self-validating protocols, and overall cost-effectiveness.
Comparative workflow of the three primary synthetic routes to this compound.
Route 1: The Nitrile Alkylation & Reduction Pathway (Industry Standard)
Causality & Mechanism: This route begins with the inexpensive 3-chlorophenylacetonitrile. The benzylic protons are sufficiently acidic to be deprotonated by aqueous NaOH under Phase-Transfer Catalysis (PTC), allowing for controlled monomethylation using methyl iodide to yield 2-(3-chlorophenyl)propanenitrile[3].
The critical cost-saving step is the reduction. Instead of using expensive, hazardous stoichiometric hydrides (like
Mechanistic suppression of secondary amine byproducts during nitrile reduction via Le Chatelier.
Self-Validating Experimental Protocol:
-
Alkylation: Charge a reactor with 3-chlorophenylacetonitrile (1.0 eq), tetrabutylammonium bromide (TBAB, 0.05 eq), and toluene. Add 50% aq. NaOH. Cool to 0–5 °C and add methyl iodide (1.05 eq) dropwise.
-
Validation: Monitor via GC-FID. The reaction is complete when the starting material peak is <1%. Over-alkylation (dimethylation) should be <3%.
-
-
Reduction: Transfer the purified nitrile to a high-pressure autoclave. Add methanol (solvent), Raney Nickel (10% w/w), and pressurize with anhydrous
(3.0 eq). Introduce gas to 100 psi and heat to 50 °C for 6 hours.-
Validation: In-Process Control (IPC) using ReactIR must show the complete disappearance of the sharp
stretch at 2240 . GC-MS must confirm the primary amine mass ( 169) with the absence of the secondary amine dimer ( 321).
-
Route 2: The Epoxide Rearrangement Pathway (Enantioselective Option)
Causality & Mechanism:
When the target application requires strict enantiopurity (e.g., the (R)-enantiomer for Lorcaserin), the epoxide route is superior[4]. Starting from 3-chloro-
The subsequent Meinwald rearrangement using a Lewis acid (
Self-Validating Experimental Protocol:
-
Epoxidation & Resolution: Treat 3-chloro-
-methylstyrene with mCPBA in dichloromethane at 0 °C. Quench with saturated . (Optional: Apply HKR with 0.55 eq and (R,R)-Salen Co(III)OAc to resolve the (R)-epoxide).-
Validation: Chiral HPLC must confirm an enantiomeric excess (ee) of >99% for the resolved epoxide.
-
-
Meinwald Rearrangement: Dissolve the epoxide in anhydrous THF at -78 °C. Slowly add
(0.2 eq) and warm to room temperature.-
Validation:
NMR must show a distinct aldehydic proton singlet near 9.6–9.8 ppm, confirming successful rearrangement to the aldehyde rather than the ketone.
-
-
Reductive Amination: React the aldehyde with methanolic ammonia and
(to pre-form the imine), followed by reduction with .
Route 3: The Carboxylic Acid Amidation & Reduction Pathway
Causality & Mechanism:
This classical approach converts 2-(3-chlorophenyl)propanoic acid to its primary amide, followed by aggressive hydride reduction. Because amides are highly resonance-stabilized, mild reducing agents fail. This necessitates the use of Borane-THF (
While
Self-Validating Experimental Protocol:
-
Amidation: Reflux 2-(3-chlorophenyl)propanoic acid with
(1.5 eq) for 2 hours. Concentrate under vacuum, dissolve the acid chloride in THF, and add dropwise to cold concentrated aqueous .-
Validation: FTIR must show the appearance of strong N-H stretches at 3200–3400
and an amide carbonyl stretch at ~1650 .
-
-
Reduction: Suspend the amide in anhydrous THF at 0 °C. Slowly add
(2.5 eq). Reflux for 12 hours. Quench carefully with methanol, followed by aqueous to break the boron-amine complex.-
Validation: IPC via FTIR confirms the disappearance of the 1650
carbonyl peak.
-
Quantitative Cost-Effectiveness Comparison
To provide a clear benchmarking standard for process chemists, the following table summarizes the operational metrics of each route based on a standardized 10-kg pilot scale.
| Parameter | Route 1: Nitrile Alkylation | Route 2: Epoxide Rearrangement | Route 3: Amide Reduction |
| Primary Reagent Cost | Low (MeI, NaOH, Raney Ni, | High (mCPBA, Salen Co, | Very High ( |
| Scalability | Excellent (Standard autoclave) | Moderate (Requires cryogenic steps) | Poor (Exothermic hydride quench) |
| E-Factor (Waste) | Low (< 5 kg waste / kg product) | Medium (~15 kg waste / kg product) | High (> 25 kg waste / kg product) |
| Chemoselectivity | High (Raney Ni prevents dehalogenation) | Moderate (Aldehyde vs. Ketone migration) | High ( |
| Chiral Adaptability | Poor (Requires late-stage resolution) | Excellent (Early-stage HKR) | Poor (Requires chiral starting acid) |
| Overall Verdict | Optimal for Bulk Process Scale | Best for Asymmetric Discovery | Limited to Lab/Discovery Scale |
Conclusion
For the synthesis of This compound , the Nitrile Alkylation and Reduction pathway (Route 1) is unequivocally the most cost-effective and scalable method for racemic production. It utilizes inexpensive reagents, avoids hazardous stoichiometric hydrides, and minimizes waste.
However, if the end goal is the enantiopure synthesis of drugs like Lorcaserin, the Epoxide Rearrangement pathway (Route 2) justifies its higher upfront reagent costs by allowing for early-stage chiral resolution via HKR,[4], thereby preventing the 50% yield loss associated with late-stage diastereomeric salt resolution[1]. Route 3 should generally be avoided outside of early-stage medicinal chemistry due to poor atom economy and severe scale-up hazards.
References
-
Title: (2R)-2-(3-chlorophenyl)propanenitrile | C9H8ClN | CID 86581995 Source: PubChem, National Institutes of Health URL:[Link]
-
Title: Synthesis of enantiopure antiobesity drug lorcaserin Source: ResearchGate URL:[Link]
-
Title: A new enantioselective synthesis of antiobesity drug lorcaserin Source: New Journal of Chemistry (RSC Publishing) URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. (2R)-2-(3-chlorophenyl)propanenitrile | C9H8ClN | CID 86581995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A new enantioselective synthesis of antiobesity drug lorcaserin - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
An Expert's Guide to the Inter-laboratory Validation of Analytical Methods for 2-(3-chlorophenyl)propan-1-amine
This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantitative determination of 2-(3-chlorophenyl)propan-1-amine. As a chiral primary amine, the analysis of this compound presents unique challenges that necessitate robust, reliable, and reproducible analytical methods. In the absence of publicly available, formal inter-laboratory studies for this specific analyte, this document establishes a scientifically-grounded protocol. It draws upon the foundational principles outlined by the International Council for Harmonisation (ICH) and leverages comparative data from structurally analogous compounds to guide researchers, scientists, and drug development professionals.
The objective of an inter-laboratory validation, or reproducibility study, is to demonstrate that an analytical procedure will produce consistent results across different laboratories, thus ensuring the universal applicability and reliability of the method.[1][2] This is the ultimate test of a method's robustness and is critical for regulatory submissions, quality control in manufacturing, and collaborative research.
Part 1: Foundational Principles of Method Precision
Before embarking on a multi-laboratory study, it is crucial to understand where reproducibility fits within the hierarchy of precision. The ICH Q2(R1) guideline delineates three distinct levels of precision, each addressing different sources of variability.[3][4][5]
-
Repeatability: The precision of a method under the same operating conditions over a short interval. This assesses the inherent variability of the analytical system itself.
-
Intermediate Precision: This evaluates the effects of intra-laboratory variations, such as different days, different analysts, or different equipment.[2]
-
Reproducibility (Inter-laboratory Validation): This is the broadest measure of precision, assessing the method's performance when used by different analysts in different laboratories.[1] It exposes the method to the widest range of variables, including different instrument models, reagent sources, and environmental conditions.
The relationship between these levels is hierarchical, as a method must demonstrate acceptable repeatability and intermediate precision before it can be considered for a full reproducibility study.
Caption: Hierarchical relationship of analytical method precision.
Part 2: Comparative Analysis of Primary Analytical Techniques
The selection of the analytical technique is the most critical first step. For a compound like this compound, two methods stand out due to their specificity, sensitivity, and applicability: Gas Chromatography-Mass Spectrometry (GC-MS) and Chiral High-Performance Liquid Chromatography (HPLC).
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[6][7] Given the amine functional group, derivatization may be necessary to improve thermal stability and chromatographic peak shape. The mass spectrometer provides high specificity and structural information, making it ideal for identification and quantification. GC-MS is often considered a gold standard in forensic and toxicological analyses of similar substances.[8][9]
-
Chiral High-Performance Liquid Chromatography (HPLC): The presence of a stereocenter in this compound makes its separation into individual enantiomers essential, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[10] Chiral HPLC, using a chiral stationary phase (CSP), is the most common and effective method for enantiomeric separation and quantification.[11][12] Polysaccharide-based CSPs are particularly versatile for resolving chiral amines.[12][13]
Table 1: Comparison of Primary Analytical Techniques
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Primary Application | Quantification and identification of total amine content. | Enantiomeric separation and quantification of individual stereoisomers. |
| Strengths | High sensitivity and specificity; provides structural confirmation; extensive libraries for spectral matching.[6] | Directly separates enantiomers; non-destructive; versatile with various detection methods (UV, FL, MS).[10] |
| Weaknesses | May require derivatization; not suitable for direct enantiomeric separation without a chiral column. | Can be less sensitive than GC-MS depending on the detector; requires specialized, more expensive chiral columns. |
| Typical Detector | Mass Spectrometer (MS) | UV-Vis, Diode Array Detector (DAD), Fluorescence (FL), or MS |
| Causality of Choice | Chosen when the primary goal is definitive identification and quantification, especially at trace levels. | Chosen when the stereochemical identity and purity of the analyte are critical quality attributes. |
Part 3: A Unified Validation Protocol
The following protocols are designed to be universally applicable to either GC-MS or Chiral HPLC, with specific considerations noted for each. The validation must be performed in accordance with ICH Q2(R1) guidelines.[3][4][5]
Specificity (Selectivity)
-
Objective: To demonstrate that the analytical signal is unequivocally attributable to the target analyte and is not affected by the presence of impurities, degradation products, or matrix components.
-
Causality: This is the cornerstone of validation. Without specificity, all other parameters like accuracy and precision are meaningless as you cannot be sure what you are measuring.
-
Protocol:
-
Analyze blank samples (matrix without analyte) to assess for interfering peaks at the retention time of the analyte.
-
Analyze samples of known related substances and potential impurities to ensure they are resolved from the analyte peak.
-
Perform forced degradation studies (acid, base, oxidation, heat, light) on the analyte. Analyze the stressed samples to demonstrate that degradation products do not co-elute with the main peak.
-
For MS Detection: Peak identity can be further confirmed by comparing the mass spectrum of the sample peak with that of a certified reference standard.
-
Linearity and Range
-
Objective: To establish that the method's response is directly proportional to the concentration of the analyte over a specified range.
-
Causality: Linearity confirms that the method can provide accurate results across a spectrum of concentrations, which is essential for assaying samples of varying strengths.
-
Protocol:
-
Prepare a series of at least five calibration standards from a stock solution, spanning the expected working range. For an assay, this is typically 80% to 120% of the nominal test concentration.[5]
-
Analyze each standard in triplicate.
-
Plot the mean response versus the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.995.
-
The y-intercept should be insignificant relative to the response at 100% concentration.
-
Visual inspection of the plot should confirm a linear relationship.
-
Accuracy
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Causality: Accuracy demonstrates that the method is free from systematic error or bias.
-
Protocol:
-
Perform the analysis on a minimum of nine determinations over at least three concentration levels spanning the specified range (e.g., 3 concentrations at 3 replicates each).[5]
-
This can be done by spiking a placebo (matrix) with known quantities of the analyte or by comparing the results to those from a well-characterized reference method.
-
-
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% for each concentration level.
-
Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Causality: Precision measures the random error of the method. A precise method will yield similar results when repeated, which is fundamental to its reliability.
-
Protocol:
-
Repeatability: Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range.[2][5]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument within the same laboratory.
-
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
-
Causality: Establishing these limits defines the lower boundary of the method's performance, preventing the reporting of unreliable data for trace-level samples.
-
Protocol: Several approaches are acceptable, with the most common being based on the standard deviation of the response and the slope of the calibration curve.[14][15]
-
LOD = (3.3 * σ) / S
-
LOQ = (10 * σ) / S
-
Where σ is the standard deviation of the response (often from the y-intercepts of regression lines or blank sample responses) and S is the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ must be verified by analyzing samples at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%) and accuracy.
Robustness
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Causality: Robustness testing provides an indication of the method's reliability during normal usage and is a prerequisite for transferring the method to other laboratories.
-
Protocol:
-
Identify critical method parameters.
-
For GC-MS: Injection temperature, oven ramp rate, carrier gas flow rate.
-
For Chiral HPLC: Mobile phase composition (±2%), column temperature (±5°C), flow rate (±10%).
-
-
Vary these parameters one at a time and analyze a system suitability sample.
-
-
Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within predefined limits.
Part 4: Executing the Inter-laboratory Study
Once the method has been fully validated in a single laboratory and has demonstrated robustness, it is ready for the inter-laboratory study.
Sources
- 1. pfigueiredo.org [pfigueiredo.org]
- 2. ipa-india.org [ipa-india.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. shimadzu.com [shimadzu.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. ovid.com [ovid.com]
- 9. d-nb.info [d-nb.info]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 14. biopharminternational.com [biopharminternational.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Comprehensive Safety and Operational Protocol for Handling 2-(3-Chlorophenyl)propan-1-amine
Executive Summary & Pharmacological Context
2-(3-Chlorophenyl)propan-1-amine is a halogenated phenethylamine derivative primarily utilized in advanced drug development and neuropharmacological research. Structurally analogous to trace amine-associated receptor 1 (TAAR1) agonists and monoamine modulators, it possesses significant central nervous system (CNS) activity [1].
From a logistical and safety standpoint, this compound presents a dual-hazard profile depending on its chemical state. As a free base , it is a volatile, lipophilic liquid that causes severe localized tissue necrosis and rapid systemic absorption. As a hydrochloride (HCl) salt , it is a fine, hygroscopic powder presenting a severe inhalation and aerosolization hazard [2]. This guide provides the self-validating, step-by-step operational methodologies required to handle both forms safely, ensuring laboratory personnel are shielded from both local corrosivity and systemic sympathomimetic toxicity.
Hazard Profiling & Mechanistic Causality
To select the correct Personal Protective Equipment (PPE), researchers must understand the causality behind the chemical's hazards. The toxicity of this compound is driven by two distinct molecular features:
-
The Primary Amine Group (
): In its free base form, the unprotonated amine vigorously abstracts protons from physiological water in the skin and mucous membranes. This exothermic reaction causes immediate liquefactive necrosis (chemical burns). -
The 3-Chlorophenyl Ring (
): The addition of the chlorine atom significantly increases the molecule's lipophilicity compared to unsubstituted phenethylamines. If the free base breaches the skin barrier, it rapidly penetrates the lipid-rich stratum corneum, enters systemic circulation, and crosses the blood-brain barrier to trigger monoamine release (tachycardia, hypertension, and acute CNS stimulation) [3].
Systemic toxicity pathway following accidental exposure to this compound.
Personal Protective Equipment (PPE) Matrix
Standard latex or thin nitrile gloves are insufficient for the free base form due to rapid chemical breakthrough. The following table summarizes the mandatory PPE required for handling this compound, validated against NIOSH guidelines for halogenated aliphatic/aromatic amines[1].
| Protection Zone | Free Base (Liquid) Specification | Hydrochloride Salt (Powder) Specification | Causality / Rationale |
| Hand Protection | Butyl rubber or Heavy-duty Nitrile ( | Standard Nitrile ( | The free base rapidly permeates thin elastomers. Butyl rubber provides |
| Eye Protection | Tightly fitting safety goggles (EN 166 / ANSI Z87.1) AND Face Shield. | Tightly fitting safety goggles. | Free base vapors are highly corrosive to the cornea. The salt poses a micro-particulate hazard. |
| Respiratory | ABEK-P3 filter cartridge (if handling outside a certified fume hood). | N95 or P100 particulate respirator. | ABEK filters neutralize organic basic vapors (amines). P100 blocks aerosolized salt dust. |
| Body Protection | Flame-resistant (Nomex) lab coat, chemical-resistant apron. | Standard 100% cotton lab coat. | Synthetic fabrics can melt into the skin during an exothermic amine reaction or fire. |
Operational Workflows & Handling Procedures
The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria of the current step are met.
Protocol A: Weighing and Solubilizing the Hydrochloride Salt
The HCl salt is prone to electrostatic repulsion, which can cause sudden aerosolization of the toxic powder.
-
Environmental Validation: Ensure the analytical balance is housed within a static-controlled enclosure or a Class II Type B2 Biological Safety Cabinet. Validation: The airflow monitor must read between 80-100 feet per minute (fpm).
-
Static Neutralization: Pass a zero-volt anti-static ionizer over the analytical balance and the primary chemical vial. Causality: Neutralizing the static charge prevents the fine powder from repelling off the spatula and becoming an inhalation hazard.
-
Transfer: Using a grounded, stainless-steel micro-spatula, carefully transfer the required mass into a pre-tared, anti-static weigh boat.
-
Solubilization: Transfer the powder to a borosilicate glass vial. Add the chosen vehicle (e.g., DMSO or sterile saline) slowly down the side of the vial to prevent dust kick-up. Seal with a PTFE-lined cap and vortex until optically clear.
Protocol B: Handling and Transferring the Free Base Liquid
The free base is highly volatile and oxidizes rapidly upon exposure to atmospheric oxygen.
-
Environmental Validation: Conduct all operations strictly within a certified chemical fume hood.
-
Instrument Selection: Utilize a positive displacement pipette rather than a standard air-displacement pipette. Causality: The high vapor pressure and low surface tension of the free base will cause air-displacement pipettes to drip, leading to uncontrolled benchtop contamination.
-
Atmospheric Purge: Before resealing the primary stock bottle, purge the headspace with a gentle stream of inert gas (Argon or Nitrogen). Causality: Primary amines readily react with atmospheric
and to form carbamates and N-oxides, degrading the integrity of your stock. -
Sealing: Seal the bottle with Parafilm and store it in a dedicated corrosives cabinet at 4°C, segregated from oxidizing agents and strong acids.
Standard operating procedure (SOP) workflow for handling halogenated phenethylamines.
Emergency Response and Decontamination
Because this compound acts rapidly, emergency protocols must be executed within seconds of exposure.
-
Dermal Exposure (Free Base): Do NOT immediately wash with small amounts of water, as the exothermic reaction can worsen the burn. Immediately wipe off excess liquid with a dry cloth, then flush the area with copious amounts of Polyethylene Glycol 400 (PEG-400) or a 5% acetic acid/citric acid solution to neutralize the base and solubilize the lipophilic compound. Follow with a 15-minute water shower.
-
Benchtop Spills: Do not use paper towels directly. Cover the spill with an inert, absorbent binder (e.g., vermiculite or sand). Neutralize the area with a weak acid (e.g., sodium bisulfate or citric acid solution) to convert the volatile free base into a stable, water-soluble salt before sweeping it into a hazardous waste container.
Disposal & Waste Management
Improper disposal of halogenated amines can lead to dangerous cross-reactions in waste carboys.
-
Segregation: this compound must be strictly segregated into Halogenated Organic Waste .
-
Incompatibility Warning: Never dispose of this compound in a waste container containing strong oxidizing agents (e.g., nitric acid, peroxides) or heavy metals, as this can trigger a violent exothermic reaction or form explosive N-chloroamines.
-
Labeling: Clearly label the waste container with the GHS pictograms for "Corrosive" (GHS05) and "Health Hazard" (GHS08).
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
